molecular formula C7H5F2NO3 B571593 2-(Difluoromethoxy)nicotinic acid CAS No. 1211587-59-5

2-(Difluoromethoxy)nicotinic acid

Cat. No.: B571593
CAS No.: 1211587-59-5
M. Wt: 189.118
InChI Key: XJFYNJWXMFHBGO-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)nicotinic acid (CAS 1211587-59-5) is an organofluorine compound with the molecular formula C7H5F2NO3 and an average molecular weight of 189.12 g/mol . As a derivative of nicotinic acid (pyridine-3-carboxylic acid), a form of vitamin B3, it features a difluoromethoxy substituent at the 2-position of the pyridine ring . The difluoromethoxy group is an emerging fluorinated substituent known to confer high electronegativity and increased lipophilicity to molecules, which can enhance their metabolic stability and improve cell membrane permeability in bioactive compounds . This makes such fluorinated building blocks highly valuable in modern medicinal and agrochemical research for the synthesis and development of new active ingredients . Researchers utilize this compound as a key synthetic intermediate, particularly in the preparation of novel heterocyclic compounds, such as analogues of neonicotinoid insecticides . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(difluoromethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFYNJWXMFHBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-59-5
Record name 2-(difluoromethoxy)pyridine-3-carboxylic acid
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Foundational & Exploratory

A-depth Technical Guide to 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Fluorinated Building Block

2-(Difluoromethoxy)nicotinic acid, identified by CAS Number 1211587-59-5 , is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry.[1][2] As a derivative of nicotinic acid (Vitamin B3), it provides a versatile scaffold for the synthesis of novel bioactive molecules. The strategic incorporation of a difluoromethoxy (-OCF₂H) group onto the pyridine ring dramatically influences the molecule's physicochemical properties, making it a valuable building block for drug discovery programs.[3][4] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, grounded in established chemical principles and field-proven insights.

The difluoromethoxy group is particularly noteworthy as it can act as a bioisostere for hydroxyl, thiol, or amine groups, while also serving as a lipophilic hydrogen bond donor.[5][6] This unique combination of features allows for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and target affinity.[4][6]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in research and development. The key data for 2-(Difluoromethoxy)nicotinic acid are summarized below.

PropertyValueSource(s)
CAS Number 1211587-59-5[1][2]
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.12 g/mol [1]
Appearance Off-white solid[7]
Purity Typically ≥95%[2]
Storage Conditions Sealed in dry, 2-8°C[1]
InChI Key XJFYNJWXMFHBGO-UHFFFAOYSA-N[2]
GHS Hazard Statements H302, H315, H319, H335[1]
GHS Signal Word Warning[1]

Safety and Handling:

As indicated by the GHS hazard statements, 2-(Difluoromethoxy)nicotinic acid should be handled with appropriate care.[1] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and respiratory protection.[7][8]

  • Handling: Use in a well-ventilated area, such as a fume hood, to avoid dust formation and inhalation.[9][10] Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a tightly closed container in a dry, cool place away from direct sunlight and moisture.[1][8]

Synthesis and Mechanistic Insights

The synthesis of 2-(difluoromethoxy)nicotinic acid is not trivial and requires specialized reagents. A plausible and common strategy involves the O-difluoromethylation of a 2-hydroxypyridine precursor. This approach leverages the nucleophilicity of the oxygen atom in the pyridin-2-one tautomer.

SynthesisWorkflow

Causality Behind Experimental Choices:

  • Starting Material: 2-Chloronicotinic acid derivatives are common, commercially available starting materials. The initial hydrolysis (Step 1) to the 2-hydroxypyridine is a standard nucleophilic aromatic substitution. The pyridin-2-one tautomer is crucial for the subsequent step.

  • Difluoromethylation (Step 2): This is the key transformation. Reagents like bromodifluoromethyl(trimethyl)silane (TMSCF₂Br) or even chlorodifluoromethane (Freon-22) can serve as sources of the difluoromethyl group.[12][13][14]

    • Mechanism: The reaction proceeds via the generation of a difluorocarbene intermediate or a related reactive species which is then trapped by the deprotonated oxygen of the 2-pyridone.

    • Choice of Base: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the hydroxyl group without promoting unwanted side reactions. Stronger bases like potassium tert-butoxide may be required for less reactive systems.[14]

    • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solubilizes the reagents and facilitates the nucleophilic attack.

  • Final Hydrolysis (Step 3): The conversion of the nitrile group to a carboxylic acid is a robust and well-established transformation, typically achieved under strong acidic conditions with heating.

Self-Validating Protocol Considerations:

  • Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before proceeding.

  • Purification: Purification after each step, typically via column chromatography or recrystallization, is essential to remove byproducts and unreacted reagents.

  • Characterization: The final product's identity and purity must be confirmed through comprehensive analytical techniques as detailed in the next section.

Spectroscopic and Analytical Characterization

To ensure the structural integrity of synthesized 2-(Difluoromethoxy)nicotinic acid, a combination of spectroscopic methods is required.

  • ¹H NMR (Proton NMR): The proton spectrum would be expected to show signals for the three aromatic protons on the pyridine ring and a characteristic triplet for the single proton of the -OCF₂H group (with a J-coupling to the two fluorine atoms).

  • ¹⁹F NMR (Fluorine NMR): This is a critical technique for any fluorinated compound. A doublet signal would confirm the presence of the two equivalent fluorine atoms in the difluoromethoxy group, coupled to the single proton.[15]

  • ¹³C NMR (Carbon NMR): The carbon spectrum would show distinct signals for the seven carbon atoms, including a characteristic triplet for the carbon of the -OCF₂H group due to coupling with the two fluorine atoms.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O and C-F stretches (in the fingerprint region, ~1000-1300 cm⁻¹), and aromatic C=C and C=N stretching vibrations (~1500-1600 cm⁻¹).[16]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of 189.12 g/mol , showing the [M+H]⁺ ion at m/z 190.03 or the [M-H]⁻ ion at m/z 188.02.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(Difluoromethoxy)nicotinic acid lies in its application as a molecular scaffold. The incorporation of fluorine is a powerful strategy in medicinal chemistry to modulate key drug properties.[4]

DrugProperties

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[4][17]

  • Lipophilicity and Permeability: The -OCF₂H group increases lipophilicity compared to a hydroxyl group, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[6]

  • Acidity (pKa) Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the parent molecule, including the nicotinic acid moiety. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, receptor binding, and pharmacokinetic profile.[4]

  • Target Binding Interactions: The hydrogen on the difluoromethoxy group is a surprisingly effective hydrogen bond donor, capable of forming strong interactions with protein targets, potentially enhancing binding affinity and selectivity.[5][6]

This building block is therefore highly valuable for synthesizing novel inhibitors, agonists, or antagonists for a wide range of biological targets where fine-tuning of these properties is critical for therapeutic success. Its use has been explored in developing tracers for positron emission tomography (PET) and in creating novel anti-cancer agents.[18][19]

Conclusion

2-(Difluoromethoxy)nicotinic acid (CAS: 1211587-59-5) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique electronic and steric properties, conferred by the difluoromethoxy group, provide a rational means to overcome common challenges in drug development, from poor metabolic stability to suboptimal target engagement. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887. Available from: [Link]

  • PubMed. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. National Center for Biotechnology Information. Available from: [Link]

  • Gottwald, W., Nagel, L., Skinner, J. G., Grashei, M., & Schilling, F. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9) measured in aqueous solution (D2O) at different temperatures. ResearchGate. Available from: [Link]

  • Zhu, Z., Krishnamurti, V., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498. Available from: [Link]

  • Lee, J. W., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available from: [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Available from: [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Nicotinic acid. Available from: [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2). Available from: [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2471-2481. Available from: [Link]

  • Tan, C. Y., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available from: [Link]

  • Chen, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8887. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Duplicate reference for context]. Available from: [Link]

  • Parrish, M. E., & Deal, J. G. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5857. Available from: [Link]

  • Dollé, F., et al. (1998). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Neuroscience Letters, 246(1), 21-24. Available from: [Link]

  • Grygorenko, O. O., et al. (2016). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 6(96), 93777-93783. Available from: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 2-(Difluoromethoxy)nicotinic acid. Available from: [Link]

  • Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Available from: [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Available from: [Link]

  • Parrish, M. E., & Deal, J. G. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Organic & Medicinal Chemistry International. Available from: [Link]

  • AccelaChem. (n.d.). 1256794-46-3, 5-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid. Available from: [Link]

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An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nicotinic acid, a form of vitamin B3, is a foundational molecule in medicinal chemistry, historically recognized for its potent lipid-modifying properties.[1] Its ability to raise high-density lipoprotein (HDL) cholesterol while lowering other key lipids has made it a subject of intense study for decades.[2] However, its clinical utility is often hampered by undesirable side effects, most notably cutaneous flushing.[1] In the continuous quest for superior therapeutic agents, medicinal chemists frequently turn to fluorination—a strategy known to enhance metabolic stability, binding affinity, and lipophilicity. The introduction of a difluoromethoxy (-OCHF₂) group onto the nicotinic acid scaffold represents a modern approach to modulate these properties. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)nicotinic acid, a molecule of significant interest for researchers, scientists, and drug development professionals exploring next-generation therapeutics.

Core Physicochemical and Structural Properties

2-(Difluoromethoxy)nicotinic acid is a pyridinecarboxylic acid derivative. The electron-withdrawing nature of the difluoromethoxy group at the 2-position is expected to significantly influence the electronic properties of the pyridine ring and the acidity of the carboxylic acid moiety compared to the parent nicotinic acid.

PropertyValueSource
CAS Number 1211587-59-5[3]
Molecular Formula C₇H₅F₂NO₃[3]
Molecular Weight 189.12 g/mol [3]
IUPAC Name 2-(Difluoromethoxy)pyridine-3-carboxylic acid-
SMILES O=C(O)C1=C(OC(F)F)N=CC=C1[3]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Structural Elucidation

While specific, peer-reviewed synthetic procedures for 2-(Difluoromethoxy)nicotinic acid are not widely published, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. A common strategy involves the difluoromethylation of a precursor alcohol.

Proposed Synthetic Pathway

The synthesis would likely commence from commercially available 2-hydroxynicotinic acid. This precursor undergoes O-difluoromethylation using a suitable reagent such as chlorodifluoromethane or a more modern equivalent under basic conditions. The causality behind this choice lies in the nucleophilicity of the hydroxyl group, which readily attacks the electrophilic difluorocarbene precursor.

Caption: Proposed synthesis of 2-(Difluoromethoxy)nicotinic acid.

Experimental Protocol: A Generalized Approach
  • Deprotonation: To a stirred solution of 2-hydroxynicotinic acid in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride or potassium carbonate) at room temperature. The reaction is stirred for 1-2 hours to ensure complete formation of the corresponding salt. This step is critical to activate the hydroxyl group for the subsequent nucleophilic attack.

  • Difluoromethylation: The reaction vessel is cooled, and a source of difluoromethylene, such as chlorodifluoromethane gas, is bubbled through the solution, or another difluoromethylating agent is added. The reaction is then heated to facilitate the substitution reaction. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled and quenched with water. The pH is carefully adjusted with a mineral acid (e.g., 1M HCl) to protonate the carboxylic acid, leading to its precipitation.

  • Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product of high purity.

Structural Characterization

The identity and purity of the synthesized 2-(Difluoromethoxy)nicotinic acid would be confirmed using a suite of standard analytical techniques.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of the pyridine ring protons and the characteristic triplet signal for the -OCHF₂ proton (with a J-coupling constant of approximately 73-75 Hz).

    • ¹⁹F NMR: Would show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group. The chemical shift provides definitive evidence of the fluorine environment.[5]

    • ¹³C NMR: Would show the expected number of carbon signals, with the difluoromethoxy carbon appearing as a triplet due to C-F coupling.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include the broad O-H stretch of the carboxylic acid, the C=O stretch (approx. 1700-1720 cm⁻¹), and strong C-F stretching bands (approx. 1000-1200 cm⁻¹).[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 189.12.[7]

Chemical Reactivity and Stability

  • Acidity: The carboxylic acid function allows for the formation of salts, esters, and amides through standard synthetic transformations. The electron-withdrawing difluoromethoxy group is expected to increase the acidity of the carboxylic proton compared to unsubstituted nicotinic acid.

  • Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution but can be susceptible to nucleophilic attack under certain conditions.

  • Stability: The difluoromethoxy group is chemically robust and generally stable to a wide range of reaction conditions, a key feature for its use in drug molecules. The compound should be stored in a dry environment at cool temperatures (2-8°C) to prevent potential degradation.[3] The parent nicotinic acid is stable under normal conditions but should be protected from direct sunlight and moisture.[8]

Relevance in Medicinal Chemistry and Drug Development

The primary rationale for synthesizing 2-(Difluoromethoxy)nicotinic acid is to develop an improved analog of nicotinic acid for treating dyslipidemia. Nicotinic acid's therapeutic effects are largely mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂).[9][10]

The Role of the Difluoromethoxy Group

The -OCHF₂ group serves as a bioisostere for other functional groups and offers several potential advantages in drug design:

  • Metabolic Stability: The strong C-F bonds make the difluoromethoxy group resistant to oxidative metabolism, which can prolong the drug's half-life in the body.

  • Modulated Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.

  • Altered pKa: The inductive effect of the fluorine atoms can lower the pKa of the carboxylic acid, potentially influencing its binding interactions with the target receptor and altering its pharmacokinetic profile.

  • Conformational Effects: The group can influence the molecule's preferred conformation, potentially leading to a more favorable orientation for receptor binding.

Drug Discovery and Evaluation Workflow

A compound like 2-(Difluoromethoxy)nicotinic acid would typically be subjected to a rigorous evaluation process to determine its potential as a drug candidate.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 ADME & Toxicology cluster_2 In Vivo Evaluation synthesis Synthesis & Purification binding Receptor Binding Assay (e.g., GPR109A) synthesis->binding functional Functional Assay (e.g., cAMP inhibition) binding->functional adme Metabolic Stability (Microsomes, Hepatocytes) functional->adme Lead Candidate toxicity Cytotoxicity Assay (e.g., HepG2 cells) adme->toxicity pk Pharmacokinetics (Rodent model) toxicity->pk Preclinical Candidate pd Pharmacodynamics (Lipid profile analysis) pk->pd

Caption: Typical workflow for preclinical evaluation of a new chemical entity.

Safety and Handling

Based on available data, 2-(Difluoromethoxy)nicotinic acid should be handled with appropriate laboratory precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[13] After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

2-(Difluoromethoxy)nicotinic acid is a rationally designed analog of nicotinic acid that leverages the unique properties of fluorine to potentially create a more effective therapeutic agent. Its synthesis is achievable through standard chemical methods, and its structure can be unequivocally confirmed by modern spectroscopic techniques. For drug development professionals, this molecule represents a promising lead compound whose enhanced metabolic stability and modulated physicochemical properties may translate into an improved pharmacokinetic and pharmacodynamic profile compared to its parent compound. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • Loba Chemie. NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Available from: [Link]

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • ResearchGate. Effects of formulation design on niacin therapeutics: Mechanism of action, metabolism, and drug delivery | Request PDF. Available from: [Link]

  • PubMed. Mechanism of action of niacin. Available from: [Link]

  • PubMed. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: ammonia, anhydrous. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. Available from: [Link]

  • ResearchGate. ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... | Download Scientific Diagram. Available from: [Link]

  • Google Patents. CN102249994B - Preparation method of nicotinic acid.
  • PubMed. Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. Available from: [Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available from: [Link]

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Nicotinic acid. Available from: [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Oregon State University. Niacin | Linus Pauling Institute. Available from: [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

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Sources

An In-depth Technical Guide to the Molecular Structure of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)nicotinic acid, a fluorinated derivative of nicotinic acid. By leveraging established principles of medicinal chemistry and drawing comparisons with the well-characterized parent compound, nicotinic acid (also known as vitamin B3 or niacin)[1][2], this document will delve into the molecule's structural attributes, physicochemical properties, and potential as a scaffold in drug discovery. The introduction of the difluoromethoxy group is a key structural modification, known to significantly impact a molecule's metabolic stability, lipophilicity, and target-binding interactions.[3][4]

Molecular Structure and Physicochemical Properties

2-(Difluoromethoxy)nicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and a difluoromethoxy group at the 2-position.

Core Chemical Information

A summary of the key chemical identifiers and properties for 2-(Difluoromethoxy)nicotinic acid is presented in Table 1.

PropertyValueSource
CAS Number 1211587-59-5[5]
Molecular Formula C₇H₅F₂NO₃[5]
Molecular Weight 189.12 g/mol [5]
SMILES O=C(O)C1=C(OC(F)F)N=CC=C1[5]
The Influence of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a fascinating bioisostere for hydroxyl (-OH) and methoxy (-OCH₃) groups, offering a unique combination of electronic and steric properties.[4] Its introduction into the nicotinic acid scaffold at the 2-position is anticipated to modulate the molecule's characteristics in several ways:

  • Lipophilicity: The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl group and can have a comparable or slightly higher lipophilicity than a methoxy group. This can enhance cell membrane permeability and oral bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile with a longer in vivo half-life.

  • Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a property not present in the methoxy group.[4] This can introduce novel binding interactions with biological targets.

  • Electronic Effects: The fluorine atoms are highly electronegative, making the difluoromethoxy group a strong electron-withdrawing group. This can influence the pKa of the carboxylic acid and the overall electron distribution within the pyridine ring.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic route would involve the difluoromethoxylation of a suitable nicotinic acid precursor, such as 2-hydroxynicotinic acid or 2-chloronicotinic acid.

G cluster_0 Synthetic Pathway Start 2-Hydroxynicotinic Acid or 2-Chloronicotinic Acid Product 2-(Difluoromethoxy)nicotinic Acid Start->Product Reaction Intermediate Difluoromethoxylation Reagent Intermediate->Product Reagent

Caption: Proposed synthetic workflow for 2-(Difluoromethoxy)nicotinic acid.

Protocol 1: Synthesis from 2-Hydroxynicotinic Acid

  • Starting Material: 2-Hydroxynicotinic acid[8] is a commercially available starting material.

  • Difluoromethylation Reagent: A common reagent for this transformation is chlorodifluoromethane (Freon-22) in the presence of a base, or other modern difluoromethylating agents.

  • Reaction Conditions: The reaction would likely be carried out in a polar aprotic solvent, such as DMF or DMSO, with a suitable base like potassium carbonate or sodium hydride to deprotonate the hydroxyl group, followed by nucleophilic attack on the difluoromethylating agent.

  • Work-up and Purification: Standard aqueous work-up followed by purification by recrystallization or column chromatography would yield the desired product.

Protocol 2: Synthesis from 2-Chloronicotinic Acid

  • Starting Material: 2-Chloronicotinic acid[6][9][10] is another viable starting material.

  • Difluoromethoxylation: This would likely proceed via a nucleophilic aromatic substitution reaction with a source of the difluoromethoxy anion.

  • Reaction Conditions: The reaction may require elevated temperatures and the use of a copper or palladium catalyst to facilitate the substitution.

  • Work-up and Purification: Similar to the above protocol, standard work-up and purification techniques would be employed.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 2-(Difluoromethoxy)nicotinic acid are not publicly available, we can predict the key features based on the structure and data from nicotinic acid.[1][11][12][13]

¹H NMR Spectroscopy:

  • Aromatic Protons: Three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of both the carboxylic acid and the difluoromethoxy group.

  • Difluoromethoxy Proton: A characteristic triplet signal (due to coupling with the two fluorine atoms) in the region of 6.5-7.5 ppm.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Pyridine Carbons: Six signals corresponding to the carbons of the pyridine ring. The carbon attached to the difluoromethoxy group will appear as a triplet due to C-F coupling.

  • Carboxylic Carbon: A signal in the range of 165-175 ppm.

  • Difluoromethoxy Carbon: A triplet signal further downfield due to the direct attachment of two fluorine atoms.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

  • C-F Stretches: Strong absorption bands in the region of 1000-1200 cm⁻¹ indicative of the C-F bonds in the difluoromethoxy group.

  • Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions in the aromatic region.

Mass Spectrometry:

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 189.12.

  • Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the carboxylic acid group and potentially the difluoromethoxy group.

Potential Applications in Drug Discovery

The unique properties conferred by the difluoromethoxy group make 2-(Difluoromethoxy)nicotinic acid an attractive scaffold for medicinal chemistry research.[3][14] The parent molecule, nicotinic acid, has known biological activities, including roles in lipid metabolism and as a vitamin.[2][15] Its derivatives have been explored for various therapeutic applications.

G Core 2-(Difluoromethoxy)nicotinic Acid Prop1 Enhanced Metabolic Stability Core->Prop1 Prop2 Modulated Lipophilicity Core->Prop2 Prop3 Novel H-Bonding Capacity Core->Prop3 App1 Improved Pharmacokinetics Prop1->App1 App2 Enhanced Bioavailability Prop2->App2 App3 Novel Target Interactions Prop3->App3

Caption: Structure-Activity Relationship logic for drug development.

The incorporation of the difluoromethoxy group could lead to the development of novel drug candidates with improved properties. For instance, in the context of targeting nicotinic acid receptors, this modification could lead to compounds with altered potency, selectivity, and pharmacokinetic profiles. The increased metabolic stability could be particularly advantageous in developing long-acting therapeutics.

Conclusion

2-(Difluoromethoxy)nicotinic acid represents a synthetically accessible and medicinally relevant molecule. While a full experimental characterization is not yet publicly documented, its structure and the known effects of the difluoromethoxy group strongly suggest that it possesses favorable properties for drug discovery. Further investigation into its synthesis, biological activity, and structural biology is warranted to fully explore its potential as a building block for the next generation of therapeutics.

References

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An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)nicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy (-OCF₂H) group into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties. This unique substituent can enhance metabolic stability, improve lipophilicity, and alter receptor binding affinity, making it a desirable feature in the design of novel therapeutic agents. This guide provides a comprehensive overview of the plausible synthetic pathways to 2-(difluoromethoxy)nicotinic acid, offering insights into the strategic considerations and experimental details for its preparation.

Strategic Approaches to Synthesis

The synthesis of 2-(difluoromethoxy)nicotinic acid can be approached through several strategic pathways. The core transformations involve the introduction of the difluoromethoxy group onto a pre-existing pyridine ring and the formation of the carboxylic acid functionality. Two primary retrosynthetic disconnections are considered the most viable:

  • Pathway A: O-Difluoromethylation of a Pyridone Followed by Side-Chain Oxidation. This approach commences with a readily available substituted 2-hydroxypyridine (which exists in tautomeric equilibrium with the 2-pyridone form), introduces the difluoromethoxy group, and subsequently oxidizes a side chain to the carboxylic acid.

  • Pathway B: O-Difluoromethylation of a Pre-functionalized Pyridone. This strategy involves the difluoromethoxylation of a 2-hydroxypyridine that already contains a precursor to the carboxylic acid, such as a nitrile group, which is then hydrolyzed in the final step.

This guide will delve into the mechanistic details and practical considerations for both pathways.

Pathway A: O-Difluoromethylation Followed by Side-Chain Oxidation

This pathway is a robust and logical approach that leverages the nucleophilicity of the 2-pyridone tautomer for the key difluoromethoxylation step.

Logical Flow of Pathway A

Pathway_A A 2-Hydroxy-3-methylpyridine B 2-(Difluoromethoxy)-3-methylpyridine A->B   O-Difluoromethylation C 2-(Difluoromethoxy)nicotinic Acid B->C   Oxidation

Caption: Overall workflow for the synthesis of 2-(Difluoromethoxy)nicotinic acid via Pathway A.

Step 1: O-Difluoromethylation of 2-Hydroxy-3-methylpyridine

The initial step involves the introduction of the difluoromethoxy group onto 2-hydroxy-3-methylpyridine. This transformation is effectively an O-alkylation of the pyridone tautomer.

Causality Behind Experimental Choices: The choice of the difluoromethylating agent is critical. While various reagents exist, chlorodifluoromethane (Freon-22) is an industrially available and reactive source of the difluoromethyl group under basic conditions.[1] The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂), which is then trapped by the pyridone oxygen. The use of a strong base is necessary to deprotonate the 2-pyridone, forming the more nucleophilic pyridin-2-olate anion.

Mechanism of O-Difluoromethylation: The reaction is believed to proceed through the following steps:

  • Deprotonation of 2-hydroxy-3-methylpyridine by a strong base to form the corresponding pyridin-2-olate.

  • Generation of difluorocarbene from the difluoromethylating agent. For instance, with diethyl (bromodifluoromethyl)phosphonate, a base-mediated elimination occurs.[2]

  • Nucleophilic attack of the pyridin-2-olate on the electrophilic difluorocarbene to form a transient intermediate.

  • Protonation of the intermediate to yield the 2-(difluoromethoxy)-3-methylpyridine product.

Experimental Protocol (Proposed):

  • To a solution of 2-hydroxy-3-methylpyridine (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a strong base like potassium hydroxide or sodium hydride (1.2-1.5 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the pyridin-2-olate.

  • Introduce the difluoromethylating agent. If using chlorodifluoromethane, the gas can be bubbled through the reaction mixture.[1] Alternatively, a reagent like diethyl (bromodifluoromethyl)phosphonate (1.2-1.5 eq.) can be added dropwise.[2]

  • The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(difluoromethoxy)-3-methylpyridine.

Step 2: Oxidation of 2-(Difluoromethoxy)-3-methylpyridine

The final step in this pathway is the oxidation of the methyl group at the 3-position to a carboxylic acid.

Causality Behind Experimental Choices: The choice of oxidant is crucial to ensure selective oxidation of the methyl group without affecting the difluoromethoxy group or the pyridine ring. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that has been successfully used for the oxidation of alkylpyridines to their corresponding carboxylic acids.[3][4] The reaction is typically carried out in an aqueous medium, and the pH is an important parameter to control.

Experimental Protocol (Proposed):

  • In a round-bottom flask, suspend 2-(difluoromethoxy)-3-methylpyridine (1.0 eq.) in water.

  • Slowly add a solution of potassium permanganate (2.0-3.0 eq.) in water to the suspension. The addition should be done portion-wise to control the exothermic reaction.

  • Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide is formed.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • The desired 2-(difluoromethoxy)nicotinic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Parameter Step 1: O-Difluoromethylation Step 2: Oxidation
Starting Material 2-Hydroxy-3-methylpyridine2-(Difluoromethoxy)-3-methylpyridine
Key Reagents Chlorodifluoromethane, KOHPotassium Permanganate
Solvent DMF or AcetonitrileWater
Temperature Room Temp. to 60 °CReflux
Typical Yield ModerateGood to High

Pathway B: O-Difluoromethylation of a Pre-functionalized Pyridone

This alternative pathway introduces the difluoromethoxy group onto a pyridine ring that already possesses a nitrile functionality, which is then hydrolyzed to the carboxylic acid in the final step.

Logical Flow of Pathway B

Pathway_B D 2-Hydroxy-3-cyanopyridine E 2-(Difluoromethoxy)nicotinonitrile D->E   O-Difluoromethylation F 2-(Difluoromethoxy)nicotinic Acid E->F   Hydrolysis

Caption: Overall workflow for the synthesis of 2-(Difluoromethoxy)nicotinic acid via Pathway B.

Step 1: O-Difluoromethylation of 2-Hydroxy-3-cyanopyridine

Similar to Pathway A, this step involves the O-difluoromethylation of a 2-pyridone derivative. The presence of the electron-withdrawing nitrile group can influence the reactivity of the pyridone system.

Causality Behind Experimental Choices: The reaction conditions for this step are expected to be similar to those for the difluoromethylation of 2-hydroxy-3-methylpyridine. A strong base and a suitable difluoromethylating agent are required. The electron-withdrawing nature of the cyano group may increase the acidity of the pyridone proton, potentially allowing for the use of a wider range of bases.

Experimental Protocol (Proposed):

  • Follow a similar procedure as described in Step 1 of Pathway A, using 2-hydroxy-3-cyanopyridine as the starting material.

  • The reaction progress should be carefully monitored, as the electronic properties of the starting material may affect the reaction rate.

  • After workup and purification, 2-(difluoromethoxy)nicotinonitrile is obtained.

Step 2: Hydrolysis of 2-(Difluoromethoxy)nicotinonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is a well-established transformation in organic synthesis.

Causality Behind Experimental Choices: Nitrile hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for its efficiency and milder conditions in many cases. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is typically used.[5] The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis to the carboxylate salt. Subsequent acidification yields the carboxylic acid.

Experimental Protocol (Proposed):

  • Dissolve 2-(difluoromethoxy)nicotinonitrile (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the evolution of ammonia gas and by TLC or LC-MS analysis of the reaction mixture.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with a mineral acid (e.g., concentrated HCl) to a pH of 3-4, which will precipitate the 2-(difluoromethoxy)nicotinic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Parameter Step 1: O-Difluoromethylation Step 2: Hydrolysis
Starting Material 2-Hydroxy-3-cyanopyridine2-(Difluoromethoxy)nicotinonitrile
Key Reagents Chlorodifluoromethane, KOHSodium Hydroxide, HCl
Solvent DMF or AcetonitrileWater
Temperature Room Temp. to 60 °CReflux
Typical Yield ModerateHigh

Conclusion

The synthesis of 2-(difluoromethoxy)nicotinic acid is achievable through logical and well-precedented synthetic strategies. Both Pathway A and Pathway B offer viable routes, with the choice of pathway potentially depending on the availability and cost of the starting materials. Pathway A, involving the oxidation of a methyl group, is a classic approach in pyridine chemistry, while Pathway B, utilizing a nitrile hydrolysis, offers a reliable final step. The key to a successful synthesis lies in the efficient O-difluoromethylation of the 2-pyridone intermediate. Careful optimization of the reaction conditions for each step is essential to achieve high yields and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this important fluorinated building block.

References

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An In-Depth Technical Guide to the Potential Biological Activity of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated biological activities of 2-(difluoromethoxy)nicotinic acid. Given the limited direct research on this specific analog, this document synthesizes the extensive knowledge of its parent compound, nicotinic acid (niacin), with established principles of medicinal chemistry concerning the influence of the difluoromethoxy functional group. The following sections offer a scientifically grounded exploration of its potential mechanism of action, therapeutic applications, and the requisite experimental protocols for its evaluation.

Introduction: Building on the Legacy of Nicotinic Acid

Nicotinic acid, a long-established therapeutic agent, is renowned for its robust effects on lipid metabolism and its broader physiological impacts mediated through the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[1] Its clinical utility, however, is often hampered by undesirable side effects, most notably cutaneous flushing. The strategic modification of the nicotinic acid scaffold presents a promising avenue for the development of novel therapeutics with improved efficacy and tolerability.

2-(Difluoromethoxy)nicotinic acid is a rationally designed analog where the hydrogen at the 2-position of the pyridine ring is replaced by a difluoromethoxy group (-OCHF₂). This substitution is hypothesized to modulate the physicochemical and pharmacokinetic properties of the parent molecule, potentially leading to an enhanced therapeutic profile. This guide will dissect the anticipated biological consequences of this structural alteration.

Physicochemical Rationale: The Influence of the Difluoromethoxy Group

The introduction of a difluoromethoxy group is a strategic choice in medicinal chemistry aimed at fine-tuning a molecule's properties.[2] This group imparts a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capability.

Key Physicochemical Alterations:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy moiety are more resistant to oxidative metabolism compared to a methoxy group.[2] This can lead to a longer biological half-life and reduced clearance of the compound.

  • Modulated Lipophilicity: The difluoromethoxy group is considered a lipophilicity-enhancing substituent, which can improve membrane permeability and oral bioavailability.[3]

  • Hydrogen Bond Donor Capacity: Unlike a methoxy group, the difluoromethoxy group can act as a weak hydrogen bond donor, potentially influencing interactions with its biological target.[4]

  • Altered Acidity (pKa): The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid group, which may affect its ionization state at physiological pH and subsequent target engagement and pharmacokinetic properties.[2]

Table 1: Comparative Physicochemical Properties of Methoxy and Fluorinated Methoxy Groups

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
Lipophilicity (π value) -0.02+0.43+1.04
Hydrogen Bond Donating Capacity NoneWeakNone
Metabolic Stability Prone to O-demethylationMore resistant to oxidationHighly resistant to oxidation
Electron-withdrawing/donating nature Electron-donatingElectron-withdrawingStrongly electron-withdrawing

Proposed Mechanism of Action: A Focus on GPR109A Agonism

The primary molecular target of nicotinic acid is the GPR109A receptor, which is predominantly expressed on adipocytes and various immune cells, including macrophages and neutrophils.[5][6] It is highly probable that 2-(difluoromethoxy)nicotinic acid exerts its biological effects through the same pathway.

Upon binding to GPR109A, a Gi-protein coupled receptor, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.[6]

GPR109A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_DFM_NA 2-(Difluoromethoxy)nicotinic Acid GPR109A GPR109A Receptor 2_DFM_NA->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Inhibition of HSL leads to

Caption: Proposed GPR109A signaling pathway for 2-(Difluoromethoxy)nicotinic Acid.

The difluoromethoxy substitution at the 2-position may influence the binding affinity and efficacy of the molecule at the GPR109A receptor. The altered electronic properties and potential for hydrogen bonding could lead to a modified interaction with the receptor's binding pocket, potentially resulting in enhanced potency or a different downstream signaling bias.

Potential Biological Activities and Therapeutic Applications

Based on the known pharmacology of nicotinic acid and its derivatives, 2-(difluoromethoxy)nicotinic acid is anticipated to exhibit a range of biological activities with therapeutic potential in several areas.

Lipid-Modifying Effects

The hallmark of nicotinic acid's therapeutic action is its ability to favorably modulate plasma lipid profiles. It is anticipated that 2-(difluoromethoxy)nicotinic acid will retain these properties:

  • Reduction of Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL): By inhibiting lipolysis in adipose tissue, the flux of free fatty acids to the liver is reduced, thereby decreasing the synthesis and secretion of VLDL and subsequently LDL.

  • Increase in High-Density Lipoprotein (HDL): Nicotinic acid is known to increase HDL levels, a desirable effect in the management of dyslipidemia.

  • Reduction of Triglycerides: The inhibition of fatty acid release from adipocytes directly leads to a reduction in triglyceride synthesis in the liver.

Anti-inflammatory and Immunomodulatory Effects

Activation of GPR109A on immune cells has been shown to exert anti-inflammatory effects. Several studies have highlighted the anti-inflammatory potential of nicotinic acid derivatives.[1][7][8] Therefore, 2-(difluoromethoxy)nicotinic acid is a promising candidate for conditions with an inflammatory component.

  • Inhibition of Inflammatory Cytokine Production: Activation of GPR109A can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

  • Modulation of Macrophage and Neutrophil Function: GPR109A signaling can influence the chemotaxis and activation of these key immune cells.

Other Potential Therapeutic Avenues

The diverse biological activities of nicotinic acid derivatives suggest that 2-(difluoromethoxy)nicotinic acid may have utility in other therapeutic areas:

  • Analgesic Properties: Some nicotinic acid derivatives have demonstrated analgesic effects.[7]

  • Antimicrobial Activity: There is emerging evidence for the antimicrobial properties of certain nicotinic acid derivatives.[9][10]

Hypothesized Pharmacokinetic Profile

The difluoromethoxy group is expected to confer a more favorable pharmacokinetic profile compared to nicotinic acid.

  • Absorption: Increased lipophilicity may enhance oral absorption.

  • Distribution: The altered physicochemical properties will influence its distribution into various tissues.

  • Metabolism: The primary anticipated advantage is increased metabolic stability due to the resistance of the difluoromethoxy group to oxidative degradation.[2] This could lead to a longer half-life and more sustained therapeutic effect.

  • Excretion: The route and rate of excretion may be altered compared to the parent compound.

Essential Experimental Protocols for Evaluation

To validate the hypothesized biological activities of 2-(difluoromethoxy)nicotinic acid, a systematic experimental approach is required.

In Vitro GPR109A Activation Assay

Objective: To determine the potency and efficacy of 2-(difluoromethoxy)nicotinic acid as a GPR109A agonist.

Methodology:

  • Cell Culture: Utilize a stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.

  • Assay Principle: A common method is a cAMP inhibition assay. Cells are stimulated with forskolin to increase intracellular cAMP levels.

  • Procedure: a. Seed the GPR109A-expressing cells in a 96-well plate and incubate overnight. b. Pre-treat the cells with varying concentrations of 2-(difluoromethoxy)nicotinic acid or a known GPR109A agonist (e.g., nicotinic acid) for 15-30 minutes. c. Stimulate the cells with a fixed concentration of forskolin for 30 minutes. d. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ value to determine the potency of the compound.

In Vitro Lipolysis Assay in Adipocytes

Objective: To assess the ability of 2-(difluoromethoxy)nicotinic acid to inhibit lipolysis in fat cells.

Methodology:

  • Cell Culture: Use differentiated 3T3-L1 adipocytes or primary adipocytes.

  • Assay Principle: Measure the release of glycerol or free fatty acids into the culture medium as an indicator of lipolysis.

  • Procedure: a. Plate differentiated adipocytes in a 24-well plate. b. Wash the cells and incubate with a serum-free medium containing varying concentrations of 2-(difluoromethoxy)nicotinic acid for 1 hour. c. Stimulate lipolysis with a known agent, such as isoproterenol. d. After a 2-3 hour incubation, collect the culture medium. e. Quantify the amount of glycerol or free fatty acids released using a colorimetric or fluorometric assay kit.

  • Data Analysis: Determine the concentration-dependent inhibition of lipolysis and calculate the IC₅₀ value.

In Vivo Dyslipidemia Model

Objective: To evaluate the lipid-modifying effects of 2-(difluoromethoxy)nicotinic acid in a relevant animal model.

Methodology:

  • Animal Model: Use a model of dyslipidemia, such as high-fat diet-fed mice or rats, or a genetically modified model (e.g., ApoE-/- mice).

  • Procedure: a. Acclimatize the animals and induce dyslipidemia. b. Administer 2-(difluoromethoxy)nicotinic acid or vehicle control orally once daily for a specified period (e.g., 2-4 weeks). c. Collect blood samples at baseline and at the end of the treatment period. d. Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Data Analysis: Compare the lipid profiles of the treated group with the control group to determine the in vivo efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_synthesis Compound Availability GPR109A_Assay GPR109A Activation Assay (EC₅₀ determination) Dyslipidemia_Model Dyslipidemia Animal Model (Lipid Profile Analysis) GPR109A_Assay->Dyslipidemia_Model Proceed if active Lipolysis_Assay Lipolysis Assay (IC₅₀ determination) Lipolysis_Assay->Dyslipidemia_Model Proceed if active Synthesis Synthesis & Purification of 2-(Difluoromethoxy)nicotinic Acid Synthesis->GPR109A_Assay Synthesis->Lipolysis_Assay

Caption: A streamlined workflow for the biological evaluation of 2-(Difluoromethoxy)nicotinic Acid.

Synthesis and Characterization

The synthesis of 2-(difluoromethoxy)nicotinic acid would likely proceed from a commercially available 2-hydroxynicotinic acid derivative. A plausible synthetic route would involve the difluoromethylation of the hydroxyl group using a suitable reagent such as chlorodifluoromethane or a more modern difluoromethylating agent, followed by any necessary protecting group manipulations and final purification. Characterization would be achieved using standard analytical techniques including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the final compound.

Conclusion and Future Perspectives

2-(Difluoromethoxy)nicotinic acid represents a promising, yet unexplored, analog of nicotinic acid. Based on established principles of medicinal chemistry and the extensive pharmacology of its parent compound, it is hypothesized that this molecule will function as a GPR109A agonist with a potentially improved pharmacokinetic profile, particularly in terms of metabolic stability. This could translate to a more sustained therapeutic effect and potentially an altered side-effect profile.

The immediate future for this compound lies in its synthesis and rigorous preclinical evaluation using the experimental protocols outlined in this guide. Should in vitro and in vivo studies confirm its anticipated biological activities, 2-(difluoromethoxy)nicotinic acid could emerge as a valuable new candidate for the treatment of dyslipidemia, inflammatory conditions, and potentially other diseases.

References

  • Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • Płazińska, W., et al. (2022).
  • Rajasekaran, S., et al. (2012). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449.
  • Prachayasittikul, V., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. European Journal of Medicinal Chemistry, 45(1), 34-40.
  • Semple, G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5589-5594.
  • Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • Prachayasittikul, V., et al. (2013). Chemical structure of nicotinic acid derivatives and related compounds 1-5.
  • Khalil, N., et al. (2014). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Medicinal Chemistry Research, 23, 3838-3847.
  • Plaisance, E. P., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 4001.
  • Sharma, S., et al. (2018).
  • Tlili, A., & Billard, T. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • Semple, G., et al. (2006). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 281(25), 17406-17414.
  • Al-Masoudi, N. A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Chemical and Pharmaceutical Research, 13(12), 1-11.
  • Mitku, M. L., et al. (2024). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • Wikipedia. (n.d.). Ibogaine.
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  • Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2007).
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  • Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(21), 7277.
  • Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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The Advent of 2-(Difluoromethoxy)nicotinic Acid: A Technical Guide to its Synthesis and Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Value of the Difluoromethoxy Group

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group, in particular, has emerged as a valuable bioisostere for hydroxyl and methoxy groups. Its unique electronic properties and conformational effects can lead to:

  • Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, often preventing metabolic degradation at that position.

  • Modulated Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

  • Enhanced Lipophilicity: The difluoromethoxy group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Favorable Conformational Preferences: The group can influence the overall shape of a molecule, leading to more favorable binding to biological targets.

Nicotinic acid and its derivatives are known to possess a wide range of biological activities.[1][2] The strategic placement of a difluoromethoxy group at the 2-position of the pyridine ring, as in 2-(Difluoromethoxy)nicotinic acid, creates a novel scaffold with significant potential for the development of new chemical entities with improved drug-like properties.

Retrosynthetic Analysis and Proposed Synthesis

Given the absence of a specific documented discovery, a logical synthetic approach can be devised by examining established methods for the synthesis of analogous substituted nicotinic acids. A plausible retrosynthetic analysis of 2-(Difluoromethoxy)nicotinic acid suggests that the difluoromethoxy group can be introduced onto a pre-existing pyridine ring, or the substituted pyridine ring can be constructed. A common and effective strategy involves the difluoromethylation of a 2-hydroxynicotinic acid derivative, followed by hydrolysis.

G 2-(Difluoromethoxy)nicotinic acid 2-(Difluoromethoxy)nicotinic acid Methyl 2-(Difluoromethoxy)nicotinate Methyl 2-(Difluoromethoxy)nicotinate 2-(Difluoromethoxy)nicotinic acid->Methyl 2-(Difluoromethoxy)nicotinate Ester Hydrolysis Methyl 2-hydroxynicotinate Methyl 2-hydroxynicotinate Methyl 2-(Difluoromethoxy)nicotinate->Methyl 2-hydroxynicotinate Difluoromethylation 2-Hydroxynicotinic acid 2-Hydroxynicotinic acid Methyl 2-hydroxynicotinate->2-Hydroxynicotinic acid Esterification

Caption: Retrosynthetic analysis of 2-(Difluoromethoxy)nicotinic acid.

Key Experimental Protocols

The following protocols are based on well-established and analogous reactions found in the chemical literature for the synthesis of similar compounds.

Esterification of 2-Hydroxynicotinic Acid

The initial step involves the protection of the carboxylic acid functionality of 2-hydroxynicotinic acid as a methyl ester. This prevents unwanted side reactions during the subsequent difluoromethylation step.

Protocol:

  • Suspend 2-hydroxynicotinic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-hydroxynicotinate.

Difluoromethylation of Methyl 2-Hydroxynicotinate

The introduction of the difluoromethyl group is the key transformation. Various reagents can be employed for this purpose, with chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate being common choices in the presence of a suitable base.

Protocol (using sodium chlorodifluoroacetate):

  • To a solution of methyl 2-hydroxynicotinate (1.0 eq) in a polar aprotic solvent such as DMF, add a base such as potassium carbonate (2.0 eq).

  • Add sodium chlorodifluoroacetate (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-(difluoromethoxy)nicotinate.

Hydrolysis of Methyl 2-(Difluoromethoxy)nicotinate

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

Protocol:

  • Dissolve methyl 2-(difluoromethoxy)nicotinate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(Difluoromethoxy)nicotinic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Hydrolysis 2-Hydroxynicotinic acid 2-Hydroxynicotinic acid Methyl 2-hydroxynicotinate Methyl 2-hydroxynicotinate 2-Hydroxynicotinic acid->Methyl 2-hydroxynicotinate MeOH, SOCl₂ Methyl 2-(Difluoromethoxy)nicotinate Methyl 2-(Difluoromethoxy)nicotinate Methyl 2-hydroxynicotinate->Methyl 2-(Difluoromethoxy)nicotinate ClCF₂COONa, K₂CO₃, DMF 2-(Difluoromethoxy)nicotinic acid 2-(Difluoromethoxy)nicotinic acid Methyl 2-(Difluoromethoxy)nicotinate->2-(Difluoromethoxy)nicotinic acid LiOH, THF/H₂O

Caption: Proposed synthetic workflow for 2-(Difluoromethoxy)nicotinic acid.

Physicochemical Properties (Predicted)

While experimental data for 2-(Difluoromethoxy)nicotinic acid is not extensively published, its key physicochemical properties can be predicted based on its structure.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 189.12 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa (Carboxylic Acid) ~3-4The electron-withdrawing difluoromethoxy group is expected to make the carboxylic acid slightly more acidic than nicotinic acid itself (pKa ~4.85). This can influence salt formation and solubility.
logP ~1.5 - 2.0The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group, potentially enhancing membrane permeability.
Polar Surface Area ~60-70 ŲWithin a favorable range for drug absorption.

Applications in Drug Discovery and Development

2-(Difluoromethoxy)nicotinic acid serves as a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Its structural motif can be found in compounds targeting various biological pathways. The presence of the carboxylic acid and the pyridine nitrogen provides two key handles for further chemical modification, allowing for its incorporation into diverse molecular scaffolds.

Potential areas of application include, but are not limited to:

  • Metabolic Disorders: Building on the known lipid-lowering effects of nicotinic acid, derivatives of 2-(difluoromethoxy)nicotinic acid could be explored for the treatment of dyslipidemia and related cardiovascular diseases.

  • Inflammation and Immunology: Nicotinic acid receptors are involved in inflammatory processes. Novel ligands derived from this scaffold could offer new avenues for anti-inflammatory therapies.

  • Oncology: The unique electronic and steric properties of the difluoromethoxy group could be exploited to design novel enzyme inhibitors or receptor modulators for cancer therapy.

Conclusion

While the precise historical details of the discovery of 2-(Difluoromethoxy)nicotinic acid remain to be fully elucidated in publicly accessible literature, its importance as a synthetic building block in contemporary drug discovery is clear. The plausible synthetic routes outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation and further derivatization. The strategic incorporation of the difluoromethoxy group into the nicotinic acid scaffold offers a compelling strategy for the development of next-generation therapeutics with optimized pharmacological profiles. As research in fluorination chemistry continues to advance, the utility of versatile intermediates like 2-(Difluoromethoxy)nicotinic acid is set to expand, paving the way for the discovery of novel and effective medicines.

References

  • Superko, H. R., & Krauss, R. M. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American journal of cardiology, 94(5), 589–594. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Wikipedia. (2024). Nicotinic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Difluoromethoxy)nicotinic acid. PubChem. [Link]

  • Kamal, A., et al. (2015). Nicotinic Acid: The Broad-Spectrum Lipid Drug. A 50th Anniversary Review. Journal of Internal Medicine, 258(2), 94-114.
  • Gpiech, E., & Samel, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 735. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94–114. [Link]

Sources

2-(Difluoromethoxy)nicotinic Acid: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Nicotinic Acids in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in human biology and medicine.[1][2][3] Its derivatives have been the subject of extensive research, leading to the development of various therapeutic agents.[4] In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or methyl groups, offering a unique combination of properties that can enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[5] The difluoromethoxy group is less lipophilic than the trifluoromethyl group and can act as a hydrogen bond donor, thereby modulating a drug's interaction with its biological target.[5] This guide provides a comprehensive technical overview of 2-(difluoromethoxy)nicotinic acid, a molecule of growing interest for researchers in drug development. While direct literature on this specific compound is emerging, this document synthesizes information from related nicotinic acid derivatives and established fluorination chemistries to provide a foundational understanding of its synthesis, properties, and potential applications.

Physicochemical Properties: A Comparative Overview

The introduction of the difluoromethoxy group at the 2-position of the nicotinic acid scaffold is expected to significantly modulate its physicochemical properties compared to the parent molecule.

PropertyNicotinic Acid2-(Difluoromethoxy)nicotinic acid (Predicted)Rationale for Prediction
Molecular Weight 123.11 g/mol [1][2]189.12 g/mol [6]Direct calculation from molecular formula (C₇H₅F₂NO₃).
pKa 2.0, 4.85[2]Expected to be lower than 4.85The electron-withdrawing nature of the difluoromethoxy group will increase the acidity of the carboxylic acid.
LogP 0.219[2]Expected to be higher than 0.219The difluoromethoxy group is known to increase lipophilicity.
Hydrogen Bond Donor/Acceptor 1 Donor, 3 Acceptors2 Donors, 4 AcceptorsThe -OCF₂H group introduces an additional hydrogen bond donor capacity.
Solubility 18 g/L in water[2]Expected to have lower aqueous solubilityIncreased lipophilicity generally leads to decreased water solubility.

Synthesis of 2-(Difluoromethoxy)nicotinic Acid: A Proposed Pathway

While specific, detailed synthetic procedures for 2-(difluoromethoxy)nicotinic acid are not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of analogous nicotinic acid derivatives and difluoromethoxylation reactions. A key intermediate in the synthesis of many 2-substituted nicotinic acids is 2-hydroxynicotinic acid.[7][8][9]

The proposed synthesis commences with the readily available 2-hydroxynicotinic acid. This precursor can then be subjected to a difluoromethylation reaction to introduce the desired difluoromethoxy group.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-Hydroxynicotinic Acid

Numerous methods for the synthesis of 2-hydroxynicotinic acid have been reported. One common approach involves the hydrolysis of a 2-chloronicotinonitrile precursor.[8]

  • Materials: 2-chloronicotinonitrile, concentrated hydrochloric acid, concentrated ammonia solution.

  • Procedure:

    • Reflux 2-chloronicotinonitrile with concentrated hydrochloric acid.

    • After cooling, neutralize the reaction mixture with concentrated ammonia solution to precipitate the product.

    • Adjust the pH with hydrochloric acid to optimize precipitation.

    • Filter, wash with cold water, and dry the resulting solid to yield 2-hydroxynicotinic acid.

Step 2: Difluoromethylation of 2-Hydroxynicotinic Acid

The introduction of the difluoromethoxy group can be achieved using a variety of modern difluoromethylating reagents. Visible light photoredox catalysis offers a mild and efficient method for this transformation.[10]

  • Materials: 2-hydroxynicotinic acid, a suitable difluoromethylating agent (e.g., a difluoromethyl sulfonium salt), a photocatalyst (e.g., an iridium or ruthenium complex), a suitable solvent (e.g., acetonitrile or DMF), and a light source (e.g., a blue LED lamp).

  • Procedure:

    • In a reaction vessel, dissolve 2-hydroxynicotinic acid, the difluoromethylating agent, and the photocatalyst in the chosen solvent.

    • Degas the solution to remove oxygen.

    • Irradiate the reaction mixture with the light source at room temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-(difluoromethoxy)nicotinic acid.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Preparation of 2-Hydroxynicotinic Acid cluster_step2 Step 2: Difluoromethylation 2-chloronicotinonitrile 2-chloronicotinonitrile Hydrolysis Hydrolysis 2-chloronicotinonitrile->Hydrolysis Conc. HCl, Reflux 2-hydroxynicotinic_acid 2-Hydroxynicotinic Acid Hydrolysis->2-hydroxynicotinic_acid Neutralization 2-hydroxynicotinic_acid_input 2-Hydroxynicotinic Acid Photoredox_Catalysis Visible Light Photoredox Catalysis 2-hydroxynicotinic_acid_input->Photoredox_Catalysis Difluoromethylating agent, Photocatalyst, Light Final_Product 2-(Difluoromethoxy)nicotinic Acid Photoredox_Catalysis->Final_Product Purification

Caption: Proposed two-step synthesis of 2-(difluoromethoxy)nicotinic acid.

Potential Biological and Pharmacological Profile

The pharmacological effects of 2-(difluoromethoxy)nicotinic acid have not yet been extensively reported. However, based on the well-documented activities of nicotinic acid and its derivatives, several potential therapeutic applications can be hypothesized.

Lipid-Lowering Effects

Nicotinic acid is a well-known lipid-lowering agent that reduces triglycerides and LDL-c ("bad" cholesterol) while increasing HDL-c ("good" cholesterol).[11] This effect is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂). It is plausible that 2-(difluoromethoxy)nicotinic acid retains affinity for this receptor and may exhibit a modified potency or pharmacokinetic profile, potentially leading to improved efficacy or reduced side effects, such as flushing.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory potential of various nicotinic acid derivatives.[12][13] The activation of HCA₂ has been shown to have anti-inflammatory effects.[2] Given that the difluoromethoxy group can enhance drug-like properties, 2-(difluoromethoxy)nicotinic acid could be a promising scaffold for the development of novel anti-inflammatory agents.

Antimicrobial and Other Activities

Derivatives of nicotinic acid have also been investigated for their antibacterial and antifungal activities.[14] Furthermore, 2-chloronicotinic acid, a related intermediate, is instrumental in the synthesis of APIs with antibacterial, antiviral, and anti-inflammatory properties.[15] The unique electronic properties of the difluoromethoxy group could lead to novel interactions with microbial targets.

Diagram of Potential Pharmacological Actions

Biological_Activity cluster_potential_targets Potential Biological Targets & Pathways cluster_potential_effects Potential Therapeutic Effects Target_Molecule 2-(Difluoromethoxy)nicotinic Acid HCA2_Receptor HCA₂ Receptor Target_Molecule->HCA2_Receptor Inflammatory_Pathways Inflammatory Pathways Target_Molecule->Inflammatory_Pathways Microbial_Targets Microbial Targets Target_Molecule->Microbial_Targets Lipid_Lowering Lipid-Lowering HCA2_Receptor->Lipid_Lowering Anti_Inflammatory Anti-inflammatory Inflammatory_Pathways->Anti_Inflammatory Antimicrobial Antimicrobial Microbial_Targets->Antimicrobial

Sources

An In-depth Technical Guide to the Fundamental Research of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)nicotinic acid, a fluorinated analog of nicotinic acid. Given the limited direct research on this specific derivative, this document establishes a foundational understanding by extrapolating from the extensive knowledge of its parent compound, nicotinic acid (niacin), and the well-documented influence of the difluoromethoxy moiety in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals exploring novel therapeutics for dyslipidemia and related metabolic disorders.

Introduction: The Rationale for Fluorination in Nicotinic Acid Analogs

Nicotinic acid, a B vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to modulate lipid profiles is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently lowering the production of triglycerides and very-low-density lipoprotein (VLDL).[2][3]

Despite its efficacy, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing. This vasodilation is mediated by the release of prostaglandins D2 and E2, also a consequence of GPR109A activation.[2] This has driven the exploration of nicotinic acid analogs that might retain the therapeutic benefits while mitigating the undesirable flushing response.

The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[4][5] The difluoromethoxy (-OCF₂H) group, in particular, offers a unique set of properties that can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[6][7] Therefore, 2-(Difluoromethoxy)nicotinic acid represents a logical next step in the evolution of nicotinic acid-based therapeutics, with the potential for an improved pharmacological profile.

Physicochemical Properties and Synthetic Strategies

The incorporation of the difluoromethoxy group at the 2-position of the pyridine ring is anticipated to significantly alter the properties of the parent nicotinic acid molecule.

Predicted Physicochemical Impact of the Difluoromethoxy Group

The difluoromethoxy group is often considered a bioisostere of the methoxy or hydroxyl group, but with distinct electronic and steric properties.

PropertyInfluence of -OCHF₂ GroupRationale
Lipophilicity (logP) Increased compared to a hydroxyl group, and potentially modulated compared to a methoxy group.The fluorine atoms increase lipophilicity, which can enhance membrane permeability and oral absorption.[7]
Metabolic Stability IncreasedThe strong carbon-fluorine bonds are resistant to oxidative metabolism, potentially leading to a longer biological half-life.[4][6]
Acidity (pKa) Lowered pKa of the carboxylic acidThe electron-withdrawing nature of the fluorine atoms can increase the acidity of the carboxylic acid, potentially influencing its ionization state at physiological pH and receptor binding.[6]
Hydrogen Bonding The hydrogen atom of the -OCHF₂ group can act as a weak hydrogen bond donor.This can introduce novel interactions with the target receptor, potentially altering binding affinity and selectivity.[7]
Proposed Synthesis of 2-(Difluoromethoxy)nicotinic Acid

Experimental Protocol: Proposed Synthesis

  • Esterification of 2-Hydroxynicotinic Acid:

    • To a solution of 2-hydroxynicotinic acid in an appropriate alcohol (e.g., ethanol or methanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

    • Purify the resulting ester by column chromatography.

    • Causality: The esterification step protects the carboxylic acid functionality, preventing it from interfering with the subsequent O-difluoromethylation reaction.

  • O-Difluoromethylation of the 2-Hydroxynicotinate Ester:

    • Dissolve the 2-hydroxynicotinate ester in a polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

    • Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or a more modern reagent like (bromodifluoromethyl)trimethylsilane, under controlled temperature and pressure.

    • Monitor the reaction for the formation of the 2-(difluoromethoxy)nicotinate ester.

    • Quench the reaction and purify the product.

    • Causality: This step introduces the key difluoromethoxy group onto the pyridine ring. The choice of difluoromethylating agent and reaction conditions is critical for achieving good yield and selectivity.

  • Hydrolysis to 2-(Difluoromethoxy)nicotinic Acid:

    • Subject the purified 2-(difluoromethoxy)nicotinate ester to basic or acidic hydrolysis. For example, reflux with an aqueous solution of sodium hydroxide.

    • Acidify the reaction mixture to protonate the carboxylate and precipitate the final product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from a suitable solvent system can be performed for further purification.

    • Causality: The hydrolysis step deprotects the carboxylic acid, yielding the final target compound.

Biological Activity and Mechanism of Action

The biological activity of 2-(Difluoromethoxy)nicotinic acid is predicted to be mediated through the GPR109A receptor, similar to its parent compound.

GPR109A Receptor Activation and Downstream Signaling

GPR109A is a Gi-coupled receptor.[2] Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to its anti-lipolytic effects in adipocytes.

GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand 2-(Difluoromethoxy)nicotinic Acid GPR109A GPR109A Receptor Ligand->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to

Caption: GPR109A signaling cascade initiated by an agonist.

Hypothesized Impact of Difluoromethoxy Substitution on Receptor Interaction

The difluoromethoxy group could influence GPR109A binding in several ways:

  • Altered Binding Affinity: The electronic and steric properties of the -OCHF₂ group, as well as its potential for hydrogen bonding, may lead to a different binding affinity for GPR109A compared to nicotinic acid.[7]

  • Modified Agonist Efficacy: The conformational changes induced in the receptor upon binding of the difluoromethoxy analog might differ, potentially leading to altered downstream signaling efficacy.

  • Differential Signaling (Biased Agonism): It is plausible that 2-(Difluoromethoxy)nicotinic acid could act as a biased agonist, preferentially activating the anti-lipolytic pathway over the prostaglandin-mediated flushing pathway. This would be a highly desirable therapeutic outcome.

Experimental Workflows for Characterization

A systematic evaluation of 2-(Difluoromethoxy)nicotinic acid would involve a series of in vitro and in vivo studies.

Experimental_Workflow Start 2-(Difluoromethoxy)nicotinic Acid Synthesis & Purification InVitro In Vitro Characterization Start->InVitro ReceptorBinding GPR109A Binding Assay (e.g., Radioligand Binding) InVitro->ReceptorBinding FunctionalAssay Functional Assay (cAMP Measurement) InVitro->FunctionalAssay LipolysisAssay Adipocyte Lipolysis Assay InVitro->LipolysisAssay InVivo In Vivo Evaluation LipolysisAssay->InVivo PK Pharmacokinetics InVivo->PK Efficacy Efficacy in Dyslipidemia Models InVivo->Efficacy Flushing Flushing Assessment InVivo->Flushing Tox Preliminary Toxicology InVivo->Tox End Lead Candidate Assessment Tox->End

Caption: A typical experimental workflow for a novel compound.

In Vitro Assays

Protocol: GPR109A Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably expressing human GPR109A.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-nicotinic acid), and varying concentrations of the unlabeled test compound (2-(Difluoromethoxy)nicotinic acid).

    • Incubate at room temperature to allow for binding equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

    • Self-Validation: The assay should include controls for total binding (radioligand only), non-specific binding (radioligand in the presence of a high concentration of unlabeled nicotinic acid), and a vehicle control.

Protocol: In Vitro Lipolysis Assay

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.[8]

  • Lipolysis Induction and Treatment:

    • Wash the mature adipocytes and incubate with a lipolytic agent such as isoproterenol to stimulate lipolysis.

    • Concurrently, treat the cells with varying concentrations of 2-(Difluoromethoxy)nicotinic acid or a positive control (nicotinic acid).

  • Glycerol Measurement:

    • After the incubation period, collect the cell culture medium.

    • Measure the concentration of glycerol released into the medium using a commercially available colorimetric or fluorometric assay kit.[9][10]

  • Data Analysis:

    • Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of the test compound.

    • Determine the EC₅₀ value, representing the concentration of the compound that causes 50% of the maximal inhibition.

    • Self-Validation: The experiment should include a basal lipolysis control (no isoproterenol) and a maximal stimulation control (isoproterenol only).

In Vivo Studies

Animal Models for Dyslipidemia

  • High-Fat Diet-Induced Rodent Models: C57BL/6 mice or Sprague-Dawley rats fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia.[11][12]

  • Genetically Modified Mouse Models: ApoE-/- (apolipoprotein E knockout) and LDLR-/- (low-density lipoprotein receptor knockout) mice are highly susceptible to diet-induced atherosclerosis and are standard models for this research.[13]

Protocol: Efficacy Study in a High-Fat Diet-Induced Mouse Model

  • Model Induction:

    • Acclimate male C57BL/6 mice and then place them on a high-fat diet for a specified period (e.g., 8-12 weeks) to induce dyslipidemia.

  • Dosing and Monitoring:

    • Administer 2-(Difluoromethoxy)nicotinic acid orally once daily for a predetermined duration (e.g., 4 weeks).

    • Include a vehicle control group and a positive control group (e.g., nicotinic acid or a statin).

    • Monitor body weight and food intake regularly.

  • Sample Collection and Analysis:

    • At the end of the study, collect blood samples for the analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, and triglycerides) using enzymatic assay kits.[9]

    • Harvest tissues such as the liver for histopathological examination and lipid content analysis.

  • Data Analysis:

    • Compare the lipid profiles of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • Self-Validation: The positive control group should show a statistically significant improvement in the lipid profile compared to the vehicle control, validating the model and experimental procedures.

Conclusion and Future Directions

2-(Difluoromethoxy)nicotinic acid is a promising, yet under-explored, analog of nicotinic acid. Based on the established principles of medicinal chemistry and the extensive research on its parent compound, it is hypothesized that this derivative may offer an improved pharmacological profile, potentially with enhanced metabolic stability and a reduced flushing side effect. The experimental framework outlined in this guide provides a clear and robust pathway for the comprehensive evaluation of 2-(Difluoromethoxy)nicotinic acid, from its fundamental chemical synthesis to its potential therapeutic efficacy in preclinical models. Further research is warranted to validate these hypotheses and to determine if this compound represents a significant advancement in the treatment of dyslipidemia.

References

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]

  • Feingold, K. R., & Grunfeld, C. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research, 53(10), 2049–2057. [Link]

  • Ball, J. B., & Bloom, S. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 145(43), 23586–23593. [Link]

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  • Fischer, K., & Jatsch, A. (2001). Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • Zhang, Y., Schmidt, R. J., & Bodor, N. (2008). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 283(35), 23675–23687. [Link]

  • Andreadou, I., Iliodromitis, E. K., & Kremastinos, D. T. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(23), 5321–5341. [Link]

  • Semantic Scholar. (n.d.). Selecting an Appropriate Animal Model for Dyslipidemia. Retrieved January 26, 2026, from [Link]

  • Liu, T., & Hu, J. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(1), 203–218. [Link]

  • Al-Harthi, S., Al-Malki, A. S., Al-Ghamdi, S., Al-Zahrani, M. H., Al-Ghamdi, A. A., Al-Ghamdi, S. A., & Kamal, M. A. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14881. [Link]

  • Al-Dwairi, A., Al-Zoubi, M., & Al-Sawalha, N. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • PrepChem. (n.d.). Synthesis of 2-acetylnicotinic acid. Retrieved January 26, 2026, from [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 55(10), 6523–6533. [Link]

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  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Education, Management, Computer and Society (EMCS 2016). [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Difluoromethoxy)nicotinic acid is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. Its unique difluoromethoxy group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Difluoromethoxy)nicotinic acid, offering a predictive framework grounded in the analysis of analogous compounds and fundamental spectroscopic principles. Given the current scarcity of publicly available experimental spectra for this specific molecule, this document serves as a robust reference for researchers, enabling them to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is essential before delving into its spectroscopic signatures.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.12 g/mol [1]
CAS Number 1211587-59-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Difluoromethoxy)nicotinic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established chemical shift theory and comparative analysis with nicotinic acid and its fluorinated derivatives[2][3][4][5].

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring and one signal for the proton of the difluoromethoxy group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Insights
~8.7ddH-6The proton at position 6 is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. It will appear as a doublet of doublets due to coupling with H-4 and H-5.
~8.3ddH-4The proton at position 4 will be deshielded by the adjacent carboxylic acid group and will appear as a doublet of doublets from coupling to H-5 and H-6.
~7.5tH-5The proton at position 5 will be the most upfield of the aromatic protons and will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.
~6.8t-OCHF₂The proton of the difluoromethoxy group will be significantly deshielded by the two adjacent fluorine atoms and the oxygen atom, appearing as a triplet due to coupling with the two fluorine atoms.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165-COOHThe carboxylic acid carbon is typically the most deshielded carbon in the spectrum.
~155C-2The carbon bearing the difluoromethoxy group will be significantly deshielded by the electronegative oxygen and fluorine atoms.
~152C-6The carbon adjacent to the nitrogen atom is expected to be highly deshielded.
~140C-4The chemical shift of this carbon will be influenced by the adjacent carboxylic acid group.
~125C-3The carbon bearing the carboxylic acid group.
~122C-5This carbon is expected to be the most upfield of the aromatic carbons.
~115 (t)-OCHF₂The carbon of the difluoromethoxy group will be significantly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms.
Predicted ¹⁹F NMR Data

¹⁹F NMR is a crucial technique for characterizing fluorinated organic compounds[6].

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Insights
-80 to -90d-OCHF₂The chemical shift of the difluoromethyl group is expected in this range. It will appear as a doublet due to coupling with the geminal proton.
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Difluoromethoxy)nicotinic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Optimize acquisition parameters such as spectral width, number of scans, and relaxation delay to ensure good signal-to-noise and accurate integration.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • A longer acquisition time and a larger number of scans will likely be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a proton-coupled ¹⁹F spectrum to observe the doublet for the -OCHF₂ group. A proton-decoupled spectrum can also be acquired to confirm the chemical shift.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data
m/z (Predicted)IonRationale and Fragmentation Pathway
189.02[M]⁺The molecular ion peak, corresponding to the exact mass of the molecule.
172.02[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
144.02[M-COOH]⁺Decarboxylation is a common fragmentation pathway for carboxylic acids.
122.03[M-OCHF₂]⁺Loss of the difluoromethoxy group.
78.03[Pyridine ring fragment]⁺Fragmentation of the substituted pyridine ring.
Experimental Protocol for Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition:

    • Optimize the ionization source parameters (e.g., spray voltage, capillary temperature) to achieve stable and efficient ionization.

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern[7]. This is crucial for structural confirmation.

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and identify the major fragment ions. Compare the observed data with the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)VibrationRationale and Comparative Insights
3300-2500 (broad)O-H stretch (carboxylic acid)The broadness is due to hydrogen bonding.
~1700C=O stretch (carboxylic acid)A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid[8].
~1600, ~1470C=C and C=N stretches (pyridine ring)Characteristic absorptions for the aromatic pyridine ring.
1300-1000C-O and C-F stretchesThe C-O stretch of the ether and the C-F stretches of the difluoromethyl group will appear in this region. These are often strong absorptions.
Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a simpler and more common method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Predicted UV-Vis Absorption Data

Nicotinic acid and its derivatives typically exhibit absorption maxima in the UV region. The presence of the difluoromethoxy substituent is expected to cause a slight shift in the absorption wavelength compared to nicotinic acid itself.

Predicted λmax (nm)SolventRationale and Comparative Insights
~265Ethanol or WaterThis absorption corresponds to the π → π* transition of the conjugated pyridine ring. The exact position of the maximum can be influenced by the solvent polarity.

Visualizations

Molecular Structure with Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for 2-(Difluoromethoxy)nicotinic acid.

Proposed Mass Spectrometry Fragmentation Pathway

G mol [M]⁺ m/z = 189.02 frag1 [M-OH]⁺ m/z = 172.02 mol->frag1 -OH frag2 [M-COOH]⁺ m/z = 144.02 mol->frag2 -COOH frag3 [M-OCHF₂]⁺ m/z = 122.03 mol->frag3 -OCHF₂ frag4 [Pyridine ring fragment]⁺ m/z = 78.03 frag2->frag4 -F, -CO

Caption: A plausible fragmentation pathway for 2-(Difluoromethoxy)nicotinic acid in mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Difluoromethoxy)nicotinic acid. By leveraging data from analogous compounds and fundamental principles, we have constructed a detailed predictive framework for its ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectra. The included experimental protocols offer a standardized approach for researchers to obtain and validate this data. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this and similar fluorinated heterocyclic compounds, facilitating more efficient and accurate research and development.

References

  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9) measured in aqueous solution (D2O) at different temperatures. Retrieved from [Link]

  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

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Unveiling the Therapeutic Potential of 2-(Difluoromethoxy)nicotinic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)nicotinic acid, a novel derivative of nicotinic acid (niacin), presents a compelling avenue for therapeutic innovation. While the parent molecule, nicotinic acid, is a well-established lipid-modifying agent with a complex pharmacological profile, the introduction of a difluoromethoxy group has the potential to modulate its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive framework for elucidating the therapeutic targets of 2-(Difluoromethoxy)nicotinic acid. We will delve into the probable target landscape based on the known mechanisms of nicotinic acid, and detail robust experimental strategies for novel target identification and validation. This document is intended to serve as a strategic and practical resource for researchers aiming to unlock the full therapeutic promise of this compound.

Introduction: The Rationale for 2-(Difluoromethoxy)nicotinic Acid Exploration

Nicotinic acid, a form of vitamin B3, has been utilized for decades in the management of dyslipidemia.[1][2] Its ability to favorably alter the lipid profile, including reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol, is well-documented.[1][2][3][4] However, its clinical utility is often hampered by adverse effects, most notably cutaneous flushing, which can lead to poor patient compliance.[1][5]

The synthesis of 2-(Difluoromethoxy)nicotinic acid represents a rational drug design approach to potentially overcome the limitations of nicotinic acid. The difluoromethoxy moiety can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity for its biological targets. These modifications may lead to an improved therapeutic window, with enhanced efficacy and a more favorable side-effect profile. This guide outlines the critical steps to systematically investigate and validate the therapeutic targets of this promising new chemical entity.

The Probable Target Landscape: Extrapolating from Nicotinic Acid

The known molecular targets and pathways of nicotinic acid provide a logical starting point for investigating 2-(Difluoromethoxy)nicotinic acid. The primary hypothesis is that the derivative will interact with one or more of the same targets, but with altered affinity or downstream signaling consequences.

G-Protein Coupled Receptors (GPCRs): The Primary Signaling Hub

The principal target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][3][5] This receptor is highly expressed in adipocytes and immune cells, such as Langerhans cells in the skin.[3][6]

  • Lipid Metabolism: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the mobilization of free fatty acids from adipose tissue. This reduction in circulating free fatty acids decreases the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL).[1]

  • Inflammatory Response: GPR109A activation on immune cells has been shown to mediate anti-inflammatory effects.[6] This suggests a potential therapeutic application in inflammatory conditions beyond dyslipidemia.

  • The Flushing Effect: The well-known flushing side effect of nicotinic acid is also mediated by GPR109A activation in Langerhans cells, leading to the release of prostaglandins D2 and E2, which cause vasodilation.[3][5] A key area of investigation for 2-(Difluoromethoxy)nicotinic acid will be to assess its potential for biased agonism at GPR109A, ideally retaining the therapeutic lipid-modifying and anti-inflammatory effects while minimizing the signaling cascade that leads to flushing.

Another related receptor, GPR109B (HCA3), is also activated by nicotinic acid, albeit with lower potency.[1] Its role in the overall therapeutic effect is less clear, but it should be considered as a potential target.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Adipocyte Cytoplasm 2_DFM_NA 2-(Difluoromethoxy) nicotinic acid GPR109A GPR109A (HCA2) AC Adenylyl Cyclase ATP ATP cAMP cAMP PKA Protein Kinase A HSL Hormone-Sensitive Lipase Triglycerides Triglycerides FFAs Free Fatty Acids Liver Liver FFAs->Liver Released into circulation VLDL_Triglycerides VLDL & Triglycerides Liver->VLDL_Triglycerides Decreased Synthesis

Hepatic Enzymes and Lipid Metabolism

Nicotinic acid also exerts direct effects on the liver, independent of GPR109A activation.

  • Diacylglycerol O-Acyltransferase 2 (DGAT2): Nicotinic acid directly inhibits DGAT2, a key enzyme in the final step of triglyceride synthesis in the liver.[1][7] This inhibition leads to reduced VLDL production and secretion.

  • Apolipoprotein A1 (ApoA1) Catabolism: Nicotinic acid has been shown to decrease the hepatic catabolism of ApoA1, the major protein component of HDL.[3][7] This leads to an increase in HDL half-life and circulating levels.

The difluoromethoxy substitution could potentially enhance the binding of the molecule to these hepatic targets, leading to more potent effects on lipid metabolism.

A Strategic Framework for Target Deconvolution and Validation

Identifying the specific molecular targets of 2-(Difluoromethoxy)nicotinic acid is crucial for understanding its mechanism of action and predicting its therapeutic and toxicological profiles.[8][9] A multi-pronged approach, combining both hypothesis-driven and unbiased screening methods, is recommended.

Target_Deconvolution_Workflow cluster_hypothesis Hypothesis-Driven cluster_unbiased Unbiased Start 2-(Difluoromethoxy)nicotinic acid Hypothesis_Driven Hypothesis-Driven Approaches Start->Hypothesis_Driven Unbiased_Screening Unbiased Screening Approaches Start->Unbiased_Screening GPCR_Assays GPCR Binding & Functional Assays (GPR109A, GPR109B) Hypothesis_Driven->GPCR_Assays Enzyme_Assays Enzyme Inhibition Assays (DGAT2) Hypothesis_Driven->Enzyme_Assays Affinity_Chroma Affinity Chromatography-Mass Spectrometry Unbiased_Screening->Affinity_Chroma Thermal_Profiling Thermal Proteome Profiling (TPP) Unbiased_Screening->Thermal_Profiling Genetic_Screening Genetic Screening (e.g., CRISPR) Unbiased_Screening->Genetic_Screening Target_Validation Target Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization GPCR_Assays->Target_Validation Enzyme_Assays->Target_Validation Affinity_Chroma->Target_Validation Thermal_Profiling->Target_Validation Genetic_Screening->Target_Validation

Hypothesis-Driven Target Evaluation

Based on the known pharmacology of nicotinic acid, initial experiments should focus on its established targets.

Protocol 1: GPCR Activation and Signaling Assays

  • Objective: To determine the binding affinity and functional activity of 2-(Difluoromethoxy)nicotinic acid at GPR109A and GPR109B.

  • Methodology:

    • Radioligand Binding Assay: Utilize cell lines stably expressing human GPR109A or GPR109B. Perform competitive binding assays with a known radiolabeled ligand (e.g., [3H]-nicotinic acid) to determine the binding affinity (Ki) of the test compound.

    • cAMP Assay: In the same cell lines, measure the inhibition of forskolin-stimulated cAMP production in the presence of varying concentrations of 2-(Difluoromethoxy)nicotinic acid to determine its potency (EC50) and efficacy as an agonist.

    • β-Arrestin Recruitment Assay: To investigate the potential for biased agonism, perform a β-arrestin recruitment assay. This will reveal if the compound preferentially activates G-protein signaling over β-arrestin pathways, which may be linked to the flushing response.

  • Data Analysis: Compare the Ki, EC50, and β-arrestin recruitment profiles of 2-(Difluoromethoxy)nicotinic acid with that of nicotinic acid.

ParameterNicotinic Acid (Reference)2-(Difluoromethoxy)nicotinic acid
GPR109A Binding Affinity (Ki)~1 µMTo be determined
GPR109A Functional Potency (EC50)~1 µMTo be determined
β-Arrestin Recruitment (EC50)To be determinedTo be determined

Protocol 2: DGAT2 Enzyme Inhibition Assay

  • Objective: To assess the direct inhibitory effect of 2-(Difluoromethoxy)nicotinic acid on DGAT2 activity.

  • Methodology:

    • Utilize a commercially available DGAT2 inhibitor screening kit or a cell-free assay with recombinant human DGAT2.

    • Incubate the enzyme with its substrates (diacylglycerol and a fatty acyl-CoA) and varying concentrations of the test compound.

    • Measure the formation of the product (triacylglycerol), often using a colorimetric or fluorometric method.

  • Data Analysis: Determine the IC50 value for 2-(Difluoromethoxy)nicotinic acid and compare it to that of nicotinic acid.

Unbiased Target Identification Strategies

To discover potentially novel targets or off-targets of 2-(Difluoromethoxy)nicotinic acid, unbiased approaches are essential.[10][11][12]

Protocol 3: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Objective: To identify proteins from a cell lysate that directly bind to 2-(Difluoromethoxy)nicotinic acid.[13]

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of 2-(Difluoromethoxy)nicotinic acid with a linker arm and an affinity tag (e.g., biotin).

    • Affinity Purification: Immobilize the biotinylated probe on streptavidin-coated beads.[13] Incubate the beads with a relevant cell lysate (e.g., from hepatocytes or adipocytes).

    • Elution and Digestion: After extensive washing to remove non-specific binders, elute the bound proteins. Digest the eluted proteins into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified using the active probe with those from a negative control (e.g., beads with biotin only) to identify specific binders.

Protocol 4: Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

  • Objective: To identify protein targets based on the principle that ligand binding stabilizes proteins against thermal denaturation.

  • Methodology:

    • CETSA: Treat intact cells or cell lysates with 2-(Difluoromethoxy)nicotinic acid or a vehicle control. Heat the samples across a range of temperatures.

    • Protein Precipitation and Detection: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins. Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a global analysis (TPP).

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

Target Validation: From Hits to Confirmed Targets

Once potential targets have been identified, they must be validated to confirm their role in the compound's mechanism of action.[14]

  • Target Engagement Assays: Develop assays to measure the direct binding of the compound to the target in a cellular context.[14]

  • Genetic Approaches: Use techniques such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to deplete the target protein.[15] The loss of the compound's biological effect in these cells provides strong evidence for the target's involvement.

  • Cellular and In Vivo Models: Assess the effects of 2-(Difluoromethoxy)nicotinic acid in cellular models of diseases where the target is implicated (e.g., lipid accumulation in hepatocytes). Ultimately, in vivo studies in relevant animal models are necessary to confirm the therapeutic relevance of the identified targets.

Conclusion

The systematic investigation of 2-(Difluoromethoxy)nicotinic acid's therapeutic targets is a critical step in its development as a potential therapeutic agent. By leveraging the known pharmacology of its parent compound, nicotinic acid, and employing a combination of hypothesis-driven and unbiased target deconvolution strategies, researchers can build a comprehensive understanding of its mechanism of action. The detailed experimental protocols and strategic framework presented in this guide provide a robust pathway for identifying and validating these targets, ultimately paving the way for the clinical translation of this promising molecule.

References

  • Nicotinic acid. Wikipedia. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Niacin. Linus Pauling Institute | Oregon State University. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • Mechanism of action of niacin. PubMed. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

  • Niacin. StatPearls - NCBI Bookshelf. [Link]

  • Target Identification and Validation (Small Molecules). UCL. [Link]

  • Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. PubMed. [Link]

  • Target Deconvolution and Mechanism of Action. Selvita. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. PubMed. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition (CRN). [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • (PDF) Mechanism of Action of Niacin. ResearchGate. [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. [Link]

  • Target Deconvolution. Creative Biolabs. [Link]

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In vitro studies of 2-(Difluoromethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(Difluoromethoxy)nicotinic Acid

Introduction

Nicotinic acid, a form of vitamin B3, has long been a cornerstone in the management of dyslipidemia, valued for its robust effects on lipid profiles.[1][2] The therapeutic landscape is continually evolving, with a drive towards developing novel derivatives that offer improved efficacy, tolerability, and a broader range of pharmacological activities.[3] 2-(Difluoromethoxy)nicotinic acid emerges as a compound of interest within this class, incorporating a difluoromethoxy group that may modulate its physicochemical and biological properties. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This guide provides a comprehensive framework for the in vitro characterization of 2-(Difluoromethoxy)nicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies for nicotinic acid derivatives and a proposed workflow for the rigorous evaluation of this novel compound. The protocols and rationale presented herein are grounded in the principles of robust scientific inquiry, ensuring that the data generated is both reliable and translatable.

Postulated Mechanism of Action: Targeting the HCA2 Receptor

The primary molecular target for nicotinic acid and its analogues is the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[2][4] This G-protein coupled receptor is predominantly expressed on adipocytes and various immune cells, including macrophages.[1][4] The binding of a ligand to HCA2 initiates a cascade of intracellular events that are central to its therapeutic effects.

The proposed signaling pathway for 2-(Difluoromethoxy)nicotinic acid, based on its structural similarity to nicotinic acid, is as follows:

  • Receptor Binding: The compound binds to the HCA2 receptor on the cell surface.

  • G-Protein Activation: This binding event activates an associated inhibitory G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP has several downstream consequences, including:

    • In adipocytes, it leads to a decrease in the activity of hormone-sensitive lipase, reducing the release of free fatty acids into the circulation.[1]

    • In immune cells, it can modulate inflammatory responses.[4][5]

The following diagram illustrates this proposed signaling cascade.

HCA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_DFMNA 2-(Difluoromethoxy)nicotinic Acid HCA2 HCA2 Receptor (GPR109A) 2_DFMNA->HCA2 Binds to Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Biological Effects (e.g., ↓ Lipolysis, ↓ Inflammation) cAMP->Downstream

Caption: Proposed signaling pathway for 2-(Difluoromethoxy)nicotinic acid via the HCA2 receptor.

A Proposed Workflow for In Vitro Characterization

A systematic and tiered approach is essential for the comprehensive in vitro evaluation of 2-(Difluoromethoxy)nicotinic acid. The following workflow outlines a logical progression of experiments, from initial characterization to more complex functional assays.

In_Vitro_Workflow cluster_Target Target Engagement Assays cluster_Functional Functional Assays Start Start: Compound Synthesis and Purification PhysChem 1. Physicochemical Characterization (Solubility, Stability) Start->PhysChem Target_Engagement 2. Primary Target Engagement (HCA2 Receptor) PhysChem->Target_Engagement Binding Receptor Binding Assay Target_Engagement->Binding cAMP cAMP Accumulation Assay Target_Engagement->cAMP Functional_Assays 3. Cellular Functional Assays Anti_Inflammatory Anti-inflammatory Assays (e.g., Macrophages) Functional_Assays->Anti_Inflammatory Lipid Lipid Metabolism Assays (e.g., Hepatocytes) Functional_Assays->Lipid Safety 4. In Vitro Safety Assessment End Data Analysis and Candidate Profiling Safety->End Binding->Functional_Assays cAMP->Functional_Assays Anti_Inflammatory->Safety Lipid->Safety

Caption: A systematic workflow for the in vitro characterization of 2-(Difluoromethoxy)nicotinic acid.

Detailed Experimental Protocols

Primary Target Engagement: HCA2 Receptor

The initial and most critical step is to confirm that 2-(Difluoromethoxy)nicotinic acid interacts with its putative target, the HCA2 receptor, and to quantify the nature of this interaction (i.e., agonist or antagonist).

a) HCA2 Receptor Binding Assay

Rationale: This assay determines the affinity of the test compound for the HCA2 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing the human HCA2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled HCA2 ligand (e.g., [³H]-nicotinic acid) and varying concentrations of 2-(Difluoromethoxy)nicotinic acid.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter mat.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

b) cAMP Accumulation Assay

Rationale: As HCA2 is a Gi-coupled receptor, its activation by an agonist will lead to a decrease in intracellular cAMP levels. This assay functionally confirms the agonist activity of the compound.

Methodology:

  • Cell Culture: Plate HCA2-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Forskolin Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin to elevate basal cAMP levels.

  • Compound Treatment: Add varying concentrations of 2-(Difluoromethoxy)nicotinic acid and incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).

Cellular Functional Assays

Following confirmation of target engagement, the next step is to evaluate the compound's effects in more physiologically relevant cellular models.

a) Anti-inflammatory Activity in Macrophages

Rationale: Nicotinic acid is known to exert anti-inflammatory effects.[5] This assay assesses the potential of 2-(Difluoromethoxy)nicotinic acid to modulate the inflammatory response in macrophages.

Methodology:

  • Cell Culture: Use a murine macrophage cell line such as RAW 264.7 or primary human monocyte-derived macrophages.

  • Cell Stimulation: Pre-treat the cells with varying concentrations of 2-(Difluoromethoxy)nicotinic acid for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a period sufficient to induce the production of inflammatory mediators (e.g., 18-24 hours).

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess assay.[6]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the supernatant using ELISA kits.

  • Data Analysis: Determine the IC₅₀ of the compound for the inhibition of NO and cytokine production.

b) Assessment of Cellular Viability (Cytotoxicity)

Rationale: It is crucial to ensure that the observed functional effects are not a result of cytotoxicity. The MTT assay is a standard method for assessing cell viability.[6]

Methodology:

  • Cell Treatment: Plate the cells (e.g., RAW 264.7, HepG2) in a 96-well plate and treat them with the same concentrations of 2-(Difluoromethoxy)nicotinic acid used in the functional assays.

  • Incubation: Incubate for the same duration as the functional assays.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Data Presentation

Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Pharmacological Data for 2-(Difluoromethoxy)nicotinic Acid

AssayCell LineParameterResult
HCA2 Receptor BindingCHO-K1-hHCA2Ki (nM)Value
cAMP AccumulationCHO-K1-hHCA2EC₅₀ (nM)Value
Nitric Oxide InhibitionRAW 264.7IC₅₀ (µM)Value
TNF-α InhibitionRAW 264.7IC₅₀ (µM)Value
CytotoxicityRAW 264.7CC₅₀ (µM)Value
CytotoxicityHepG2CC₅₀ (µM)Value

Conclusion and Future Directions

This technical guide outlines a robust and scientifically rigorous workflow for the initial in vitro characterization of 2-(Difluoromethoxy)nicotinic acid. By systematically evaluating its interaction with the HCA2 receptor and its functional consequences in relevant cellular models, researchers can build a comprehensive pharmacological profile of the compound.

The data generated from these studies will be instrumental in determining whether 2-(Difluoromethoxy)nicotinic acid possesses a desirable activity and safety profile to warrant further preclinical development. Positive results would justify progression to more complex in vitro models, such as co-culture systems and 3D organoids, as well as subsequent in vivo studies to assess its pharmacokinetic properties and efficacy in animal models of disease. This structured approach ensures a solid foundation for the potential translation of this novel nicotinic acid derivative into a therapeutic candidate.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Al-kassas, R., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceuticals, 16(7), 1004. [Link]

  • Cottet, F., et al. (2003). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Tetrahedron, 59(27), 5073-5079. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • Garbacz, G., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech, 21(2), 83. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136. [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Boden, W. E. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 7(2), 1-5. [Link]

  • Langan, E. A., & Lis, M. (1966). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal, 100(1), 126-132. [Link]

  • Bonuccelli, G., et al. (2022). Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC) propagation. ResearchGate. [Link]

  • Google Patents. CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
  • Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • ResearchGate. (2008). Mechanism of Action of Niacin. [Link]

  • Sharma, M., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1229087. [Link]

  • Maciejewski-Lenoir, D., et al. (2006). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. Atherosclerosis, 185(2), 282-288. [Link]

  • Superko, H. R., et al. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American journal of cardiology, 94(5), 588-594. [Link]

  • Digby, J. E., et al. (2012). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in pharmacological sciences, 33(7), 381-387. [Link]

  • Kim, K. N., et al. (2018). Niacin alleviates TRAIL-mediated colon cancer cell death via autophagy flux activation. Oncology reports, 40(5), 2917-2925. [Link]

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Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(difluoromethoxy)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The protocol details a robust method starting from commercially available 2-hydroxynicotinic acid, employing a difluoromethoxylation reaction. The narrative explains the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Background

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(Difluoromethoxy)nicotinic acid serves as a key intermediate for synthesizing more complex molecules, leveraging the unique electronic properties of the difluoromethoxy moiety and the versatile chemical handles of the nicotinic acid scaffold.

Nicotinic acid (Vitamin B3) and its derivatives are of great interest due to their biological activities.[1] The synthesis of fluorinated analogues, such as the target compound, is driven by the need for novel pharmacophores with improved pharmacokinetic profiles. This protocol outlines a synthesis based on the difluoromethoxylation of 2-hydroxynicotinic acid. The chosen method is adapted from established procedures for the difluoromethoxylation of phenols, which relies on the in-situ generation of difluorocarbene (:CF₂).[2][3]

Synthetic Strategy and Mechanism

The overall synthetic strategy involves a single key transformation: the O-difluoromethylation of 2-hydroxynicotinic acid.

Overall Reaction:

The reaction proceeds via the generation of difluorocarbene (:CF₂) from a suitable precursor. While historical methods used ozone-depleting chlorodifluoromethane (CHF₂Cl), modern approaches favor reagents like fluoroform (CHF₃).[2]

Mechanism: The mechanism involves three primary steps:

  • Deprotonation: The acidic phenolic proton of 2-hydroxynicotinic acid is removed by a strong base (e.g., potassium hydroxide) to form the corresponding pyridinolate anion. Simultaneously, the base deprotonates the fluoroform to generate the trifluoromethyl anion (-CF₃).

  • Difluorocarbene Formation: The unstable trifluoromethyl anion rapidly eliminates a fluoride ion (F⁻) to form the highly reactive electrophile, difluorocarbene (:CF₂).

  • Nucleophilic Attack & Protonation: The electron-rich pyridinolate anion acts as a nucleophile, attacking the difluorocarbene. The resulting carbanion is then protonated by a proton source in the reaction mixture (e.g., water) to yield the final 2-(difluoromethoxy)nicotinic acid product.[2]

This carbene-based mechanism is well-supported in the literature for the difluoromethylation of phenols.[2][3]

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-(difluoromethoxy)nicotinic acid on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (equiv)AmountSupplier Notes
2-Hydroxynicotinic AcidC₆H₅NO₃139.111.05.00 gPurity ≥98%
Potassium Hydroxide (KOH)KOH56.115.010.0 gFlakes or pellets, ≥85%
1,4-DioxaneC₄H₈O₂88.11-100 mLAnhydrous
WaterH₂O18.02-50 mLDeionized
Fluoroform (CHF₃)CHF₃70.01ExcessGasLecture bottle with regulator
Hydrochloric Acid (HCl)HCl36.46-~20 mL6 M aqueous solution
Ethyl AcetateC₄H₈O₂88.11-300 mLACS Grade
Brine (sat. NaCl)NaCl(aq)--50 mLSaturated aqueous solution
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As neededAnhydrous
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Gas inlet adapter and tubing

  • Thermometer or temperature probe

  • Heating mantle

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Rotary evaporator

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Difluoromethoxylation cluster_workup Work-up & Isolation cluster_purification Purification Start Combine 2-Hydroxynicotinic Acid, KOH, Dioxane, and Water Heat Heat to 65-70°C Start->Heat In 3-neck flask Bubble Bubble CHF₃ gas through mixture Heat->Bubble React Maintain at 70°C for 4-6 hours Bubble->React Cool Cool to RT React->Cool Acidify Acidify with 6M HCl to pH ~2-3 Cool->Acidify Extract Extract with Ethyl Acetate (3x) Acidify->Extract Wash Wash organic layer with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize or perform column chromatography Concentrate->Purify Product Obtain pure 2-(Difluoromethoxy)nicotinic acid Purify->Product

Caption: Experimental workflow for the synthesis of 2-(difluoromethoxy)nicotinic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet tube, add 2-hydroxynicotinic acid (5.00 g).

    • Add 1,4-dioxane (100 mL) and deionized water (50 mL) to the flask.

    • While stirring, carefully add potassium hydroxide pellets (10.0 g). The mixture will heat up upon addition of the base.

    • Fit the flask with a thermometer and begin heating the mixture to 65-70°C using a heating mantle.

  • Difluoromethoxylation Reaction:

    • Once the reaction mixture reaches 65-70°C, begin bubbling fluoroform (CHF₃) gas from a lecture bottle through the stirred solution via the gas inlet tube. Maintain a steady but gentle flow of gas (e.g., 1-2 bubbles per second).

    • Causality: The elevated temperature is necessary to promote the formation of difluorocarbene from fluoroform. The two-phase solvent system (dioxane/water) facilitates the reaction between the aqueous base, the gaseous fluoroform, and the organic-soluble substrate.[2]

    • Maintain the reaction temperature at 70°C and continue bubbling fluoroform for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up and Isolation:

    • After the reaction period, stop the flow of fluoroform and turn off the heating. Allow the mixture to cool to room temperature.

    • Carefully and slowly acidify the dark-colored reaction mixture by adding 6 M HCl. Monitor the pH with pH paper, aiming for a final pH of 2-3. A precipitate of the product may form.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash them once with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the final product, 2-(difluoromethoxy)nicotinic acid, should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol
Appearance Off-white to white solid
Storage Sealed in dry, 2-8°C

Expected Analytical Data:

  • ¹H NMR: Expect signals for the aromatic protons and a characteristic triplet for the -OCF₂H proton (around δ 6.5-7.5 ppm) with coupling to the two fluorine atoms.

  • ¹⁹F NMR: Expect a doublet corresponding to the -OCF₂ H group.

  • Mass Spec (MS): [M+H]⁺ = 190.03.

Safety and Handling

  • General: This procedure must be carried out in a well-ventilated chemical fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Avoid contact and handle with care.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May form explosive peroxides.

  • Fluoroform (CHF₃): Non-flammable gas. High concentrations can cause asphyxiation. Handle in a well-ventilated area.

  • Pressure: The reaction involves bubbling a gas and heating, ensure the system is not sealed to avoid pressure build-up.

The final product, 2-(difluoromethoxy)nicotinic acid, is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

References

  • G. Cainelli, M. Panunzio, "Methods to Produce Nicotinic Acid with Potential Industrial Applications," Processes, 2022.

  • P. A. Platel, et al., "Novel routes to 2-trifluoromethyl-nicotinic acid derivatives from simple fluorinated precursors," Tetrahedron, 2007.

  • Prakash, G. K. S., et al., "Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes," The Journal of Organic Chemistry, 2013.

  • Hu, J., et al., "Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate," Organic Letters, 2013.

  • BLD Pharm, "2-(Difluoromethoxy)nicotinic acid Safety Information," BLD Pharm Website.

  • Ben-David, G., et al., "Niacin-Assay-Medium," Difco & BBL Manual.

  • Morrow, J., et al., "Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush," Atherosclerosis, 2009.

  • SIELC Technologies, "2-Hydroxynicotinic acid," SIELC Website, 2018.

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(Difluoromethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Difluoromethoxy)nicotinic acid is a fluorinated derivative of nicotinic acid, a compound of significant interest in pharmaceutical and agrochemical research. The introduction of the difluoromethoxy group can significantly alter the physicochemical properties, bioactivity, and metabolic stability of the parent molecule. Consequently, rigorous analytical characterization is paramount for ensuring the identity, purity, and quality of this compound throughout the research and development process.

This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of 2-(Difluoromethoxy)nicotinic acid. As a Senior Application Scientist, the methodologies presented herein are grounded in established analytical principles and are designed to be both robust and reliable. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively. Each protocol is designed as a self-validating system, with an emphasis on achieving accurate and reproducible results.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-(Difluoromethoxy)nicotinic acid is the first step in its analytical characterization. These properties inform decisions regarding sample preparation, chromatographic conditions, and the choice of analytical techniques.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.12 g/mol [1]
CAS Number 1211587-59-5[1]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating 2-(Difluoromethoxy)nicotinic acid from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile and thermally labile compounds, while Gas Chromatography (GC) can be employed, often with derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of nicotinic acid and its derivatives due to its high resolution, sensitivity, and applicability to a wide range of polar compounds.[2][3] A reversed-phase method is typically suitable for this class of molecules.

The selection of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds like nicotinic acid derivatives. The mobile phase, consisting of an acidified aqueous component and an organic modifier, is chosen to ensure good peak shape and retention of the acidic analyte. The acidic modifier (e.g., formic or phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection is appropriate as the pyridine ring of the analyte contains a chromophore.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve sample in diluent (e.g., Mobile Phase A/B) hplc Inject sample/standard onto HPLC system prep_sample->hplc prep_std Prepare calibration standards in diluent prep_std->hplc column Separation on C18 column hplc->column detector UV Detection column->detector chromatogram Obtain chromatogram detector->chromatogram quantify Quantify using calibration curve chromatogram->quantify

Caption: HPLC analysis workflow for 2-(Difluoromethoxy)nicotinic acid.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • Reference standard of 2-(Difluoromethoxy)nicotinic acid.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (to be optimized based on UV scan).

  • Injection Volume: 10 µL.

4. Sample and Standard Preparation:

  • Diluent: Mobile Phase A/Acetonitrile (e.g., 80:20 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.

5. Method Validation:

  • The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices or for trace-level analysis, LC-MS/MS is the gold standard.[2][7]

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. This is particularly useful for confirming the identity of the main peak and for identifying and quantifying trace-level impurities. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like nicotinic acid derivatives.

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Use similar HPLC conditions as described above, but with a volatile buffer like formic acid or ammonium formate.

3. Mass Spectrometric Conditions (to be optimized):

  • Ionization Mode: Positive or negative ESI, depending on which provides a better signal for the analyte.

  • Scan Mode: Full scan for initial identification, followed by Selected Reaction Monitoring (SRM) for quantification.

  • Precursor and Product Ions: To be determined by infusing a standard solution of 2-(Difluoromethoxy)nicotinic acid into the mass spectrometer.

Gas Chromatography (GC)

GC analysis of carboxylic acids can be challenging due to their high polarity and low volatility.[8] Derivatization is often necessary to convert the analyte into a more volatile and thermally stable compound.

Silylation is a common derivatization technique for carboxylic acids, replacing the acidic proton with a trimethylsilyl (TMS) group.[8] This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

1. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane).

2. Reagents:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide).

3. Derivatization Procedure:

  • Accurately weigh the sample into a reaction vial.

  • Add the anhydrous solvent and the silylating agent.

  • Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

4. GC-MS Conditions (Starting Point):

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C (hold for 2 min).

    • Ramp: 10 °C/min to 280 °C (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-(Difluoromethoxy)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Will provide information on the protons of the pyridine ring and potentially coupling to the fluorine atoms of the difluoromethoxy group.

  • ¹³C NMR: Will show the carbon skeleton of the molecule, with the difluoromethoxy carbon exhibiting a characteristic triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: Is highly sensitive and will show a single resonance for the two equivalent fluorine atoms, likely split by the proton of the difluoromethoxy group.[9][10][11][12]

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). DMSO-d₆ is often a good choice for carboxylic acids.

3. Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

The FTIR spectrum of 2-(Difluoromethoxy)nicotinic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-O stretching, C-F stretching of the difluoromethoxy group, and various vibrations of the pyridine ring.[13][14][15][16]

1. Instrumentation:

  • FTIR spectrometer.

2. Sample Preparation:

  • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

3. Data Acquisition:

  • Acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic acid)3300-2500 (broad)
C-H (Aromatic)3100-3000
C=O (Carboxylic acid)1725-1700
C=N, C=C (Pyridine ring)1600-1450
C-F (Difluoromethoxy)1100-1000
C-O (Ether)1260-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.

1. Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., ESI, APCI, or EI for GC-MS).

2. Data Acquisition:

  • Acquire a full scan mass spectrum to determine the molecular ion.

  • Perform fragmentation (MS/MS) experiments to elucidate the structure.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, decomposition temperature, and thermal stability.[1][17][18][19]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.

1. Instrumentation:

  • Differential Scanning Calorimeter.

2. Sample Preparation:

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

3. Data Acquisition:

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The peak of the endotherm corresponds to the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.

1. Instrumentation:

  • Thermogravimetric Analyzer.

2. Sample Preparation:

  • Accurately weigh a sample (typically 5-10 mg) into a tared TGA pan.

3. Data Acquisition:

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • The temperature at which significant mass loss occurs indicates the onset of decomposition.

Impurity Profiling

The identification and quantification of impurities are critical for ensuring the safety and efficacy of a drug substance. Potential impurities in 2-(Difluoromethoxy)nicotinic acid could arise from starting materials, intermediates, by-products of the synthesis, or degradation products.[20][21][22][23]

  • Starting materials and reagents: Unreacted starting materials and residual reagents from the synthesis.

  • Isomers: Positional isomers of the difluoromethoxy group on the nicotinic acid ring.

  • Related substances: Compounds with similar structures, such as the corresponding amide or ester.

  • Degradation products: Formed under stress conditions (e.g., heat, light, acid, base, oxidation).

A combination of HPLC with UV and MS detection is a powerful approach for impurity profiling. A validated HPLC method with a long gradient can be used to separate potential impurities. MS detection is then used to identify the impurities based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

The comprehensive suite of analytical methods described in this guide provides a robust framework for the complete characterization of 2-(Difluoromethoxy)nicotinic acid. The application of these chromatographic, spectroscopic, and thermal analysis techniques will ensure the identity, purity, and quality of this important molecule for researchers, scientists, and drug development professionals. It is imperative to note that the provided protocols are starting points and must be optimized and validated for the specific instrumentation and analytical requirements of each laboratory.

References

  • Borek, V., et al. (2008). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry, 56(19), 8879-8886. Available from: [Link]

  • Pharmaffiliates. Nicotinic Acid-impurities. Available from: [Link]

  • ResearchGate. DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. Available from: [Link]

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available from: [Link]

  • Pilli, N. R., et al. (2012). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Chromatography B, 907, 108-114. Available from: [Link]

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Available from: [Link]

  • Roberts, G. C. K. (2001). Fluorine NMR. Encyclopedia of Life Sciences. Available from: [Link]

  • ResearchGate. The chemical structures of nicotinic acid and its official impurities. Available from: [Link]

  • Kwiecień, A., et al. (2013). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of separation science, 36(11), 1847-1853. Available from: [Link]

  • Kirsch, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-10. Available from: [Link]

  • Głód, B. K., & Pszczółkowska, A. (2004). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Journal of planar chromatography--modern TLC, 17(5), 343-346. Available from: [Link]

  • Ali, H. R., et al. (2020). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 25(21), 5094. Available from: [Link]

  • Hubert, P., et al. (2013). Methodology for the validation of analytical methods involved in uniformity of dosage units tests. Journal of pharmaceutical and biomedical analysis, 72, 115-123. Available from: [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]

  • Perez, G., & Wójtowicz, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 229. Available from: [Link]

  • Husek, P. (1998). Acids: Derivatization for GC Analysis.
  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-8. Available from: [Link]

  • Kwiecień, A., et al. (2013). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of separation science, 36(11), 1847-1853. Available from: [Link]

  • Kumar, V., et al. (2009). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. The Protein Journal, 28(7-8), 327-336. Available from: [Link]

  • Walter, H. (1950). Purification of nicotinamide. U.S. Patent 2,496,114.
  • Husek, P., & Macek, K. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Journal of Chromatography A, 286, 23-30. Available from: [Link]

  • Gjetja, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1027-1034. Available from: [Link]

  • Krause, S. O. (2003). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International, 16(11), 44-53. Available from: [Link]

  • Hori, H., et al. (2005). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Journal of Chromatography A, 1099(1-2), 2-15. Available from: [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]

  • Al-Bukhaiti, W. Q., et al. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Journal of Food Quality, 2019. Available from: [Link]

  • Vičkačkaitė, V., & Andrėsiūnaitė, R. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 22(3), 176-182. Available from: [Link]

  • SynThink Research Chemicals. Niacin EP Impurities & USP Related Compounds. Available from: [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

  • PubChem. Picolinic acid. Available from: [Link]

  • Li, Z., et al. (2023). Unraveling methane adsorption mechanisms in tectonically deformed coal: coupling roles of fissure width, deformation degree, and molecular structure. Frontiers in Earth Science, 11, 1186713. Available from: [Link]

  • Pitre, J. R., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(16), 5272-5275. Available from: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/JACS-2015-Decarboxylative-Fluorination.pdf]([Link] Macmillan-Group/files/publications/JACS-2015-Decarboxylative-Fluorination.pdf)

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. Available from: [Link]

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  • Darko, E., & Thurbide, K. B. (2016). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 11-16. Available from: [Link]

  • ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

  • Chan, C. C. (2004). Analytical Methods Validation. Pharmaceutical Technology, 28(6), 54-62. Available from: [Link]

  • Dongre, V. G., et al. (2010). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ASPIRIN. International Journal of ChemTech Research, 2(1), 359-363. Available from: [Link]

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(Difluoromethoxy)nicotinic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(Difluoromethoxy)nicotinic acid in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology encompasses a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, ensuring high throughput and accuracy. This method has been developed and validated in accordance with the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[1][2]

Introduction

2-(Difluoromethoxy)nicotinic acid is a pyridine carboxylic acid derivative of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalytical applications, making it the gold standard for this purpose.[3] The structural similarity to nicotinic acid (Vitamin B3) and its metabolites necessitates a highly selective method to differentiate from potential endogenous interference.[4][5][6] This application note provides a comprehensive protocol, from sample preparation to data analysis, underpinned by a rationale for each methodological choice to ensure robust and reliable results.

Analyte Physicochemical Properties (Estimated)
PropertyEstimated Value/CharacteristicRationale for Method Development
Molecular Formula C7H5F2NO3The molecular weight is essential for determining the precursor ion in MS analysis.
Molecular Weight 189.12 g/mol Based on the chemical structure.
pKa ~2-3 (for the carboxylic acid)The acidic nature dictates the choice of sample preparation (potential for anion exchange SPE) and mobile phase pH for optimal retention and ionization. An acidic mobile phase will keep the analyte in its neutral form, promoting retention on a reversed-phase column.
logP ~1.5 - 2.5Indicates moderate lipophilicity, suitable for reversed-phase chromatography. Also guides the choice of extraction solvent.

Experimental

Materials and Reagents
  • 2-(Difluoromethoxy)nicotinic acid reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., 2-(Difluoromethoxy)nicotinic acid-d3

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Calibrated pipettes

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[10]

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation s1 1. Plasma Sample (100 µL) s2 2. Add Internal Standard (10 µL) s1->s2 s3 3. Add Acetonitrile (300 µL) s2->s3 s4 4. Vortex (30 sec) s3->s4 s5 5. Centrifuge (10 min) s4->s5 s6 6. Collect Supernatant s5->s6 s7 LC-MS/MS Injection s6->s7

Caption: Protein Precipitation Workflow.

Liquid Chromatography

A reversed-phase C18 column is chosen for its versatility and ability to retain moderately lipophilic compounds. The use of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[11]

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See table below

Chromatographic Gradient:

Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry

Electrospray ionization in positive mode (ESI+) is selected as pyridine-containing compounds are readily protonated. The quantification is performed using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.

ParameterSetting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-(Difluoromethoxy)nicotinic acid190.0To be determined experimentallyTo be optimized
IS (d3-analog)193.0To be determined experimentallyTo be optimized

Note: The precursor ion is [M+H]+. Product ions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer. A plausible fragmentation would involve the loss of the carboxylic acid group.

Method Validation

The developed method should be validated according to the ICH M10 Bioanalytical Method Validation guidelines to ensure its reliability for the intended application.[1][2][12] The validation should assess the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.[13] This is evaluated by analyzing blank plasma from at least six different sources.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with a minimum of six non-zero standards.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).[14] This is assessed at the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) concentrations. Acceptance criteria are typically within ±15% (±20% for LLOQ) for both accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be evaluated to ensure that the matrix does not affect the quantification.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Diagram: Bioanalytical Method Validation Workflow

G cluster_validation Method Validation Parameters Selectivity Selectivity Calibration Calibration Curve Accuracy Accuracy & Precision Matrix Matrix Effect Recovery Recovery Stability Stability Validation Validation Validation->Selectivity Validation->Calibration Validation->Accuracy Validation->Matrix Validation->Recovery Validation->Stability

Caption: Key Bioanalytical Validation Parameters.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of 2-(Difluoromethoxy)nicotinic acid in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The provided framework for method validation, in line with international regulatory guidelines, ensures the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

  • Li, X. (2021). LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN MIMETIC MODELS. University of Missouri-Columbia. Retrieved from [Link]

  • Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Retrieved from [Link]

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  • Wang, D., et al. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 904, 86-92. Retrieved from [Link]

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2-(Difluoromethoxy)nicotinic acid in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-(Difluoromethoxy)nicotinic Acid in Medicinal Chemistry

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and professionals engaged in drug development on the strategic applications of 2-(Difluoromethoxy)nicotinic acid. It provides insights into its synthesis, physicochemical advantages, and practical protocols for its use as a pivotal building block in medicinal chemistry.

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established method for optimizing pharmacokinetic and pharmacodynamic profiles.[1] 2-(Difluoromethoxy)nicotinic acid emerges as a particularly valuable scaffold, merging the established biological relevance of the nicotinic acid (Vitamin B3) core with the unique physicochemical properties imparted by the difluoromethoxy (-OCF₂) group.[2][3] This combination offers a powerful tool to address common challenges in drug development, including metabolic instability, target affinity, and membrane permeability.[4]

The difluoromethoxy group is not merely a placeholder for a hydrogen or methyl group; it is a sophisticated bioisostere that can profoundly alter a molecule's behavior in a biological system.[5][6] Its high electronegativity, combined with its ability to act as a hydrogen bond donor, provides a nuanced mechanism for fine-tuning molecular interactions and properties.[7][8] This guide will explore the rationale behind its use and provide actionable protocols for its implementation in research and development settings.

Physicochemical Properties and Rationale for Use

The utility of 2-(Difluoromethoxy)nicotinic acid stems directly from the predictable and advantageous modulations imparted by the -OCF₂H moiety. These properties are crucial for rational drug design.

PropertyValue / DescriptionSource
CAS Number 1211587-59-5[9]
Molecular Formula C₇H₅F₂NO₃[9]
Molecular Weight 189.12 g/mol [9]
Storage Sealed in dry, 2-8°C[9]
Key Advantages in Drug Design:
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group can prevent enzymatic degradation, such as O-demethylation.[10] This often leads to improved bioavailability and a longer in-vivo half-life for the drug candidate.[4]

  • Bioisosteric Replacement: The -OCF₂H group is a versatile bioisostere for hydroxyl (-OH), thiol (-SH), and even methyl (-CH₃) groups.[6][7] This allows medicinal chemists to systematically probe the steric and electronic requirements of a target's binding pocket while potentially solving issues like unwanted metabolism or toxicity associated with the original functional group.[5]

  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent pyridine nitrogen.[1] This reduction in basicity can be critical for avoiding off-target effects (e.g., hERG channel inhibition) or improving oral absorption by altering the ionization state of the molecule at physiological pH.

  • Enhanced Target Binding: The difluoromethyl group can function as a moderate hydrogen bond donor.[1][8] This unique capability, not present in a methyl or methoxy group, can introduce new, favorable interactions with amino acid residues in the target protein, thereby increasing binding affinity and potency.

  • Lipophilicity Tuning: While generally considered a lipophilicity-enhancing group, the precise impact of the -OCF₂H group on a molecule's logP value can be modulated by the surrounding electronic environment.[8] This provides a handle for optimizing a drug's solubility and ability to cross cellular membranes.

Caption: Strategic advantages of the difluoromethoxy group.

Synthesis and Purification Protocols

While 2-(Difluoromethoxy)nicotinic acid is commercially available, understanding its synthesis is crucial for creating novel derivatives. A common and plausible laboratory-scale approach involves the difluoromethylation of a suitable precursor followed by hydrolysis.

Protocol 1: Synthesis via Difluoromethylation and Hydrolysis

This protocol outlines a two-step process starting from 2-hydroxy-3-cyanopyridine.

Caption: General synthetic workflow for the target compound.

Step 1: Synthesis of 2-(Difluoromethoxy)-3-cyanopyridine

  • Reaction Setup: To a stirred solution of 2-hydroxy-3-cyanopyridine (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add potassium hydroxide (KOH, 2.5 eq) at room temperature.

  • Reagent Addition: Slowly add diethyl bromodifluoromethylphosphonate (1.5 eq) to the reaction mixture. The reaction is often exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the intermediate, 2-(difluoromethoxy)-3-cyanopyridine.

Step 2: Hydrolysis to 2-(Difluoromethoxy)nicotinic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-(difluoromethoxy)-3-cyanopyridine (1.0 eq) in a 40% aqueous solution of sodium hydroxide (NaOH).[11]

  • Hydrolysis: Heat the mixture to 90-95°C and stir vigorously for 1-2 hours until the hydrolysis is complete (monitor by TLC or LC-MS).[11]

  • Acidification: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify the solution to pH ~3-4 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product, 2-(Difluoromethoxy)nicotinic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Applications and Case Studies in Drug Discovery

The 2-(difluoromethoxy)nicotinic acid scaffold is a versatile starting point for developing candidates across multiple therapeutic areas.

Application 1: Anti-inflammatory Agents

Derivatives of nicotinic acid have been explored as anti-inflammatory agents.[2][12] The parent scaffold can be elaborated via amide coupling to produce potent inhibitors of inflammatory targets like COX-2. The difluoromethoxy group can enhance the gastric safety profile by modifying the molecule's acidity and polarity, a common issue with traditional NSAIDs.[13]

Application 2: Anticancer Therapeutics

Metabolic stability is paramount in the development of anticancer drugs. In a notable study, replacing a methoxy group with a difluoromethoxy group in a 2-methoxyestradiol derivative blocked metabolic demethylation and improved anti-proliferative potency.[10] This principle is directly applicable to nicotinic acid-based drugs, such as kinase inhibitors, where the pyridine core is a common pharmacophore. The -OCF₂H group can protect the scaffold from metabolism, leading to a more robust and effective agent.

Application 3: Quorum Sensing Inhibitors

Quorum sensing (QS) is a bacterial communication process critical for virulence and biofilm formation. In an innovative study, 2-difluoromethylpyridine was successfully used as a bioisosteric replacement for pyridine-N-oxide in a known QS inhibitor.[14] The resulting compounds maintained or improved activity against P. aeruginosa. This demonstrates the utility of the 2-(difluoromethoxy)nicotinic acid core for developing novel anti-infective agents that target bacterial communication rather than viability, potentially reducing the pressure for drug resistance.

Caption: Application funnel from scaffold to therapeutic areas.

Protocol 2: Amide Coupling for Library Generation

This protocol provides a standard, reliable method for synthesizing a library of amide derivatives from 2-(Difluoromethoxy)nicotinic acid for structure-activity relationship (SAR) studies.

Objective: To couple 2-(Difluoromethoxy)nicotinic acid with a representative primary amine (e.g., Benzylamine) using HATU as the coupling agent.

Materials:

  • 2-(Difluoromethoxy)nicotinic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl (aq), saturated NaHCO₃ (aq), brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates, silica gel for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(Difluoromethoxy)nicotinic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add Benzylamine (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC. The product spot should be less polar than the starting carboxylic acid. Use a UV lamp to visualize the spots.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Aqueous Washes: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, coupling agents, and base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Analysis: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Conclusion

2-(Difluoromethoxy)nicotinic acid is more than just another building block; it is a strategically designed scaffold that offers built-in solutions to some of medicinal chemistry's most persistent challenges. Its ability to enhance metabolic stability, modulate pKa, and introduce unique hydrogen bonding interactions makes it an exceptionally powerful tool for optimizing drug candidates. The protocols and applications outlined in this guide provide a framework for leveraging its properties to accelerate the discovery and development of novel therapeutics with improved efficacy and safety profiles.

References

  • Dohle, W., Asiki, H., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

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  • Dalvit, C., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

  • Husain, K., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. National Institutes of Health. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Cottet, F., et al. (2003). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]

  • Zafrani, Y., & Amir, D. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

  • Tomaso, A., & Browne, D. L. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). Preparation method of nicotinic acid.
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  • Medicosis Perfectionalis. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. [Link]

  • Gillis, E. P., et al. (2015). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

  • Turska, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

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  • Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. [Link]

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  • Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. [Link]

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Application Note: Protocol for the Dissolution of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and technical guidance for the dissolution of 2-(Difluoromethoxy)nicotinic acid (CAS 1211587-59-5), a key building block in pharmaceutical research and drug development. Recognizing the unique physicochemical properties imparted by the difluoromethoxy group, this guide moves beyond generic advice to offer a structured, causality-driven approach to solvent selection and solution preparation. We address common challenges such as poor aqueous solubility and provide systematic protocols for preparing solutions in both organic and aqueous systems suitable for a range of research applications, from screening assays to synthetic chemistry.

Introduction: Understanding the Molecule

2-(Difluoromethoxy)nicotinic acid is a pyridinecarboxylic acid derivative. Its structure, featuring a carboxylic acid group and a pyridine ring, is analogous to the endogenous molecule nicotinic acid (Vitamin B3). However, the substitution with an electron-withdrawing difluoromethoxy (-OCHF₂) group at the 2-position significantly alters the molecule's electronic properties, lipophilicity, and acidity compared to its parent compound.

These modifications are crucial for its function in modern drug discovery, often enhancing metabolic stability or modulating binding affinity to target proteins.[1] However, these same features present specific challenges for dissolution. The increased acidity and altered polarity profile necessitate a carefully considered approach to achieve stable, usable solutions.

Key Physicochemical Properties:

PropertyValue / InformationSource
CAS Number 1211587-59-5[2]
Molecular Formula C₇H₅F₂NO₃[2]
Molecular Weight 189.12 g/mol [2]
Appearance Typically a white to off-white solid.Inferred from related compounds[3]
Storage Sealed in a dry environment at 2-8°C.[2]
pKa (Predicted) < 4.85The difluoromethoxy group is strongly electron-withdrawing, which is expected to lower the pKa of the carboxylic acid compared to nicotinic acid (pKa ~4.85).[4]

Safety Profile: This compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Handling Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid generating dust.[6]

The Core Challenge: Solvent Selection Causality

The dissolution of 2-(Difluoromethoxy)nicotinic acid is governed by its acidic nature and the polarity imparted by both the pyridine ring and the difluoromethoxy group. A logical workflow for solvent selection is paramount.

Caption: Logical workflow for selecting the appropriate dissolution protocol.

Protocol 1: Dissolution in Organic Solvents

For applications in organic synthesis or for creating concentrated stock solutions for subsequent dilution in aqueous media, polar aprotic organic solvents are the primary choice. Based on extensive data for the parent compound, nicotinic acid, the following solvents are recommended for initial screening.[7]

Recommended Organic Solvents (in order of preference):

  • Dimethyl Sulfoxide (DMSO): Exhibits excellent solvating power for nicotinic acid and its derivatives.[7][8] It is the recommended starting point for creating high-concentration stock solutions.

  • Dimethylformamide (DMF): A suitable alternative to DMSO, also demonstrating good solubility for nicotinic acid.[8]

  • Ethanol / Methanol: Simple alcohols can be effective, though they may achieve lower concentrations than DMSO or DMF.[7]

Step-by-Step Organic Dissolution Protocol:
  • Preparation: Tare a sterile, chemically-resistant vial (e.g., glass or polypropylene) on a calibrated analytical balance.

  • Weighing: Carefully weigh the desired amount of 2-(Difluoromethoxy)nicotinic acid into the vial inside a fume hood. Record the exact mass.

  • Solvent Addition: Using a calibrated pipette, add the primary solvent of choice (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Cap the vial securely and vortex for 30-60 seconds. Gentle warming in a water bath (30-40°C) can be employed to aid dissolution if necessary, but monitor for any signs of degradation. Sonication for 5-10 minutes is also an effective method.

  • Verification: Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulate matter.

  • Storage: Store the resulting stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption and degradation. For DMSO stocks, note that the solvent freezes at ~18.5°C.

Protocol 2: Dissolution in Aqueous Systems via pH Adjustment

Direct dissolution in neutral water is expected to be low. The acidic nature of the carboxylic acid group is the key to achieving aqueous solubility. By converting the acid to its more soluble conjugate base (carboxylate salt), solubility can be dramatically increased. This is achieved by adjusting the pH of the solvent.

Caption: Mechanism of pH-dependent aqueous dissolution.

Step-by-Step Aqueous Dissolution Protocol:
  • Preparation: Weigh the required amount of 2-(Difluoromethoxy)nicotinic acid into a suitable container.

  • Initial Suspension: Add a portion (e.g., 80%) of the final desired volume of purified water (e.g., Milli-Q®) or a buffer with low buffering capacity (e.g., 10 mM HEPES). The compound will likely form a suspension.

  • pH Adjustment: While stirring the suspension, add a basic solution dropwise to raise the pH. A 1 M solution of Sodium Hydroxide (NaOH) is recommended. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: As the pH increases to a level above the compound's pKa, the solid will begin to dissolve. Continue adding the base until all solid material is visibly dissolved. The final pH will likely be in the range of 7.0-8.5.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • Sterilization (if required): For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter. Ensure the filter material is compatible with your final solution (e.g., PES or PVDF).

  • Storage: Store the aqueous solution at 4°C for short-term use (days) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in organic stock during storage. Solvent absorbed atmospheric moisture, reducing solubility.Ensure vials are tightly sealed with high-quality caps. Use anhydrous grade solvents where possible. Briefly warm and vortex the solution to redissolve before use.
Compound "oils out" instead of dissolving. Solvent polarity is not optimal, or concentration is too high.Try a different recommended solvent (e.g., switch from ethanol to DMSO). Attempt to prepare a more dilute solution.
Aqueous solution becomes cloudy after pH adjustment. The pH has drifted back below the pKa, or the salt has limited solubility in the chosen buffer.Re-check and adjust the pH. If using a buffer (e.g., phosphate-buffered saline - PBS), be aware that precipitation of phosphate salts can sometimes occur. Try a simpler buffer system like HEPES or Tris.
Precipitation occurs when diluting DMSO stock into aqueous media. The final concentration in the aqueous medium exceeds the compound's aqueous solubility limit.Ensure the final concentration of the compound is low enough to be soluble. Keep the final percentage of DMSO in the aqueous medium as low as possible (typically <0.5% for cell-based assays) but high enough to maintain solubility.

Conclusion

The successful dissolution of 2-(Difluoromethoxy)nicotinic acid is a critical first step for its use in research. By understanding the chemical principles governing its solubility—namely its acidic nature and polarity—researchers can reliably prepare stable stock solutions. For organic systems, polar aprotic solvents like DMSO are highly effective. For aqueous applications, a pH-adjustment strategy to form the soluble carboxylate salt is the most robust method. Adherence to the safety protocols outlined in the material's SDS is mandatory at all stages of handling and preparation.

References

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  • Kyrylchuk, A., et al. (2020). Synthesis of fluorinated neonicotinoids. PLOS One. Available at: protocols.io. [Link]

  • PubChem. 2-Fluoronicotinic acid. National Institutes of Health. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? (2017). [Link]

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  • Chemos GmbH & Co. KG. Safety Data Sheet: Nicotinic acid. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025). [Link]

  • Shehata, M. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. [Link]

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Application Notes and Protocols for the Derivatization of 2-(Difluoromethoxy)nicotinic Acid for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of 2-(Difluoromethoxy)nicotinic Acid in Bioassays

2-(Difluoromethoxy)nicotinic acid is a synthetic pyridine carboxylic acid derivative of increasing interest in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCF₂H) can significantly modulate the physicochemical properties of the parent nicotinic acid molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] These modifications make it a compelling scaffold for the development of novel therapeutics. However, to effectively probe its biological activity, cellular uptake, and target engagement, derivatization of the carboxylic acid moiety is often a prerequisite.

This comprehensive guide provides detailed application notes and step-by-step protocols for the strategic derivatization of 2-(difluoromethoxy)nicotinic acid. We will explore the rationale behind key derivatization strategies, including esterification, amidation, and the synthesis of activated esters for subsequent conjugation. The protocols are designed for researchers, scientists, and drug development professionals to facilitate the preparation of tailored derivatives for a range of bioassays, from cellular imaging to quantitative biochemical assays.

Chemical and Physical Properties of 2-(Difluoromethoxy)nicotinic Acid

A thorough understanding of the starting material is fundamental to successful derivatization. The table below summarizes the key properties of 2-(difluoromethoxy)nicotinic acid.

PropertyValueSource
CAS Number 1211587-59-5[3]
Molecular Formula C₇H₅F₂NO₃[3]
Molecular Weight 189.12 g/mol [3]
Appearance White to off-white solid
Storage Sealed in dry, 2-8°C[3]

The electron-withdrawing nature of the difluoromethoxy group and the pyridine ring is expected to influence the reactivity of the carboxylic acid, making it more susceptible to nucleophilic attack upon activation.

Strategic Derivatization for Bioassays: Choosing the Right Path

The choice of derivatization strategy is dictated by the intended bioassay. The following diagram illustrates a decision-making workflow for selecting an appropriate derivative.

Derivatization_Strategy Start 2-(Difluoromethoxy)nicotinic Acid Assay_Type Intended Bioassay? Start->Assay_Type Cell_Permeability Improve Cell Permeability Assay_Type->Cell_Permeability Cellular Assays Fluorescent_Labeling Fluorescent Labeling / Imaging Assay_Type->Fluorescent_Labeling Imaging / FP Assays Target_Binding Target Binding / Activity Assay Assay_Type->Target_Binding Biochemical / Conjugation Assays Esterification Esterification (e.g., Methyl Ester) Cell_Permeability->Esterification Amidation_Fluorophore Amidation with Fluorescent Amine Fluorescent_Labeling->Amidation_Fluorophore Amidation_Linker Amidation with Linker-Amine Target_Binding->Amidation_Linker NHS_Ester NHS Ester Synthesis Target_Binding->NHS_Ester

Caption: Decision workflow for selecting a derivatization strategy.

Part 1: Esterification for Enhanced Cellular Permeability

Scientific Rationale: The carboxylic acid group of 2-(difluoromethoxy)nicotinic acid is ionized at physiological pH, which can limit its ability to cross cell membranes. Conversion to a neutral ester derivative, such as a methyl or ethyl ester, masks the charge and increases lipophilicity, thereby facilitating passive diffusion into cells. This is crucial for evaluating the compound's effects on intracellular targets.

Protocol 1: Synthesis of Methyl 2-(Difluoromethoxy)nicotinate

This protocol details the acid-catalyzed esterification of 2-(difluoromethoxy)nicotinic acid.

Materials:

  • 2-(Difluoromethoxy)nicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 2-(difluoromethoxy)nicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterRecommended Condition
Temperature Reflux
Reaction Time 4-6 hours
Purification Column Chromatography
Expected Yield 85-95%

Part 2: Amidation for Bioconjugation and Fluorescent Labeling

Scientific Rationale: Amide bond formation is a robust and widely used strategy for attaching probes, linkers, or other molecules of interest to a carboxylic acid. This is particularly useful for creating fluorescent derivatives for cellular imaging or for generating affinity probes to identify binding partners. The stability of the amide bond ensures the integrity of the conjugate throughout the bioassay.

Activation of the Carboxylic Acid: The Critical Step

Direct amidation of a carboxylic acid is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be activated to a more reactive species. A common and effective method is the formation of an N-hydroxysuccinimide (NHS) ester.

Activation_Reaction cluster_0 Activation Step cluster_1 Coupling Step Acid 2-(Difluoromethoxy)nicotinic Acid Activated_Ester NHS Ester Derivative Acid->Activated_Ester + EDC, NHS EDC EDC NHS NHS Amide Amide Conjugate Activated_Ester->Amide + R-NH₂ Amine R-NH₂ (e.g., Fluorescent Amine)

Caption: Two-step process for amide bond formation via an NHS ester intermediate.

Protocol 2: Synthesis of the N-Hydroxysuccinimide (NHS) Ester of 2-(Difluoromethoxy)nicotinic Acid

This protocol describes the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • 2-(Difluoromethoxy)nicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

  • Dissolve 2-(difluoromethoxy)nicotinic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.

  • Add EDC hydrochloride (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • The resulting solution containing the NHS ester can often be used directly in the next step without purification. If isolation is required, the reaction mixture can be diluted with DCM, washed with cold water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

ParameterRecommended Condition
Solvent Anhydrous DCM or DMF
Temperature Room Temperature
Reaction Time 4-12 hours
Key Reagents EDC, NHS
Protocol 3: Coupling of the NHS Ester with a Primary Amine (e.g., a Fluorescent Probe)

This protocol outlines the final step of amide bond formation. The example uses a generic amine, which could be an amino-functionalized fluorescent dye, a linker for solid-phase immobilization, or another molecule of interest.

Materials:

  • Solution of 2-(Difluoromethoxy)nicotinic acid NHS ester (from Protocol 2)

  • Primary amine-containing molecule (e.g., 5-(Aminomethyl)fluorescein) (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DCM or DMF

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • To the solution of the NHS ester in anhydrous DCM or DMF, add the primary amine (1.0 eq).

  • Add TEA or DIPEA (2.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the final amide conjugate by column chromatography or preparative HPLC.

Application in Bioassays: A Practical Example

Fluorescence Polarization Immunoassay (FPIA): A common application for a fluorescently labeled small molecule is in competitive immunoassays like FPIA.[4] In this assay, a fluorescently labeled derivative of 2-(difluoromethoxy)nicotinic acid (the "tracer") competes with the unlabeled analyte in a sample for binding to a specific antibody. The degree of fluorescence polarization is inversely proportional to the concentration of the unlabeled analyte.

Derivatization Strategy for FPIA:

  • Synthesize the NHS ester of 2-(difluoromethoxy)nicotinic acid (Protocol 2).

  • Couple the NHS ester with an amino-functionalized fluorescent dye (e.g., fluorescein cadaverine) (Protocol 3) to create the tracer.

  • Purify the tracer by HPLC.

  • The purified tracer can then be used to develop a sensitive and quantitative FPIA for 2-(difluoromethoxy)nicotinic acid and its metabolites.

Troubleshooting and Expert Insights

  • Low Yields in Esterification: Ensure all reagents and glassware are anhydrous. The presence of water can hydrolyze the ester back to the carboxylic acid.

  • Incomplete NHS Ester Formation: Use fresh, high-quality EDC and NHS. EDC is sensitive to moisture. Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Side Reactions in Amidation: The use of a base like TEA or DIPEA is crucial to neutralize the NHS by-product, which is weakly acidic.[5] However, excess base can sometimes lead to side reactions. Use the recommended stoichiometry.

  • Purification Challenges: The polarity of the final derivative will vary significantly depending on the coupled moiety. A systematic approach to developing a suitable chromatography method (TLC followed by column chromatography or HPLC) is recommended.

Conclusion

The derivatization of 2-(difluoromethoxy)nicotinic acid is a key enabling step for its comprehensive biological evaluation. The protocols outlined in this guide provide a robust framework for the synthesis of esters and amides, which can be tailored for a wide array of bioanalytical applications. By carefully selecting the derivatization strategy based on the specific requirements of the bioassay, researchers can generate valuable tools to explore the therapeutic potential of this promising molecule.

References

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 107136. [Link]

  • Macmillan, D. W. C., et al. (2022). Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3). Journal of the American Chemical Society. [Link]

  • Pantoja, R., et al. (2010). Single-Molecule Imaging of a Fluorescent Unnatural Amino Acid Incorporated Into Nicotinic Receptors. Biophysical Journal. [Link]

  • SENA, C., & T. Gouverneur. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Głuch, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gabler, T., et al. (2022). Fluorescence Polarization-Based Bioassays: New Horizons. Molecules. [Link]

  • Reddit. (2019). Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros. [Link]

  • Superko, H. R., et al. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American Journal of Cardiology. [Link]

  • ResearchGate. (n.d.). 13625 PDFs | Review articles in NICOTINIC ACIDS. [Link]

  • Dalvit, C., et al. (2020). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Stahl, S. S., et al. (2016). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. ACS Catalysis. [Link]

  • Lo, Y. H., et al. (2013). Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials. Journal of Agricultural and Food Chemistry. [Link]

  • Nishihara, R., et al. (2022). Coelenterazine Analogs for Bioassays and Molecular Imaging. Sensors. [Link]

  • Fang, W., et al. (2021). Efficient imine synthesis via oxidative coupling of alcohols with amines in an air atmosphere using a mesoporous manganese–zirconium solid solution catalyst. Catalysis Science & Technology. [Link]

  • Franke, R., et al. (1993). High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Gouverneur, V., & T. Paquin. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]

Sources

The Strategic Utility of 2-(Difluoromethoxy)nicotinic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention. Its unique electronic properties, moderate lipophilicity, and ability to act as a bioisostere for other functional groups make it a valuable substituent for enhancing metabolic stability, binding affinity, and cell permeability.[1] This application note explores the utility of 2-(difluoromethoxy)nicotinic acid as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications, providing detailed protocols for key transformations.

The pyridine core of nicotinic acid is a prevalent scaffold in numerous pharmaceuticals.[2] The strategic placement of a difluoromethoxy group at the 2-position of the nicotinic acid ring system creates a building block with distinct reactivity and potential for generating a diverse array of derivatives. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the carboxylic acid and the pyridine ring, offering unique opportunities for selective chemical modifications.

Core Properties and Reactivity of 2-(Difluoromethoxy)nicotinic Acid

To effectively utilize 2-(difluoromethoxy)nicotinic acid as a precursor, a fundamental understanding of its properties is essential.

Table 1: Physicochemical Properties of 2-(Difluoromethoxy)nicotinic Acid

PropertyValueSource
CAS Number 1211587-59-5Commercial Supplier Data
Molecular Formula C₇H₅F₂NO₃Commercial Supplier Data
Molecular Weight 189.12 g/mol Commercial Supplier Data
Appearance White to off-white solidGeneral Observation
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)General Chemical Knowledge

The reactivity of 2-(difluoromethoxy)nicotinic acid is primarily centered around its carboxylic acid functionality and the pyridine ring. The carboxylic acid can readily undergo esterification and amidation reactions, providing a straightforward handle for introducing diverse substituents. The pyridine ring, while generally electron-deficient, can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at specific positions. The presence of the difluoromethoxy group at the 2-position can influence the regioselectivity of these reactions.

Application Notes and Synthetic Protocols

This section provides detailed, step-by-step protocols for the synthesis of key derivatives from 2-(difluoromethoxy)nicotinic acid. These protocols are designed to be self-validating, with explanations for critical steps and considerations for reaction optimization.

Synthesis of 2-(Difluoromethoxy)nicotinamides

Amide bond formation is a fundamental transformation in medicinal chemistry, as the amide group is a key structural motif in a vast number of pharmaceuticals. The synthesis of novel nicotinamides from 2-(difluoromethoxy)nicotinic acid allows for the exploration of a wide chemical space and the potential discovery of new bioactive agents. For instance, various nicotinamide derivatives have shown promise as anti-inflammatory and anticancer agents.[2][3]

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of 2-(difluoromethoxy)nicotinamides using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Workflow for Amide Synthesis:

Amide_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Nicotinic_Acid 2-(Difluoromethoxy)nicotinic Acid Activation Activation of Carboxylic Acid Nicotinic_Acid->Activation HATU, DIPEA Amine Primary or Secondary Amine (R1R2NH) Coupling Nucleophilic Attack by Amine Amine->Coupling HATU HATU Base DIPEA Activation->Coupling Activated Ester Intermediate Amide_Product 2-(Difluoromethoxy)nicotinamide Coupling->Amide_Product

Figure 1: General workflow for the synthesis of 2-(difluoromethoxy)nicotinamides.

Materials:

  • 2-(Difluoromethoxy)nicotinic acid

  • Amine (primary or secondary)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(difluoromethoxy)nicotinic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.05 equivalents), followed by HATU (1.1 equivalents) and DIPEA (2.0 equivalents). The order of addition can be critical; adding the base last often prevents premature side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(difluoromethoxy)nicotinamide.

Expert Insights:

  • Choice of Coupling Reagent: While HATU is highly effective, other coupling reagents such as HBTU, T3P, or EDC/HOBt can also be employed. The choice may depend on the specific amine substrate and the desired reaction conditions.

  • Base Selection: DIPEA is a common non-nucleophilic base for these couplings. Other hindered bases like triethylamine can also be used. It is crucial to use a non-nucleophilic base to avoid competition with the desired amine.

  • Solvent: DMF is a good solvent for most amide couplings due to its high polarity and ability to dissolve a wide range of substrates. Other polar aprotic solvents like dichloromethane (DCM) or acetonitrile can also be used.

Synthesis of 2-(Difluoromethoxy)nicotinic Acid Esters

Esterification of 2-(difluoromethoxy)nicotinic acid provides another avenue for derivatization. Esters can serve as valuable intermediates for further transformations or as final products with their own biological activities.

Protocol 2: Fischer Esterification

This protocol describes a classic and straightforward method for ester synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(difluoromethoxy)nicotinic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • After cooling to room temperature, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation if it is a liquid.

Expert Insights:

  • Driving the Equilibrium: Fischer esterification is an equilibrium process. Using a large excess of the alcohol or removing the water formed during the reaction (e.g., with a Dean-Stark apparatus) can drive the reaction to completion.

  • Alternative Methods: For more sensitive substrates or to avoid strongly acidic conditions, other esterification methods can be used, such as reaction with an alkyl halide in the presence of a base, or using coupling reagents like DCC/DMAP.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of 2-(difluoromethoxy)nicotinic acid can be functionalized through powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the formation of C-C and C-N bonds, respectively, at specific positions on the pyridine ring, which is crucial for building molecular complexity.[4][5]

Conceptual Workflow for Cross-Coupling Reactions:

Cross_Coupling cluster_starting_material Starting Material cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Nicotinic_Acid_Derivative Halogenated 2-(Difluoromethoxy)nicotinic Acid Derivative Suzuki_Reaction Pd Catalyst, Base Nicotinic_Acid_Derivative->Suzuki_Reaction Buchwald_Reaction Pd Catalyst, Ligand, Base Nicotinic_Acid_Derivative->Buchwald_Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki_Reaction Suzuki_Product Aryl-Substituted Product Suzuki_Reaction->Suzuki_Product Amine Amine Amine->Buchwald_Reaction Buchwald_Product Amino-Substituted Product Buchwald_Reaction->Buchwald_Product

Figure 2: Conceptual pathways for Suzuki and Buchwald-Hartwig cross-coupling reactions.

Important Note: For cross-coupling reactions, the pyridine ring of 2-(difluoromethoxy)nicotinic acid typically needs to be activated with a leaving group, such as a halogen (e.g., bromine or chlorine), at the desired position for coupling. The synthesis of these halogenated precursors is a necessary prerequisite.

Protocol 3: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-2-(difluoromethoxy)nicotinic acid derivative.

Procedure:

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques, combine the 5-bromo-2-(difluoromethoxy)nicotinic acid derivative (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic phase and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

Expert Insights:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for the success of Suzuki couplings. For challenging substrates, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), may be necessary.

  • Base and Solvent: The selection of the base and solvent system can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

Conclusion and Future Outlook

2-(Difluoromethoxy)nicotinic acid is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its unique combination of a difluoromethoxy group and a nicotinic acid scaffold provides a platform for generating diverse libraries of amides, esters, and cross-coupled products. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this promising precursor. Future investigations will likely focus on the synthesis of more complex derivatives and the systematic evaluation of their biological activities to unlock the full therapeutic potential of compounds derived from 2-(difluoromethoxy)nicotinic acid.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and catalysts.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
  • Dunn, P. J. (2007). The importance of green chemistry in process research and development. Green Chemistry, 9(8), 790-792.
  • Sheldon, R. A. (2007). The E factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • El-Gamal, M. I., Anbar, A., Al-Said, M. S., Abdel-Maksoud, M. S., & Al-Dies, A. M. (2021). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 26(16), 4983.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link].

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the activity of 2-(Difluoromethoxy)nicotinic acid. As a derivative of nicotinic acid (niacin), this compound is predicted to interact with specific G protein-coupled receptors (GPCRs), offering potential for therapeutic development. These protocols are designed to be self-validating, providing a robust framework for screening and mechanistic studies.

Introduction: The Scientific Rationale

2-(Difluoromethoxy)nicotinic acid is a structural analog of nicotinic acid, a well-established therapeutic agent for dyslipidemia.[1][2] The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and potentially improve the pharmacological properties of a parent molecule. Nicotinic acid is the primary endogenous agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4] GPR109A is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is responsible for the anti-lipolytic effects of nicotinic acid.

Beyond GPR109A, nicotinic acid and its derivatives may also interact with other receptors, such as GPR35, another GPCR implicated in inflammation and pain.[6][7] Therefore, a thorough characterization of 2-(Difluoromethoxy)nicotinic acid requires assays that can probe its activity at these key receptors and elucidate its downstream signaling pathways.

This guide details two primary cell-based assay protocols: a β-arrestin recruitment assay for GPR109A and a cAMP inhibition assay, also for GPR109A. An additional protocol for a calcium mobilization assay is provided to investigate potential off-target effects or activity at other receptors like GPR35.

Key Signaling Pathways

The following diagram illustrates the canonical signaling pathway for GPR109A activation.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2_DFM_NA 2-(Difluoromethoxy)nicotinic Acid GPR109A GPR109A 2_DFM_NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate

Caption: GPR109A signaling cascade upon agonist binding.

Protocol 1: GPR109A β-Arrestin Recruitment Assay

Scientific Rationale:

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a hallmark of GPCR activation and can be quantified to determine the potency and efficacy of a test compound. This assay provides a direct measure of receptor engagement and is independent of the G-protein signaling pathway, offering a distinct yet complementary readout to cAMP assays. Commercially available assay systems, such as the PathHunter® β-arrestin assay, provide a robust platform for this purpose.[2][8][9]

Materials:

  • PathHunter® eXpress GPR109A CHO-K1 β-Arrestin GPCR Assay Kit (or equivalent)[9]

  • 2-(Difluoromethoxy)nicotinic acid

  • Nicotinic acid (positive control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well white, solid-bottom assay plates

  • Luminometer

Experimental Workflow:

Caption: Workflow for the GPR109A cAMP inhibition assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the GPR109A-HEK293 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed the cells into a 384-well assay plate and incubate overnight.

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of 2-(Difluoromethoxy)nicotinic acid and nicotinic acid in assay buffer.

    • Prepare a stock solution of forskolin in DMSO and dilute it in assay buffer to the desired working concentration (typically around 10 µM).

  • Assay Procedure:

    • Add the diluted compounds to the cells and incubate at room temperature for 30 minutes.

    • Add the forskolin solution to the wells to stimulate cAMP production and incubate for an additional 30 minutes at room temperature.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results:

CompoundExpected IC50
Nicotinic Acid50-200 nM [10]
2-(Difluoromethoxy)nicotinic acidTo be determined

Note: The expected IC50 for nicotinic acid can vary based on the forskolin concentration and other assay parameters.

Protocol 3: GPR35 Calcium Mobilization Assay

Scientific Rationale:

Some GPCRs, including GPR35, can couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels. A calcium mobilization assay can be used to screen for activity at such receptors. This is often performed using a fluorescent calcium indicator dye and a plate reader with an integrated fluidics system, such as a FLIPR (Fluorometric Imaging Plate Reader). [6] Materials:

  • HEK293 cells stably expressing GPR35

  • Fluo-4 NW Calcium Assay Kit (or equivalent)

  • 2-(Difluoromethoxy)nicotinic acid

  • Kynurenic acid or Zaprinast (positive controls for GPR35) [11]* Cell culture medium

  • 384-well black-wall, clear-bottom assay plates

  • FLIPR or similar instrument

Experimental Workflow:

Caption: Workflow for the GPR35 calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture GPR35-HEK293 cells and seed them into a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading:

    • Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes.

  • Assay Procedure:

    • Prepare a separate plate with serial dilutions of 2-(Difluoromethoxy)nicotinic acid and control compounds.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will measure the baseline fluorescence for a short period, then automatically add the compounds to the cell plate and continue to measure the fluorescence signal over time.

  • Data Acquisition and Analysis:

    • The data is typically expressed as the change in fluorescence intensity over time.

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.

Expected Results:

CompoundExpected EC50
Kynurenic Acid10-50 µM [12][13]
Zaprinast1-10 µM
2-(Difluoromethoxy)nicotinic acidTo be determined

Note: The potency of GPR35 agonists can vary significantly between species orthologs. [11]

References

  • Wise, A. et al. Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry278 , 9869–9874 (2003). [Link]

  • Eurofins DiscoverX. PathHunter® Human GPR109A β-Arrestin Cell-Based Assay Kit. [Link]

  • Soga, T. et al. The G-protein-coupled receptor GPR109A is a high-affinity receptor for niacin. Biochemical and Biophysical Research Communications303 , 364–369 (2003). [Link]

  • Ahmed, K. et al. An autocrine lactate loop mediates insulin-stimulated glucose uptake in skeletal muscle. Nature Communications7 , 11450 (2016). [Link]

  • Wang, J. et al. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. Journal of Biological Chemistry281 , 22021–22028 (2006). [Link]

  • Southern, C. et al. Screening for GPR35 agonists using a homogeneous membrane-based GTPγS binding assay. Journal of Biomolecular Screening18 , 597–608 (2013). [Link]

  • Cisbio. HTRF cAMP Assays. [Link]

  • Jenkins, L. et al. GPR35: a novel target for inflammatory and nociceptive pain. British Journal of Pharmacology162 , 1145–1155 (2011). [Link]

  • Taggart, A. K. et al. (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry280 , 26649–26652 (2005). [Link]

  • Zhang, Y. et al. Niacin receptor GPR109A is a promising therapeutic target for metabolic diseases. Trends in Pharmacological Sciences35 , 25–33 (2014). [Link]

  • Richman, J. G. et al. Agonist-induced B-arrestin recruitment and G protein-coupled receptor internalization. Methods in Enzymology343 , 234–250 (2002). [Link]

  • Carlson, L. A. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine258 , 94–114 (2005). [Link]

  • Kamler, M. et al. A high-throughput screening assay for GPR35 using a homogenous membrane-based GTPgammaS binding assay. Journal of Biomolecular Screening13 , 409–418 (2008). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GPR35. [Link]

  • Agudelo, L. Z. et al. Kynurenic Acid and Gpr35 Regulate Adipose Tissue Energy Homeostasis and Inflammation. Cell Metabolism27 , 378-392.e5 (2018). [Link]

  • Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

Sources

Application Notes and Protocols: Selecting and Utilizing Animal Models for Efficacy Testing of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting and implementing appropriate in vivo animal models to evaluate the therapeutic efficacy of 2-(Difluoromethoxy)nicotinic acid. As a structural analog of nicotinic acid (niacin), this compound is hypothesized to possess potent lipid-modifying and anti-inflammatory properties. This document outlines the scientific rationale behind model selection, provides detailed, step-by-step protocols for inducing and testing in models of metabolic syndrome and acute inflammation, and offers insights into data interpretation. The protocols are designed to be robust and self-validating, incorporating essential controls and clear endpoints to ensure scientific integrity and reproducibility.

Introduction to 2-(Difluoromethoxy)nicotinic Acid

2-(Difluoromethoxy)nicotinic acid is a derivative of nicotinic acid (niacin or Vitamin B3), a long-established therapeutic agent for treating dyslipidemia.[1][2] Niacin favorably modulates virtually all lipid parameters; it reduces low-density lipoprotein cholesterol (LDL-C), very-low-density lipoprotein cholesterol (VLDL-C), and triglycerides, while being the most potent agent for increasing high-density lipoprotein cholesterol (HDL-C).[1][2][3] The structural modification in 2-(Difluoromethoxy)nicotinic acid—the substitution of a difluoromethoxy group—is anticipated to modulate its pharmacokinetic profile, receptor affinity, and potentially reduce the flushing effect that often limits patient compliance with niacin.[1]

Beyond its lipid-modifying effects, nicotinic acid exerts pleiotropic actions, including significant anti-inflammatory and antioxidant properties.[1] These effects are primarily mediated through the activation of a specific G protein-coupled receptor, HCA₂ (also known as GPR109A).[1][4][5] Given this mechanistic foundation, the preclinical evaluation of 2-(Difluoromethoxy)nicotinic acid necessitates animal models that can effectively phenotype its impact on both cardiometabolic and inflammatory pathways.

Underlying Mechanism of Action: The HCA₂ Receptor Pathway

The primary molecular target for nicotinic acid and its analogs is the hydroxycarboxylic acid receptor 2 (HCA₂).[1] This receptor is highly expressed on the surface of adipocytes and various immune cells, including macrophages and neutrophils.[5]

Mechanistic Effects:

  • Lipid Metabolism: In adipocytes, activation of HCA₂ leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. This suppresses lipolysis, the breakdown of triglycerides into free fatty acids (FFAs).[1] The resulting decrease in FFA flux to the liver reduces the substrate available for hepatic triglyceride and VLDL-C synthesis, ultimately lowering circulating LDL-C and triglycerides.[1][3]

  • Anti-Inflammatory Action: In immune cells, HCA₂ activation can inhibit pro-inflammatory signaling pathways, reducing the production and release of cytokines and suppressing inflammatory cell recruitment.[5] This provides a strong rationale for investigating 2-(Difluoromethoxy)nicotinic acid in inflammation models.

HCA2_Signaling_Pathway cluster_0 Adipocyte cluster_1 Immune Cell (e.g., Macrophage) Compound 2-(Difluoromethoxy)nicotinic acid HCA2_Adipocyte HCA₂ Receptor Compound->HCA2_Adipocyte AC_Inhibition Inhibition of Adenylyl Cyclase HCA2_Adipocyte->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Lipolysis_Inhibition Inhibition of Lipolysis cAMP_Decrease->Lipolysis_Inhibition FFA_Decrease ↓ Free Fatty Acids to Liver Lipolysis_Inhibition->FFA_Decrease Lipid_Outcome ↓ Triglycerides & VLDL FFA_Decrease->Lipid_Outcome Compound_Immune 2-(Difluoromethoxy)nicotinic acid HCA2_Immune HCA₂ Receptor Compound_Immune->HCA2_Immune Inflammation_Inhibition Inhibition of Pro-inflammatory Signaling (e.g., NF-κB) HCA2_Immune->Inflammation_Inhibition Cytokine_Decrease ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation_Inhibition->Cytokine_Decrease Inflammation_Outcome Anti-inflammatory Effect Cytokine_Decrease->Inflammation_Outcome Efficacy_Testing_Workflow Start Metabolic Syndrome Phenotype Confirmed Randomization Randomize Animals into Treatment Groups (n=10/group) Start->Randomization Groups 1. Vehicle Control (e.g., CMC) 2. Test Compound (Low Dose) 3. Test Compound (High Dose) 4. Positive Control (e.g., Niacin) Randomization->Groups Dosing Daily Dosing (e.g., Oral Gavage) for 4 Weeks Randomization->Dosing Monitoring Monitor Body Weight & Clinical Signs Dosing->Monitoring Endpoint_Collection Terminal Endpoint Collection Monitoring->Endpoint_Collection Blood_Collection Terminal Blood Collection (Cardiac Puncture) for Lipid & Biomarker Analysis Endpoint_Collection->Blood_Collection Tissue_Harvest Harvest Liver & Adipose Tissue for Histology & Gene Expression Endpoint_Collection->Tissue_Harvest Analysis Data Analysis (e.g., ANOVA) Blood_Collection->Analysis Tissue_Harvest->Analysis

Sources

The Strategic Incorporation of 2-(Difluoromethoxy)nicotinic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The strategic introduction of fluorine-containing moieties has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide delves into the application of 2-(difluoromethoxy)nicotinic acid as a key building block in the synthesis of novel kinase inhibitors. We will explore the unique advantages conferred by the difluoromethoxy group, provide a detailed, field-proven protocol for its incorporation via amide bond formation, and present a comprehensive overview of the characterization and strategic considerations for researchers in medicinal chemistry and drug development.

Introduction: The Fluorine Advantage in Kinase Inhibition

Protein kinases, as crucial regulators of cellular signaling pathways, are a major class of therapeutic targets.[1] However, the development of kinase inhibitors is often challenged by issues of selectivity, metabolic stability, and acquired resistance. The incorporation of fluorine into small molecule inhibitors has become a prevalent strategy to address these challenges.[2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic fate.[3][4]

Among the various fluorinated functional groups, the difluoromethoxy (-OCHF₂) group has garnered significant attention.[3] It serves as a fascinating bioisostere for more common groups like the hydroxyl, thiol, or methoxy moieties, offering a unique combination of properties that can be advantageous in drug design.[4] This guide focuses on a particularly useful synthon bearing this group: 2-(difluoromethoxy)nicotinic acid.

The Strategic Value of the 2-(Difluoromethoxy)nicotinic Acid Scaffold

The utility of 2-(difluoromethoxy)nicotinic acid in kinase inhibitor synthesis stems from the synergistic combination of the properties of the difluoromethoxy group and the nicotinic acid core.

Physicochemical Properties of the Difluoromethoxy Group

The -OCHF₂ group imparts a unique set of characteristics to a molecule:

  • Modulated Lipophilicity: The difluoromethoxy group is more lipophilic than a hydroxyl or methoxy group but generally less so than a trifluoromethoxy group. This intermediate lipophilicity allows for fine-tuning of a drug candidate's solubility and permeability profile.[5]

  • Metabolic Stability: The strong C-F bonds in the difluoromethoxy group make it resistant to oxidative metabolism, particularly in comparison to a methoxy group which is susceptible to O-dealkylation.[4] This can lead to an increased in vivo half-life and improved pharmacokinetic profile.

  • Hydrogen Bond Donor Capability: The hydrogen atom of the -OCHF₂ group can act as a weak hydrogen bond donor.[5] This property allows it to mimic the hydrogen bonding interactions of hydroxyl or amine groups, which are often crucial for binding to the kinase active site.[5]

  • Conformational Effects: The steric and electronic properties of the difluoromethoxy group can influence the conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

The Nicotinic Acid Core: A Versatile Anchor

The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a common feature in many bioactive molecules.[6] Its carboxylic acid functionality provides a convenient handle for synthetic elaboration, most commonly through the formation of a robust amide bond. This allows for the straightforward coupling of the 2-(difluoromethoxy)nicotinoyl moiety to a wide variety of amine-containing fragments, which can be designed to interact with other regions of the kinase active site.

Synthesis of a Representative Kinase Inhibitor Fragment

The following section provides a detailed protocol for the amide coupling of 2-(difluoromethoxy)nicotinic acid with a model amine, 4-fluoroaniline. This transformation is a foundational step in the assembly of a wide range of potential kinase inhibitors.

General Synthetic Scheme

G start 2-(Difluoromethoxy)nicotinic Acid reagents Coupling Reagents (e.g., HBTU, DIPEA) Solvent (e.g., DMF) start->reagents amine Amine Fragment (e.g., 4-Fluoroaniline) amine->reagents product Target Kinase Inhibitor (Amide Product) reagents->product Amide Bond Formation

Caption: General workflow for kinase inhibitor synthesis.

Materials and Methods

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier
2-(Difluoromethoxy)nicotinic acid≥98%Commercial
4-Fluoroaniline≥99%Commercial
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis GradeCommercial
DIPEA (N,N-Diisopropylethylamine)Anhydrous, ≥99.5%Commercial
DMF (N,N-Dimethylformamide)Anhydrous, ≥99.8%Commercial
Dichloromethane (DCM)ACS GradeCommercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial
Detailed Experimental Protocol
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(difluoromethoxy)nicotinic acid (1.0 eq, e.g., 200 mg).

  • Dissolution: Add anhydrous DMF (approximately 5 mL) to dissolve the acid. Stir until a clear solution is obtained.

  • Addition of Amine and Base: To the stirred solution, add 4-fluoroaniline (1.05 eq) followed by DIPEA (3.0 eq).

  • Activation and Coupling: In a separate vial, dissolve HBTU (1.2 eq) in a minimal amount of anhydrous DMF (approximately 2 mL). Add the HBTU solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to afford the pure N-(4-fluorophenyl)-2-(difluoromethoxy)nicotinamide.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the difluoromethoxy group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Kinase Inhibitor Design and Signaling Pathway Context

The synthesized N-(4-fluorophenyl)-2-(difluoromethoxy)nicotinamide represents a core fragment that can be further elaborated into a potent kinase inhibitor. The design of the amine fragment is crucial for targeting a specific kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Synthesized Inhibitor (e.g., targeting PI3K) Inhibitor->PI3K Inhibition

Caption: A simplified PI3K/Akt/mTOR signaling pathway.

For instance, in the context of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, the amine portion of the inhibitor could be a more complex heterocyclic system designed to interact with specific residues in the PI3K active site.[7] The 2-(difluoromethoxy)nicotinamide moiety would then serve as a key anchoring element, potentially forming hydrogen bonds within the ATP-binding pocket.

Conclusion

2-(Difluoromethoxy)nicotinic acid is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic incorporation can lead to compounds with improved metabolic stability, modulated lipophilicity, and the potential for specific hydrogen bonding interactions within the kinase active site. The straightforward amide coupling protocol detailed in this guide provides a reliable method for its incorporation into diverse molecular scaffolds. As the demand for more effective and selective kinase inhibitors continues to grow, the use of rationally designed, fluorinated building blocks like 2-(difluoromethoxy)nicotinic acid will undoubtedly play a crucial role in advancing the field of drug discovery.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.
  • Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of pharmaceuticals and agrochemicals. Chemistry–A European Journal, 23(68), 17446-17467.
  • Petrov, V. A. (2016). Difluoromethoxy and Difluoromethylsulfanyl Groups in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(12), 1335–1359.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Retrieved from [Link]

  • Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoronicotinic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 433.
  • He, Q., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1914–1921.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wang, Y., et al. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPERTIES. HETEROCYCLES, 92(2), 252-264.
  • Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved from [Link]

  • Zhang, F. L., et al. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 13(21), 5542.
  • Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in 2-(Difluoromethoxy)nicotinic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(difluoromethoxy)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable fluorinated building block. The difluoromethyl group (CF₂H) is a critical bioisostere for hydroxyl and thiol groups, offering a unique combination of lipophilicity and hydrogen-bond donating capability that is highly sought after in modern drug discovery.[1]

However, the introduction of this moiety is not without its challenges. This document provides in-depth, field-proven insights in a practical question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and achieve a successful synthesis.

Section 1: Synthetic Strategy Overview

The most common and reliable pathway to 2-(difluoromethoxy)nicotinic acid begins with the difluoromethylation of 2-hydroxynicotinic acid. This is typically followed by purification to yield the final product. An alternative route involves the hydrolysis of a nitrile or ester precursor, which may be necessary depending on the availability of starting materials.

Recommended Synthetic Workflow

The following diagram outlines the primary synthetic approach discussed in this guide.

Synthetic_Workflow cluster_0 Phase 1: Difluoromethylation cluster_1 Phase 2: Work-up & Purification cluster_2 Final Product Start 2-Hydroxynicotinic Acid Reaction Difluoromethylation with Sodium Chlorodifluoroacetate Start->Reaction Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Heat Workup Aqueous Work-up & Acidification Reaction->Workup Purification Recrystallization Workup->Purification Product 2-(Difluoromethoxy)nicotinic acid Purification->Product

Caption: Recommended workflow for 2-(difluoromethoxy)nicotinic acid synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented with potential causes and actionable solutions.

Q1: I am observing very low or no conversion of 2-hydroxynicotinic acid during the difluoromethylation step. What could be the cause?

A1: This is a common issue often related to the generation and reactivity of the difluorocarbene intermediate. Here are the primary factors to investigate:

  • Cause 1: Ineffective Base. The reaction requires a strong enough base to deprotonate the phenolic hydroxyl group of 2-hydroxynicotinic acid, forming the nucleophilic phenolate. If the base is too weak or has degraded, the reaction will not proceed.

    • Solution: Cesium carbonate (Cs₂CO₃) is highly effective for this transformation.[2] Ensure it is anhydrous and from a reliable source. If using other bases like potassium carbonate (K₂CO₃), you may need higher temperatures or longer reaction times.

  • Cause 2: Inactive Difluoromethylating Agent. The most common reagent for this synthesis is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which generates difluorocarbene upon heating.[3] This salt is generally stable but should be kept dry.

    • Solution: Verify the quality of your ClCF₂CO₂Na. If you suspect it has degraded, purchase a fresh batch. Alternative reagents exist, but many are either gaseous (like Freon 22), explosive, or require harsh conditions.[4][5] Halodifluoroacetate salts offer a good balance of stability and reactivity.[2][3]

  • Cause 3: Insufficient Temperature. Thermal decarboxylation of ClCF₂CO₂Na to generate difluorocarbene is temperature-dependent.

    • Solution: The reaction is typically run at elevated temperatures, often in the range of 100-120 °C in a high-boiling solvent like DMF.[2] Ensure your reaction is reaching and maintaining the target temperature. Use a calibrated thermometer or probe to monitor the internal reaction temperature, not just the heating mantle setting.

  • Cause 4: Presence of Water. While some protocols tolerate a small amount of water, excess water can interfere with the reaction by quenching the difluorocarbene or reacting with the base.

    • Solution: Use anhydrous solvents (like dry DMF) and ensure your starting materials are dry. While phosphonium-based difluoromethylating agents are highly water-sensitive, halodifluoroacetate salts are more tolerant.[2][3]

Troubleshooting Flowchart: Low Conversion

Troubleshooting_Low_Yield Start Low / No Conversion Observed Check_Reagents Are reagents (base, ClCF₂CO₂Na) fresh and anhydrous? Start->Check_Reagents Check_Temp Is the internal reaction temperature correct (e.g., 100-120°C)? Check_Reagents->Check_Temp Yes Optimize Systematically optimize conditions: 1. Increase temperature in 5-10°C increments. 2. Increase reaction time. 3. Screen alternative bases (e.g., K₂CO₃ vs Cs₂CO₃). Check_Reagents->Optimize No, replace reagents Check_Solvent Is the solvent (e.g., DMF) anhydrous? Check_Temp->Check_Solvent Yes Check_Temp->Optimize No, correct temperature Check_Solvent->Optimize Yes Check_Solvent->Optimize No, use dry solvent Success Problem Resolved Optimize->Success

Caption: Decision tree for troubleshooting low reaction conversion.

Q2: My reaction seems to work, but the final product is a dark, oily substance that is difficult to purify and won't crystallize. What should I do?

A2: This problem points to either the presence of persistent impurities or issues with the final product's physical form. Nicotinic acid derivatives can sometimes be challenging to purify.[6]

  • Cause 1: High-Boiling Solvent Residue. DMF is an excellent solvent for the reaction but can be difficult to remove completely and can contribute to the oily nature of the crude product.

    • Solution: After the aqueous work-up, perform several extractions with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers thoroughly with brine to help remove residual DMF. When concentrating the product, use a high-vacuum pump if necessary.

  • Cause 2: Chromophoric Impurities. Crude nicotinic acid prepared by oxidation is often yellow due to chromophores, and similar impurities can form under thermal stress.[7]

    • Solution: During recrystallization, consider a "hot filtration" step with activated carbon (e.g., Darco-G 60). Dissolve your crude product in a minimum of boiling solvent, add a small amount of activated carbon, keep it at boiling for a few minutes, and then filter it hot to remove the carbon and adsorbed impurities.[7] Allow the clear filtrate to cool slowly to promote crystallization.

  • Cause 3: Incorrect Recrystallization Solvent. The choice of solvent is critical for successful crystallization. Nicotinic acid itself has low solubility in water, which is often exploited for its purification.[6]

    • Solution: Experiment with various solvent systems. Good starting points for nicotinic acid derivatives include water, ethanol/water mixtures, or ethyl acetate/hexane. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.

Q3: I'm starting from 2-(difluoromethoxy)nicotinonitrile. The hydrolysis to the carboxylic acid is slow or incomplete, and I see the amide intermediate in my analysis. How can I drive the reaction to completion?

A3: Hydrolysis of an aromatic nitrile to a carboxylic acid typically requires forcing conditions, and the reaction proceeds via an amide intermediate. If the reaction stalls, the conditions are not sufficiently rigorous.

  • Cause 1: Insufficiently Strong Acid/Base or Low Temperature. Both acidic and basic conditions can be used for nitrile hydrolysis.[8][9] However, mild conditions may only be sufficient to reach the amide stage.

    • Solution (Basic Hydrolysis): Use a concentrated solution of a strong base like NaOH or KOH in water or an alcohol/water mixture.[8] Heat the reaction to reflux for several hours. Monitor by TLC or LC-MS until the amide spot disappears.

    • Solution (Acidic Hydrolysis): Use a strong acid like concentrated H₂SO₄ or HCl and heat. Be aware that this can sometimes lead to side reactions if other sensitive functional groups are present.

  • Cause 2: Poor Solubility of the Starting Material. If the nicotinonitrile is not fully dissolved in the reaction medium, the hydrolysis will be slow and inefficient as it becomes a mass-transfer-limited reaction.

    • Solution: Add a co-solvent to improve solubility. For basic hydrolysis, ethanol or methanol are common choices. For acidic hydrolysis, acetic acid can be used. Ensure vigorous stirring throughout the reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when running this synthesis?

A1: Safety is paramount.

  • High Temperatures: The reaction is often run at >100 °C. Use a proper heating mantle with a temperature controller and conduct the reaction in a fume hood behind a blast shield.

  • Solvent Hazards: DMF is a reproductive toxin and is readily absorbed through the skin. Always wear appropriate gloves (nitrile gloves may not be sufficient for prolonged exposure; check a glove compatibility chart) and eye protection.

  • Pressure Build-up: The decarboxylation of ClCF₂CO₂Na generates CO₂ gas. Ensure your reaction vessel is not sealed and is properly vented through a condenser to prevent pressure build-up.

Q2: How can I effectively monitor the progress of the difluoromethylation reaction?

A2: The best method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a mobile phase like 50:50 ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking). Spot the starting material (2-hydroxynicotinic acid), and the reaction mixture. The product, 2-(difluoromethoxy)nicotinic acid, will be less polar and should have a higher Rf value than the starting material.

  • LC-MS: This provides the most definitive tracking. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q3: Are there alternatives to sodium chlorodifluoroacetate?

A3: Yes, several reagents can generate difluorocarbene or act as difluoromethylating agents.[10] However, sodium chlorodifluoroacetate remains a top choice due to its practical advantages.

  • Phosphonium salts (e.g., (bromodifluoromethyl)triphenylphosphonium bromide): These are effective but are often hygroscopic and sensitive to water.[2][3]

  • Difluoromethyltriflate (HCF₂OTf): A highly effective, non-ozone-depleting liquid reagent that works under mild conditions, but its preparation is a multi-step process.[5]

  • TMSCF₂H reagents: These are nucleophilic difluoromethylating agents used for reactions with electrophiles like aldehydes and ketones.[10]

For the O-difluoromethylation of a phenol, thermal generation of difluorocarbene from a stable salt like ClCF₂CO₂Na is generally the most straightforward and scalable method.[2][3]

Section 4: Data Summary & Mechanistic Insight

Table 1: Typical Reaction Parameters for Difluoromethylation
ParameterRecommended ConditionRationale / Notes
Starting Material 2-Hydroxynicotinic AcidCommercially available and provides a direct route.[11][12]
Difluoromethylating Agent Sodium ChlorodifluoroacetateStable, solid reagent. Good balance of safety and reactivity.[2][3]
Stoichiometry (Agent) 2.5 - 3.0 equivalentsAn excess is required to ensure complete conversion.
Base Cesium Carbonate (Cs₂CO₃)Highly effective for deprotonating phenols for this reaction.[2]
Stoichiometry (Base) 1.5 - 2.0 equivalentsEnsures complete formation of the phenolate.
Solvent Anhydrous DMFHigh boiling point allows for necessary reaction temperatures.
Temperature 100 - 120 °CRequired for efficient thermal decarboxylation to difluorocarbene.
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 60 - 85%Yields are highly dependent on purity of reagents and conditions.
Mechanism of O-Difluoromethylation

The reaction proceeds through the in-situ generation of highly reactive difluorocarbene, which is then trapped by the phenolate nucleophile.

Mechanism cluster_0 Step 1: Difluorocarbene Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Reagent ClCF₂CO₂Na Carbene :CF₂ Reagent->Carbene Heat (Δ) - CO₂ - NaCl Phenolate Py-O⁻ (2-Nicotinate anion) Intermediate Py-O-CF₂⁻ Phenolate->Intermediate Nucleophilic Attack Product Py-O-CF₂H (Final Product) Intermediate->Product Protonation (during work-up)

Caption: Mechanism of O-difluoromethylation via difluorocarbene.

References

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022-01-20). Available at: [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. Available at: [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. (2017-12-01). Available at: [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents.
  • Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press. Available at: [Link]

  • Difluoromethylation of Phenols - Organic Syntheses. (2024-10-05). Available at: [Link]

  • Niacin (Niaspan, Slo Niacin, and others) - Uses, Side Effects, and More - WebMD. (2025-05-04). Available at: [Link]

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. Available at: [Link]

  • 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem. Available at: [Link]

  • CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - Google Patents.
  • Difluoromethylation of Phenols - Organic Syntheses Procedure. Available at: [Link]

  • 10 Niacin Side Effects You Should Know About - GoodRx. (2025-05-29). Available at: [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (2019-10-06). Available at: [Link]

  • US2409345A - Process for the preparation of nicotinic acid - Google Patents.
  • Niacin (oral route) - Side effects & dosage - Mayo Clinic. (2025-04-30). Available at: [Link]

  • CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents.
  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - NIH. Available at: [Link]

  • Niacin: Side Effects, Dosage, Uses, and More - Healthline. (2017-10-14). Available at: [Link]

  • Synthesis of 2-chloronicotinic acid derivatives - ResearchGate. Available at: [Link]

  • nicotinic acid - Organic Syntheses Procedure. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021-06-02). Available at: [Link]

  • Niacin Toxicity - StatPearls - NCBI Bookshelf. (2020-07-09). Available at: [Link]

  • EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents.
  • Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. Available at: [Link]

  • CN102249994B - Preparation method of nicotinic acid - Google Patents.
  • Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. Available at: [Link]

  • 2-Hydroxynicotinic acid | SIELC Technologies. (2018-05-16). Available at: [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH. Available at: [Link]

  • Radiodifluoromethylation of well-functionalized molecules - PMC - NIH. Available at: [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. Available at: [Link]

  • Extracting vitamin B3 (niacin) from pills - YouTube. (2016-05-01). Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(difluoromethoxy)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Overview of Synthetic Strategies

The synthesis of 2-(difluoromethoxy)nicotinic acid presents unique challenges, primarily centered around the selective introduction of the difluoromethoxy group onto the pyridine ring. The most common and logical approach involves the O-difluoromethylation of 2-hydroxynicotinic acid. This precursor exists in equilibrium with its tautomeric form, 2-pyridone-3-carboxylic acid, which can lead to competitive N-difluoromethylation.

An alternative, though often more challenging, route could involve the nucleophilic substitution of 2-chloronicotinic acid with a difluoromethoxide equivalent. This guide will focus primarily on the more established 2-hydroxynicotinic acid pathway, addressing the critical parameters and potential pitfalls.

II. Primary Synthetic Route: O-Difluoromethylation of 2-Hydroxynicotinic Acid

The core of this synthesis is the reaction of 2-hydroxynicotinic acid with a suitable difluoromethylating agent. A widely used and cost-effective reagent for this transformation is sodium chlorodifluoroacetate (ClCF₂CO₂Na).[1][2] This salt, upon heating, decarboxylates to generate difluorocarbene (:CF₂), a highly reactive electrophile that is trapped by the nucleophilic oxygen of the hydroxypyridine.[3][4]

Experimental Workflow: A Visual Guide

Below is a generalized workflow for the synthesis of 2-(difluoromethoxy)nicotinic acid via the difluorocarbene approach.

workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Difluoromethylation Reaction cluster_workup 3. Work-up and Extraction cluster_purification 4. Purification prep Combine 2-hydroxynicotinic acid, K₂CO₃, and DMF in a dried flask. add_reagent Add sodium chlorodifluoroacetate. prep->add_reagent Inert atmosphere (N₂ or Ar) heating Heat reaction mixture (e.g., 90-110 °C). add_reagent->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring quench Cool to RT and quench with water. monitoring->quench Upon completion acidify Acidify with HCl to pH ~2-3. quench->acidify extract Extract with an organic solvent (e.g., Ethyl Acetate). acidify->extract dry Dry organic layer and concentrate. extract->dry purify Purify crude product by column chromatography or recrystallization. dry->purify characterize Characterize final product (NMR, MS, etc.). purify->characterize

Caption: Key stages in the synthesis of 2-(difluoromethoxy)nicotinic acid.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in this reaction can often be attributed to several factors. Let's break them down:

  • Incomplete Reaction: The thermal decomposition of sodium chlorodifluoroacetate to difluorocarbene is temperature-dependent.[2] Insufficient heating will result in a slow or incomplete reaction.

    • Solution: Ensure your reaction temperature is consistently between 90-110 °C. Use a temperature probe in a thermowell to accurately monitor the internal reaction temperature, rather than relying on the heating mantle's dial setting.

  • Competitive N-Difluoromethylation: As mentioned, 2-hydroxynicotinic acid exists in equilibrium with its 2-pyridone tautomer. The nitrogen atom of the pyridone is also nucleophilic and can react with the difluorocarbene, leading to the formation of N-(difluoromethyl)-2-pyridone-3-carboxylic acid as a major byproduct.[5]

    • Solution: The choice of base and solvent can influence the O/N selectivity. While a comprehensive study on this specific substrate is not widely available, in related systems, aprotic polar solvents like DMF or DMSO are common. The use of a carbonate base like K₂CO₃ is standard. Experimenting with the base-to-substrate stoichiometry may help favor O-alkylation.

  • Moisture in the Reaction: Difluorocarbene can be quenched by water. The presence of moisture in your reagents or solvent will consume the carbene before it can react with your substrate.

    • Solution: Use anhydrous solvents and dry your glassware thoroughly. Sodium chlorodifluoroacetate should be stored in a desiccator. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

Question 2: I am observing a significant amount of an isomeric byproduct that I suspect is the N-alkylated product. How can I confirm this and improve selectivity?

Answer: Differentiating between the O- and N-difluoromethylated products is crucial for optimizing your reaction.

  • Confirmation:

    • ¹⁹F NMR Spectroscopy: This is the most definitive method. The O-CF₂H group will have a different chemical shift and coupling constant compared to the N-CF₂H group.

    • ¹H NMR Spectroscopy: The chemical shift of the proton in the difluoromethyl group (-OCF₂H vs. -NCF₂H ) will be distinct. The -OCF₂H proton typically appears as a triplet with a J-coupling constant of around 75-80 Hz.

    • LC-MS: While both isomers have the same mass, they will likely have different retention times on a reverse-phase HPLC column.

  • Improving O-Selectivity:

    • Reaction Conditions: The O/N selectivity can be sensitive to the reaction conditions. Some studies on similar pyridone systems have shown that different bases or the addition of phase-transfer catalysts can alter the product ratio.[1]

    • Protecting Groups: While more synthetically demanding, one could consider protecting the carboxylic acid as an ester first. The electronic properties of the ester may influence the tautomeric equilibrium and favor O-alkylation. The ester can then be hydrolyzed in a subsequent step.

Question 3: The purification of the final product is proving difficult. What is the best approach?

Answer: The primary challenge in purification is separating the desired O-alkylated product from the N-alkylated isomer and any unreacted starting material.

  • Initial Work-up: After the reaction, a standard aqueous work-up is necessary. Quench the reaction mixture with water, then acidify to a pH of 2-3 with an acid like HCl. This ensures that your product, which is a carboxylic acid, is protonated and can be extracted into an organic solvent like ethyl acetate.

  • Chromatography:

    • Method: Flash column chromatography on silica gel is typically effective.

    • Solvent System: A gradient elution starting with a less polar system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. The addition of a small amount of acetic acid or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid product on the silica gel.

  • Recrystallization: If a crystalline solid is obtained, recrystallization can be an excellent final purification step.[6] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.

IV. Detailed Experimental Protocol

This protocol is a starting point and may require optimization for your specific setup and scale.

Synthesis of 2-(Difluoromethoxy)nicotinic Acid

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxynicotinic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M concentration of the starting material).

  • Addition of Reagent: Add sodium chlorodifluoroacetate (2.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and stir.

    • Acidify the aqueous solution to pH 2-3 using 2M HCl.

    • Extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 1% acetic acid) to afford the pure 2-(difluoromethoxy)nicotinic acid.

ParameterRecommended Value/ConditionRationale
Starting Material 2-Hydroxynicotinic AcidCommercially available precursor.
Reagent Sodium ChlorodifluoroacetateCost-effective and stable source of difluorocarbene.[3][4]
Base Potassium CarbonateCommon base for this type of reaction.
Solvent Anhydrous DMFAprotic polar solvent that facilitates the reaction.
Temperature 90-110 °CNecessary for the thermal decarboxylation of the reagent.[2]
Atmosphere Inert (N₂ or Ar)Prevents quenching of the difluorocarbene by moisture.

V. Frequently Asked Questions (FAQs)

Q1: Can I use other difluoromethylating agents?

A1: Yes, other reagents can be used, but they come with their own advantages and disadvantages. For example, chlorodifluoromethane (Freon-22) is a gas and can be more difficult to handle, though it has been used for difluoromethylating 2-pyridones.[5] Other reagents like TMSCF₂Br can also be effective but may be more expensive.[7]

Q2: Is it possible to synthesize this compound starting from 2-chloronicotinic acid?

A2: In theory, a nucleophilic aromatic substitution (SₙAr) on 2-chloronicotinic acid or its ester with a difluoromethoxide source is possible. However, generating and using difluoromethoxide can be challenging, and the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid/ester group at the 3-position may not sufficiently activate the 2-position for substitution. This route is generally considered less straightforward than the difluorocarbene approach.

Q3: My final product is a yellow oil, but I expected a white solid. What should I do?

A3: A yellow coloration can indicate the presence of impurities.[6] Ensure your purification by column chromatography is effective. If the product is an oil, it may be due to residual solvent or impurities. Try co-evaporation with a solvent like toluene to remove traces of high-boiling solvents like DMF. If the product is known to be a solid, attempting recrystallization from various solvent systems may induce crystallization and further purify the compound.

VI. Visualization of Reaction Mechanism

The following diagram illustrates the proposed mechanism for the O-difluoromethylation of 2-hydroxynicotinic acid using sodium chlorodifluoroacetate.

mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products r1 ClCF₂CO₂Na i1 [:CF₂] Difluorocarbene r1->i1 Δ (-CO₂, -NaCl) r2 2-Hydroxynicotinic Acid (in equilibrium with 2-pyridone tautomer) i2 Deprotonated 2-Hydroxynicotinate r2->i2 Base (K₂CO₃) p1 2-(Difluoromethoxy)nicotinic Acid (Desired Product) i1->p1 O-attack p2 N-(Difluoromethyl)-2-pyridone-3-carboxylic Acid (Byproduct) i1->p2 N-attack (from tautomer) i2->p1 O-attack i2->p2 N-attack (from tautomer)

Caption: Mechanism of O- and N-difluoromethylation.

VII. References

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. [Link]

  • ACS Publications. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid.

  • ResearchGate. (n.d.). Site-selective C−H difluoromethylation of pyridines. [Link]

  • ResearchGate. (2025). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • PubMed. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. [Link]

  • National Institutes of Health. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]

  • Google Patents. (n.d.). Process for the production of pure white 2-chloronicotinic acid.

  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: O‐Difluoromethylation of 1,3‐Diones with S‐Difluoromethyl Sulfonium Salt. [Link]

  • China/Asia On Demand (CAOD). (n.d.). Green Process for the Synthesis of 2-Chloronicotinic Acid. [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]

Sources

2-(Difluoromethoxy)nicotinic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Difluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and provide troubleshooting guidance based on the chemical properties of fluorinated nicotinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 2-(Difluoromethoxy)nicotinic acid?

For optimal long-term stability, solid 2-(Difluoromethoxy)nicotinic acid should be stored at 2-8°C in a tightly sealed container.[1] It is also crucial to keep the compound in a dry (desiccated) environment .[1] While the parent compound, nicotinic acid, is noted to be light-sensitive, it is good practice to protect 2-(Difluoromethoxy)nicotinic acid from light as well.[2]

Q2: How should I prepare stock solutions of 2-(Difluoromethoxy)nicotinic acid?

Based on the solubility of its parent compound, nicotinic acid, the recommended solvents for creating stock solutions are, in order of preference: DMSO, ethanol, and water .[3][4] Nicotinic acid has the highest solubility in DMSO.[3][4] For biological experiments, DMSO is a common choice. When preparing aqueous solutions, be mindful of the compound's acidic nature.

Q3: What is the expected stability of 2-(Difluoromethoxy)nicotinic acid in solution?

The stability of 2-(Difluoromethoxy)nicotinic acid in solution is highly dependent on the solvent and pH. The difluoromethoxy group on aromatic rings can be susceptible to hydrolysis under certain conditions, particularly in basic solutions. This degradation can proceed through the formation of a difluorocarbene intermediate.[5] Therefore, it is recommended to prepare fresh solutions for your experiments. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. For extended storage, aliquoting and freezing at -20°C or -80°C is advisable, though stability under these conditions should be validated for your specific application.

Q4: What are the potential degradation products of 2-(Difluoromethoxy)nicotinic acid?

The primary degradation pathway of concern is the hydrolysis of the difluoromethoxy group, which could potentially lead to the formation of 2-hydroxy-nicotinic acid and formic acid. Additionally, like its parent compound, it may be susceptible to photodegradation upon exposure to UV light, leading to various photoproducts.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the handling and use of 2-(Difluoromethoxy)nicotinic acid.

Issue 1: Compound appears degraded or discolored.
  • Causality: Discoloration can be a sign of thermal degradation or contamination. Improper storage at room temperature or exposure to light can accelerate these processes.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended 2-8°C and protected from light and moisture.

    • Assess Purity: If degradation is suspected, the purity of the compound should be assessed using analytical techniques such as HPLC, LC-MS, or NMR.

    • Request Replacement: If the compound is confirmed to be degraded upon arrival, please contact our technical support for a replacement.

Issue 2: Difficulty dissolving the compound.
  • Causality: Solubility can be influenced by the choice of solvent, temperature, and the crystalline form of the solid.

  • Troubleshooting Steps:

    • Solvent Selection: Refer to the solubility data for nicotinic acid as a starting point (DMSO > ethanol > water).[3][4]

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can aid in dissolution.

    • Sonication: Using a sonicator can help to break up solid aggregates and enhance dissolution.

    • pH Adjustment: For aqueous solutions, adjusting the pH may be necessary. As a carboxylic acid, its solubility in water will increase at higher pH due to the formation of the more soluble carboxylate salt. However, be cautious with high pH as it may promote hydrolysis of the difluoromethoxy group.

Issue 3: Inconsistent experimental results.
  • Causality: Inconsistent results can stem from the degradation of the compound in solution, inaccurate solution concentrations, or interactions with other components in the experimental system.

  • Troubleshooting Workflow:

G start Inconsistent Experimental Results check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh stock solution. check_solution->prepare_fresh No validate_concentration Validate the concentration of the stock solution (e.g., via UV-Vis). check_solution->validate_concentration Yes prepare_fresh->validate_concentration check_storage Verify solution storage conditions (2-8°C, protected from light). assess_purity Assess the purity of the compound in solution (e.g., via HPLC). validate_concentration->assess_purity investigate_interactions Investigate potential interactions with other experimental components. assess_purity->investigate_interactions contact_support Contact Technical Support for further assistance. investigate_interactions->contact_support

Caption: Troubleshooting workflow for inconsistent experimental results.

Summary of Storage and Handling Conditions

ParameterRecommendationRationale
Solid Storage Temperature 2-8°C[1]To minimize thermal degradation.
Solid Storage Atmosphere Dry/Desiccated[1]To prevent hydrolysis.
Light Exposure Protect from lightTo prevent photodegradation.[2]
Recommended Solvents DMSO, Ethanol, Water[3][4]Based on the solubility of the parent compound.
Solution Storage Prepare fresh. If necessary, store short-term at 2-8°C, protected from light. For longer-term, aliquot and freeze (-20°C or below).To minimize degradation in solution, especially hydrolysis.

Potential Degradation Pathway

The difluoromethoxy group is generally stable, but can undergo hydrolysis under certain conditions. This is a key consideration for the stability of 2-(Difluoromethoxy)nicotinic acid in aqueous solutions.

G compound 2-(Difluoromethoxy)nicotinic acid C₇H₅F₂NO₃ conditions {Aqueous Solution | Especially under basic conditions} compound->conditions Exposure to intermediate {Intermediate | Difluorocarbene (:CF₂)} conditions->intermediate Leads to formation of products Degradation Products 2-Hydroxynicotinic acid + Formic acid intermediate->products Reacts with water to form

Caption: Potential hydrolysis pathway of 2-(Difluoromethoxy)nicotinic acid.

References

  • Sigma-Aldrich.
  • Shen, Y., & Qiu, Y. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Journal of Organic Chemistry, 78(15), 7645–7651.
  • Gonçalves, C. M., & Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Webb, J. L. (1966). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal, 101(1), 22P–23P.
  • Gonçalves, C. M., & Piedade, M. E. (2011). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 47, 362-371.

Sources

Troubleshooting 2-(Difluoromethoxy)nicotinic acid solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-(Difluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges associated with this compound. As a fluorinated nicotinic acid derivative, its unique physicochemical properties can present hurdles in experimental and developmental workflows. This document provides in-depth, evidence-based troubleshooting strategies and foundational knowledge to empower you to overcome these challenges effectively.

Our approach is grounded in the principles of physical chemistry and formulation science. We will not only provide protocols but also explain the underlying reasons for each step, ensuring a robust and reproducible methodology.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My 2-(Difluoromethoxy)nicotinic acid is not dissolving in aqueous buffers. What is the first step?

This is a common issue stemming from the compound's molecular structure. The presence of the difluoromethoxy group increases its lipophilicity, while the nicotinic acid moiety provides a pH-dependent ionization site.

Initial Troubleshooting Workflow:

A Initial Observation: Insoluble in neutral aqueous buffer (e.g., PBS pH 7.4) B Primary Cause Analysis: Is the pH appropriate for a carboxylic acid? A->B C Action: Adjust pH Increase pH to > pKa + 1 B->C pH is likely too low D Rationale: Deprotonation of the carboxylic acid to form the more soluble carboxylate salt. C->D E Outcome Assessment: Is the compound now soluble? D->E F Yes: Solubilization Achieved Proceed with experiment. Monitor for precipitation if pH changes. E->F Success G No: Further Troubleshooting Consider co-solvents or other techniques. E->G Failure

Caption: Initial pH adjustment workflow for solubilization.

In-Depth Explanation:

The solubility of 2-(Difluoromethoxy)nicotinic acid is critically dependent on its ionization state, which is governed by the pH of the solution and the compound's pKa (the pH at which 50% of the molecules are ionized). For a carboxylic acid, the molecule is predominantly in its neutral, less soluble form at a pH below its pKa. By raising the pH above the pKa, you deprotonate the carboxylic acid group (-COOH) to form the highly polar and much more water-soluble carboxylate salt (-COO⁻).

A good rule of thumb is to adjust the pH to at least 1-2 units above the pKa to ensure complete ionization and maximize aqueous solubility. The pKa of nicotinic acid is approximately 4.85. While the difluoromethoxy group will have an influence, this value serves as a good starting point for your experiments.

Step-by-Step Protocol: pH-Based Solubilization

  • Preparation: Prepare a stock solution of a suitable base, such as 1 M NaOH or 1 M KOH.

  • Dispersion: Add the desired amount of 2-(Difluoromethoxy)nicotinic acid to your aqueous buffer.

  • Titration: While stirring, add the base solution dropwise.

  • Monitoring: Monitor the solution for clarity. A pH meter should be used to track the pH change.

  • Finalization: Once the compound is fully dissolved, record the final pH. Ensure this final pH is compatible with your experimental system (e.g., cell culture, enzymatic assay).

FAQ 2: I need to dissolve the compound in an organic solvent for a reaction. Which solvent should I choose?

The choice of an organic solvent depends on the polarity required for your application and the intrinsic properties of the compound.

Solvent Selection Guide:

Solvent ClassExamplesExpected SolubilityRationale & Use Case
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are excellent at solvating both polar and nonpolar moieties. Ideal for creating high-concentration stock solutions for in vitro screening.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Capable of hydrogen bonding with the carboxylic acid group. Useful for reactions and purifications (e.g., chromatography).
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to Moderate Less polar than alcohols. May be suitable for specific reaction conditions where protic solvents are not desired.
Chlorinated Dichloromethane (DCM), ChloroformLow The compound's polarity from the nicotinic acid ring and carboxylic acid limits solubility in these nonpolar solvents.
Nonpolar Aprotic Hexanes, TolueneVery Low Unlikely to be effective solvents due to the compound's polar functional groups.

Expert Insight: For creating stock solutions for biological assays, DMSO is the industry standard due to its high solvating power and compatibility with most assay formats at low final concentrations (<0.5%). However, always run a vehicle control to account for any effects of the solvent on your experimental system.

FAQ 3: My compound precipitates out of my DMSO stock solution when I dilute it into an aqueous buffer. How can I prevent this?

This is a classic problem known as "carry-over" precipitation. It occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The organic solvent concentration drops sharply, and the compound crashes out of the solution.

Troubleshooting Decision Tree for Dilution-Induced Precipitation:

A Problem: Precipitation upon dilution of DMSO stock into aqueous buffer. B Is the final concentration in the aqueous buffer above the compound's aqueous solubility limit? A->B C Yes: Reduce Final Concentration Lower the target concentration to be within the aqueous solubility limit. B->C Likely D No: The issue is kinetic or related to the dilution method. B->D Unlikely E Modify Dilution Protocol: - Increase mixing/vortexing - Add stock to buffer slowly - Warm the buffer slightly D->E F Still Precipitating: Modify Formulation Consider using co-solvents or excipients in the final buffer. E->F G Formulation Options: - Add a small % of organic co-solvent (e.g., ethanol) - Use cyclodextrins to form inclusion complexes - Incorporate surfactants (e.g., Tween® 80) F->G

Caption: Decision tree for solving dilution-based precipitation.

Strategies to Mitigate Precipitation:

  • pH Control (Revisited): Ensure your final aqueous buffer is at a pH that maintains the ionized, soluble form of the compound, as discussed in FAQ 1.

  • Use of Co-solvents: Including a small percentage (e.g., 1-10%) of a water-miscible organic solvent like ethanol or propylene glycol in your final aqueous buffer can increase the overall solvating capacity of the medium and prevent precipitation.

  • Formulation with Excipients: For more advanced applications, formulation excipients can be used:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the lipophilic parts of the drug and increasing aqueous solubility.

    • Surfactants: Surfactants like polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the drug, keeping it dispersed in an aqueous solution.

Part 2: Advanced Protocols & Data

Protocol 2.1: Determining Approximate Aqueous Solubility

This protocol provides a method to estimate the thermodynamic solubility of 2-(Difluoromethoxy)nicotinic acid in a buffer of your choice.

Methodology: Shake-Flask Method (Adapted from OECD Guideline 105)

  • Preparation: Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Excess Addition: Add an excess amount of 2-(Difluoromethoxy)nicotinic acid to a known volume of the buffer in a sealed container (e.g., a glass vial). The solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: After equilibration, let the sample stand to allow the undissolved solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect a sample from the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2.2: Screening for Optimal Co-Solvent Systems

This protocol allows for the rapid screening of different co-solvent systems to identify promising candidates for formulation.

Methodology: High-Throughput Screening (HTS) Approach

  • Plate Preparation: In a 96-well plate, dispense various ratios of your primary solvent (e.g., water or buffer) and a co-solvent. For example:

    • Column 1: 100% Buffer

    • Column 2: 90% Buffer, 10% Ethanol

    • Column 3: 80% Buffer, 20% Ethanol

    • ...and so on for other co-solvents like Propylene Glycol, PEG 400, etc.

  • Compound Addition: Add a fixed amount of 2-(Difluoromethoxy)nicotinic acid to each well. This can be done by adding a small volume of a highly concentrated DMSO stock.

  • Equilibration & Analysis: Seal the plate, shake for several hours, and then measure the amount of dissolved compound. This can be done turbidimetrically (by measuring light scattering from undissolved particles) or by HPLC analysis of the supernatant after centrifugation.

  • Data Visualization: Plot the measured solubility against the percentage of the co-solvent to identify the most effective system.

Part 3: References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmaceutical Sciences, 99(12), 4955-4963. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

Technical Support Center: Optimization of 2-(Difluoromethoxy)nicotinic Acid Reaction Parameters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Difluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis.

Introduction: The Synthetic Challenge

2-(Difluoromethoxy)nicotinic acid is a valuable intermediate in medicinal chemistry, owing to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability and binding affinity. The synthesis, however, presents several challenges that require careful optimization of reaction parameters. This guide provides a systematic approach to overcoming these hurdles, ensuring a successful and reproducible synthesis.

A common and practical synthetic route to 2-(Difluoromethoxy)nicotinic acid involves a two-step process:

  • Difluoromethylation: Introduction of the difluoromethoxy group onto a suitable pyridine precursor.

  • Oxidation: Conversion of a methyl group at the 3-position of the pyridine ring to a carboxylic acid.

This guide will focus on a plausible and accessible pathway starting from 2-chloro-3-methylpyridine.

Proposed Synthetic Pathway

Synthetic_Pathway 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine 2-Hydroxy-3-methylpyridine 2-Hydroxy-3-methylpyridine 2-Chloro-3-methylpyridine->2-Hydroxy-3-methylpyridine Hydrolysis 2-(Difluoromethoxy)-3-methylpyridine 2-(Difluoromethoxy)-3-methylpyridine 2-Hydroxy-3-methylpyridine->2-(Difluoromethoxy)-3-methylpyridine Difluoromethylation (e.g., with ClCF2H) 2-(Difluoromethoxy)nicotinic acid 2-(Difluoromethoxy)nicotinic acid 2-(Difluoromethoxy)-3-methylpyridine->2-(Difluoromethoxy)nicotinic acid Oxidation (e.g., with KMnO4 or O2/catalyst)

Caption: Proposed synthetic route to 2-(Difluoromethoxy)nicotinic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(Difluoromethoxy)nicotinic acid, providing potential causes and actionable solutions.

Step 1: Difluoromethylation of 2-Hydroxy-3-methylpyridine

Issue 1: Low Yield of 2-(Difluoromethoxy)-3-methylpyridine

  • Potential Cause 1: Incomplete Deprotonation of 2-Hydroxy-3-methylpyridine. The formation of the pyridinolate anion is crucial for the subsequent nucleophilic attack on the difluoromethylene source.

    • Solution: Ensure the use of a sufficiently strong and non-nucleophilic base. While alkali metal hydroxides can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent (e.g., DMF, THF) can lead to more complete deprotonation. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.

  • Potential Cause 2: Competing N- vs. O-Difluoromethylation. 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers, which can lead to the formation of the undesired N-difluoromethylated byproduct.[1]

    • Solution: The ratio of O- to N-alkylation can be influenced by the solvent and counter-ion. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Using a bulkier base might also sterically hinder N-alkylation. Careful monitoring of the reaction by TLC or GC-MS can help in identifying the optimal conditions to favor the desired O-alkylation product.

  • Potential Cause 3: Instability of the Difluoromethylating Agent. Reagents like chlorodifluoromethane (Freon-22) are gases and require careful handling. Other reagents may be unstable under the reaction conditions.

    • Solution: When using gaseous reagents, ensure a well-sealed reaction vessel and maintain a positive pressure. For other difluoromethylating agents, such as TMSCF2Br, follow the supplier's storage and handling recommendations.[2] The reaction temperature should be carefully controlled to prevent premature decomposition of the reagent.

Issue 2: Formation of Unidentified Byproducts

  • Potential Cause: Decomposition of Starting Material or Product. Pyridine derivatives can be sensitive to harsh reaction conditions.

    • Solution: Employ milder reaction conditions. This could involve using a less aggressive base, lowering the reaction temperature, or reducing the reaction time. Monitoring the reaction progress closely will help in stopping the reaction once the starting material is consumed, preventing further degradation.

Step 2: Oxidation of 2-(Difluoromethoxy)-3-methylpyridine

Issue 3: Low Conversion of the Methyl Group

  • Potential Cause 1: Insufficient Oxidizing Agent. The stoichiometry of the oxidizing agent is critical for complete conversion.

    • Solution: Ensure that the molar ratio of the oxidizing agent to the substrate is appropriate. For strong oxidants like potassium permanganate (KMnO4), a molar excess is often required. For catalytic oxidations using oxygen, the catalyst loading and oxygen pressure may need to be optimized.

  • Potential Cause 2: Catalyst Deactivation. In catalytic systems, the catalyst can become poisoned or lose activity over time.

    • Solution: If using a heterogeneous catalyst, ensure it is fresh and properly activated. In the case of homogeneous catalysts, check for potential inhibitors in the reaction mixture. For instance, some metal catalysts are sensitive to sulfur or other functional groups.

Issue 4: Over-oxidation and Ring Opening

  • Potential Cause: Harsh Oxidation Conditions. Strong oxidizing agents or high temperatures can lead to the degradation of the pyridine ring or the difluoromethoxy group.

    • Solution: Optimize the reaction temperature and time. A lower temperature and shorter reaction time may be sufficient for the desired oxidation without causing significant degradation. Alternatively, consider using a milder oxidizing agent. For example, catalytic oxidation with oxygen at moderate pressures and temperatures can be more selective than using stoichiometric amounts of strong oxidants.[3]

Issue 5: Difficult Purification of the Final Product

  • Potential Cause 1: Contamination with Unreacted Starting Material. If the oxidation is incomplete, separating the product from the starting material can be challenging due to similar polarities.

    • Solution: Drive the reaction to completion by optimizing the reaction conditions as described above. If separation is still difficult, consider derivatizing the carboxylic acid to an ester, which can be more easily purified by chromatography, followed by hydrolysis to the desired acid.

  • Potential Cause 2: Presence of Inorganic Salts. The use of oxidizing agents like KMnO4 results in the formation of manganese dioxide (MnO2) and other inorganic byproducts.

    • Solution: After the reaction, the inorganic solids should be carefully filtered off. The filtrate can then be acidified to precipitate the nicotinic acid derivative. Washing the crude product with cold water can help remove residual inorganic salts.[4]

  • Potential Cause 3: Product is a stubborn yellow color. Crude nicotinic acid produced by nitric acid oxidation can have a persistent yellow color.[5]

    • Solution: Melting the crude product before a single recrystallization step can help destroy the chromophore and improve purity.[5] Treatment with activated carbon during recrystallization can also aid in decolorization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2-(Difluoromethoxy)nicotinic acid?

A: While several starting materials could be envisioned, 2-chloro-3-methylpyridine is a readily available and cost-effective precursor. The chloro group can be hydrolyzed to the corresponding 2-hydroxypyridine, which can then be difluoromethylated. The methyl group at the 3-position serves as a handle for subsequent oxidation to the carboxylic acid.

Q2: Which difluoromethylating agent should I use?

A: The choice of difluoromethylating agent depends on its availability, reactivity, and your laboratory's capabilities.

  • Chlorodifluoromethane (Freon-22): An inexpensive and powerful reagent, but it is a gas and requires specialized equipment for handling.[1]

  • Sodium Chlorodifluoroacetate: A solid that generates difluorocarbene upon heating. It can be a safer alternative to gaseous reagents.

  • TMSCF2Br (Bromodifluoromethyl)trimethylsilane): A versatile liquid reagent for difluoromethylation under milder conditions.[2]

Q3: What are the key parameters to control during the oxidation step?

A: The critical parameters for the oxidation of the 3-methyl group are:

  • Choice of Oxidant: Strong oxidants like KMnO4 or nitric acid can be effective but may lead to side reactions.[4][6] Catalytic oxidation with O2 in the presence of a metal catalyst (e.g., cobalt or manganese salts) can offer better selectivity.[7]

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote degradation. Careful temperature control is essential.

  • Reaction Time: The reaction should be monitored to determine the point of maximum conversion without significant byproduct formation.

  • pH: The pH of the reaction mixture can influence the reactivity of the oxidizing agent and the stability of the product.

Q4: How can I monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the formation of isomers or byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q5: What is the best method for purifying the final product?

A: Recrystallization is the most common method for purifying substituted nicotinic acids. The choice of solvent is crucial and may require some experimentation. Water or aqueous alcohol mixtures are often good starting points. If the product is colored, treatment with activated carbon during recrystallization can be beneficial.[5] For highly impure samples, column chromatography on silica gel may be necessary, although this can be challenging for acidic compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethoxy)-3-methylpyridine

Protocol_1 cluster_reactants Reactants 2-Hydroxy-3-methylpyridine 2-Hydroxy-3-methylpyridine Base (e.g., NaH) Base (e.g., NaH) Anhydrous DMF Anhydrous DMF Chlorodifluoromethane Chlorodifluoromethane Reaction Setup 1. Dissolve 2-hydroxy-3-methylpyridine in anhydrous DMF under N2. Deprotonation 2. Add NaH portion-wise at 0 °C and stir for 30 min. Reaction Setup->Deprotonation Difluoromethylation 3. Bubble chlorodifluoromethane gas through the solution at a controlled rate and temperature. Deprotonation->Difluoromethylation Quenching 4. Quench the reaction with water. Difluoromethylation->Quenching Workup 5. Extract with an organic solvent (e.g., ethyl acetate). Quenching->Workup Purification 6. Purify by column chromatography. Workup->Purification

Caption: Workflow for the synthesis of 2-(Difluoromethoxy)-3-methylpyridine.

Materials:

  • 2-Hydroxy-3-methylpyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chlorodifluoromethane (ClCF2H)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a condenser, add 2-hydroxy-3-methylpyridine (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) in small portions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture to the desired temperature (e.g., 70-80 °C) and slowly bubble chlorodifluoromethane gas through the solution. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)-3-methylpyridine.

Protocol 2: Oxidation to 2-(Difluoromethoxy)nicotinic acid

Protocol_2 cluster_reactants_2 Reactants 2-(Difluoromethoxy)-3-methylpyridine 2-(Difluoromethoxy)-3-methylpyridine Potassium permanganate (KMnO4) Potassium permanganate (KMnO4) Water Water Hydrochloric acid (HCl) Hydrochloric acid (HCl) Reaction_Setup_2 1. Suspend 2-(difluoromethoxy)-3-methylpyridine in water. Oxidation_2 2. Add KMnO4 portion-wise and heat the mixture to reflux. Reaction_Setup_2->Oxidation_2 Workup_2 3. Filter the hot solution to remove MnO2. Oxidation_2->Workup_2 Precipitation 4. Acidify the filtrate with concentrated HCl to precipitate the product. Workup_2->Precipitation Isolation 5. Collect the solid by filtration and wash with cold water. Precipitation->Isolation Purification_2 6. Recrystallize from a suitable solvent (e.g., water/ethanol). Isolation->Purification_2

Caption: Workflow for the oxidation to 2-(Difluoromethoxy)nicotinic acid.

Materials:

  • 2-(Difluoromethoxy)-3-methylpyridine

  • Potassium permanganate (KMnO4)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(difluoromethoxy)-3-methylpyridine (1.0 eq) in water.

  • Heat the mixture to reflux.

  • Add potassium permanganate (3.0-4.0 eq) in small portions over a period of 2-3 hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • After the addition is complete, continue to reflux until the starting material is consumed (monitor by TLC).

  • While still hot, filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Cool the filtrate to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of 2-(difluoromethoxy)nicotinic acid should form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure 2-(difluoromethoxy)nicotinic acid.

Quantitative Data Summary

ParameterStep 1: DifluoromethylationStep 2: Oxidation
Key Reagents 2-Hydroxy-3-methylpyridine, NaH, ClCF2H2-(Difluoromethoxy)-3-methylpyridine, KMnO4
Solvent Anhydrous DMFWater
Temperature 70-80 °CReflux (~100 °C)
Typical Yield 40-60%60-80%
Purification Column ChromatographyRecrystallization

Conclusion

The synthesis of 2-(Difluoromethoxy)nicotinic acid is a multi-step process that requires careful attention to reaction conditions to achieve optimal yields and purity. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can confidently navigate this synthesis. The provided protocols offer a solid starting point for laboratory work, and the FAQs address common concerns. As with any chemical synthesis, safety should be the top priority, and all manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. International Conference on Education, Management, Computer and Society (EMCS 2016).
  • CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
  • Chen, K. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Pharmaceutical Chemistry Journal, 22(2), 53-58.
  • Górska, A., & Orlińska, B. (2022).
  • Li, J., & Li, G. (2006). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. Chemical Papers, 60(5), 354-356.
  • Fernandes, R. A., Sampaio, M. J., Faria, J. L., & Silva, C. G. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab.
  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.).
  • CN1141288A - Process for preparing nicotinic acid - Google Patents. (n.d.).
  • McElvain, S. M. (1925). Nicotinic acid. Organic Syntheses, 4, 49.
  • Górska, A., & Orlińska, B. (2022).
  • E. J. Corey, J. W. Suggs. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
  • Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, G. K. S. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498.
  • US3037987A - Purification of nicotinic acid - Google Patents. (n.d.).
  • DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

2-(Difluoromethoxy)nicotinic acid is a valuable building block in medicinal chemistry, with its unique difluoromethoxy group often imparting desirable pharmacokinetic and pharmacodynamic properties to drug candidates. However, its synthesis can be accompanied by several side reactions that may impact yield and purity. This guide provides a structured, question-and-answer approach to address these challenges directly.

A common synthetic route to 2-(Difluoromethoxy)nicotinic acid involves two key transformations:

  • Difluoromethylation: The introduction of the difluoromethoxy group onto a suitable pyridine precursor, typically 2-hydroxynicotinonitrile or a related derivative.

  • Hydrolysis: The conversion of a nitrile or ester functional group to the final carboxylic acid.

The following sections will delve into specific issues that may arise during these steps and provide actionable solutions.

Troubleshooting Guide & FAQs

Problem 1: Low yield of the desired 2-(Difluoromethoxy)nicotinonitrile during the difluoromethylation step, with a significant amount of an isomeric byproduct.

Question: My reaction of 2-hydroxynicotinonitrile with chlorodifluoromethane is producing a mixture of products. How can I improve the selectivity for the desired O-alkylated product?

Answer: This is a classic issue of competitive O- versus N-alkylation. 2-Hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridones. The reaction with a difluoromethylating agent can therefore occur on either the oxygen or the nitrogen atom, leading to the desired O-alkylated product and the undesired N-alkylated isomer, respectively.[1][2][3]

Causality and Mechanistic Insight: The regioselectivity of this reaction is highly dependent on the reaction conditions. The use of a "hard" base like potassium carbonate or potassium tert-butoxide tends to favor N-alkylation, while a "softer" base in a polar aprotic solvent can promote O-alkylation. The reaction temperature also plays a crucial role, with higher temperatures often leading to a higher proportion of the N-alkylated product.[3]

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Employ a milder base such as sodium or potassium carbonate in a polar aprotic solvent like DMF or DMSO.

    • Avoid strong, non-nucleophilic bases like potassium tert-butoxide if N-alkylation is a significant issue.[3]

  • Temperature Control:

    • Maintain a lower reaction temperature, typically in the range of 60-80 °C, to favor O-alkylation. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.

  • Alternative Difluoromethylating Agents:

    • Consider using alternative reagents like sodium chlorodifluoroacetate in the presence of a copper catalyst, which can offer different selectivity profiles.

Data Summary: O- vs. N-Difluoromethylation of 2-Pyridones

Condition Predominant Product Rationale
Strong Base (e.g., KOtBu)N-AlkylationFavors deprotonation of the more acidic N-H in the pyridone tautomer.
Weaker Base (e.g., K₂CO₃), Lower Temp.O-AlkylationFavors reaction at the more nucleophilic oxygen of the hydroxypyridine tautomer.
High TemperatureN-AlkylationCan favor the thermodynamically more stable N-alkylated product.
Problem 2: Formation of 2-Hydroxynicotinic Acid as a significant impurity during the hydrolysis of 2-(Difluoromethoxy)nicotinonitrile.

Question: During the final hydrolysis step to obtain 2-(Difluoromethoxy)nicotinic acid, I am observing a significant amount of 2-hydroxynicotinic acid. What is causing this, and how can I prevent it?

Answer: The formation of 2-hydroxynicotinic acid indicates the cleavage of the difluoromethoxy group. While the -OCF₂H group is generally more stable than a methoxy group, it can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly when attached to an electron-deficient aromatic ring like pyridine.

Causality and Mechanistic Insight: The electron-withdrawing nature of the pyridine ring and the carboxylic acid group can make the carbon atom of the difluoromethoxy group more electrophilic and thus more susceptible to nucleophilic attack by hydroxide or water, leading to its cleavage.

Troubleshooting Protocol:

  • Milder Hydrolysis Conditions:

    • Avoid excessively high temperatures and prolonged reaction times during hydrolysis.

    • If using basic hydrolysis (e.g., with NaOH or KOH), use a moderate concentration of the base and monitor the reaction closely.

    • Consider a two-step hydrolysis: first to the nicotinamide under milder conditions, followed by hydrolysis of the amide to the carboxylic acid. This can sometimes offer better control and reduce the formation of the hydroxy byproduct.[4]

  • Acidic Hydrolysis:

    • While strong acids can also cleave the ether linkage, a carefully controlled acidic hydrolysis (e.g., with aqueous HCl) at moderate temperatures may be a viable alternative to basic conditions.

Experimental Workflow: Controlled Hydrolysis of 2-(Difluoromethoxy)nicotinonitrile

start 2-(Difluoromethoxy)nicotinonitrile amide 2-(Difluoromethoxy)nicotinamide start->amide Mild Base (e.g., H₂O₂/NaOH) acid 2-(Difluoromethoxy)nicotinic Acid start->acid Direct Strong Acid/Base Hydrolysis amide->acid Moderate Acid/Base Hydrolysis hydroxy_acid 2-Hydroxynicotinic Acid (Impurity) amide->hydroxy_acid Harsh Conditions acid->hydroxy_acid Harsh Conditions (High Temp., High [Base])

Caption: Controlled two-step hydrolysis can minimize the formation of 2-hydroxynicotinic acid.

Problem 3: Incomplete hydrolysis of the nitrile, leaving 2-(Difluoromethoxy)nicotinamide as a major byproduct.

Question: My hydrolysis reaction is stalling, and I am left with a significant amount of the intermediate amide. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an intermediate amide. In some cases, the hydrolysis of the amide can be slower than the hydrolysis of the nitrile, leading to the accumulation of the amide as a byproduct.

Causality and Mechanistic Insight: The rate of amide hydrolysis is dependent on the reaction conditions, including temperature and the concentration of the acid or base catalyst. Insufficiently forcing conditions will result in incomplete conversion.

Troubleshooting Protocol:

  • Increase Reaction Time and/or Temperature:

    • Carefully increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or LC-MS to track the disappearance of the amide. Be mindful of the potential for difluoromethoxy group cleavage (Problem 2) when increasing the reaction's severity.

  • Adjust Reagent Stoichiometry:

    • Ensure that a sufficient excess of the acid or base is used to drive the reaction to completion.

  • Alternative Hydrolysis Methods:

    • For particularly stubborn amides, consider using a different hydrolysis method, such as diazotization with sodium nitrite in aqueous acid, although this method may not be compatible with all substrates.[5]

Data Summary: Typical Hydrolysis Conditions for Cyanopyridines

Reagent Conditions Primary Product Potential Byproducts Reference
NaOH (aq)90-100 °CNicotinic AcidNicotinamide[6]
H₂SO₄/H₂ORefluxNicotinic AcidNicotinamide[7]
MnO₂120-160 °CNicotinamideNicotinic Acid[4]
Problem 4: Presence of 2-(Difluoromethoxy)pyridine in the final product.

Question: I am observing a non-acidic impurity in my final product, which I have identified as 2-(Difluoromethoxy)pyridine. How is this being formed?

Answer: The presence of 2-(Difluoromethoxy)pyridine suggests that a decarboxylation reaction has occurred, either during the final hydrolysis step or during purification (e.g., distillation).

Causality and Mechanistic Insight: Nicotinic acids can undergo decarboxylation at high temperatures, often catalyzed by copper salts or other metals.[8][9][10] The presence of the electron-donating difluoromethoxy group at the 2-position may influence the stability of the pyridine ring and its susceptibility to decarboxylation.

Troubleshooting Protocol:

  • Avoid Excessive Heat:

    • Maintain the lowest effective temperature during the hydrolysis step.

    • If purification involves distillation, use vacuum distillation to lower the boiling point and minimize thermal decomposition.

  • Purification Strategy:

    • Purify the final product by recrystallization rather than distillation if decarboxylation is a concern. A common method for purifying nicotinic acid derivatives is recrystallization from water or aqueous ethanol.[11]

Logical Relationship: Decarboxylation Side Reaction

nicotinic_acid 2-(Difluoromethoxy)nicotinic Acid decarboxylation_product 2-(Difluoromethoxy)pyridine (Impurity) nicotinic_acid->decarboxylation_product High Temperature (e.g., during distillation)

Caption: High temperatures can lead to the loss of the carboxylic acid group.

Analytical Methods for Impurity Profiling

A robust analytical method is crucial for identifying and quantifying the side products discussed above. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

  • Detection: UV detection at approximately 260 nm.[12]

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for unambiguous peak identification.

References

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58.
  • Lappin, G. R. (1948). U.S. Patent No. 2,409,806. Washington, DC: U.S.
  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
  • Zwickenpflug, W., & Richter, E. (2019). Process for producing nicotinic acid. EP 3469913 A1.
  • Dow AgroSciences LLC. (2001). Process for the preparation of nicotinic acids. EP 0968189B1.
  • Zhejiang Aidiya Nutrition Sci & Tech Dev Co Ltd. (2014). Preparation method of nicotinic acid. CN 102249994 B.
  • May & Baker Limited. (1986). Certain N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)-nicotinamides having herbicidal activity. US 4618366 A.
  • Lisicki, D., et al. (2022). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Critical Reviews in Biotechnology, 1-18.
  • Zhejiang Aidiya Nutrition Sci & Tech Dev Co Ltd. (2011). Preparation method of nicotinic acid. CN 102249994 A.
  • Corteva Agriscience LLC. (2022).
  • Dow AgroSciences LLC. (1999).
  • Baum, C. L., Selhub, J., & Rosenberg, I. H. (1982). The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. Biochemical Journal, 204(1), 203–207.
  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58.
  • Miyauchi, Y., Sano, N., & Nakamura, T. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 63(2), 145–149.
  • Zhou, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3633-3641.
  • Zheng, Y., Jin, L., & Liu, Z. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. Journal of Industrial Microbiology & Biotechnology, 39(8), 1159-1167.
  • Gholson, R. K., & Henderson, L. M. (1963). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 88, 87-93.
  • Fukuda, S., & Tsen, C. C. (1963). Chemical determination of nicotinic acid and nicotinamide. The Journal of Vitaminology, 9(1), 51-57.
  • Ahmad, I., et al. (2014). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Molecules, 19(12), 20976-20988.
  • Sauve, A. A. (2019). The chemistry of the vitamin B3 metabolome. Current Opinion in Chemical Biology, 49, 88-97.
  • Bayer Aktiengesellschaft. (2001).
  • Council of Scientific & Industrial Research. (2008).
  • Olin Corporation. (1978). Process for making 2,6-difluoro pyridine. US 4071521 A.
  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58.
  • Sciencemadness Discussion Board. (2015). Pyridine via CuCl2 catalyzed decarboxylation. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (1979).
  • Kumar, S., et al. (2024). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.
  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry.
  • Vibzz Lab. (2021, January 8).
  • European Union Reference Laboratory for Feed Additives. (2015). Evaluation on the analytical method - Niacin.
  • Food Safety and Standards Authority of India. (2022). Manual of Methods of Analysis of Foods: Vitamins and Minerals.
  • Kumar, S., et al. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. PubMed.
  • PubChem. (n.d.). 2-(difluoromethoxy)-1-phenyl-4H-pyridine. Retrieved from [Link]

  • Nanning Dyestuff Factory. (1991). Process for preparing nicotinic acid. CN 1141288 A.

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Technical Support Center: Impurity Profiling of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the impurity profiling and identification of 2-(Difluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the analysis of this active pharmaceutical ingredient (API). Our approach is rooted in practical, field-proven insights to ensure scientific integrity and reliable results.

Understanding the Molecule and Its Potential Impurities

2-(Difluoromethoxy)nicotinic acid is a fluorinated derivative of nicotinic acid. The introduction of the difluoromethoxy group can significantly alter its physicochemical properties, influencing chromatographic behavior and potential impurity profiles. Understanding the synthetic route is crucial for predicting potential impurities. A plausible synthesis could involve the reaction of a 2-hydroxynicotinic acid precursor with a difluoromethylating agent, followed by hydrolysis if an ester intermediate is formed.

Based on this and general knowledge of nicotinic acid synthesis, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting materials: Unreacted 2-hydroxynicotinic acid or its ester.

    • Intermediates: Incompletely reacted intermediates.

    • Reagents: Residual coupling agents, catalysts, or solvents.

  • Degradation Products:

    • Hydrolysis products: Cleavage of the difluoromethoxy group under certain pH and temperature conditions.

    • Oxidation products: Nicotinic acid N-oxide derivatives.

    • Decarboxylation products: Loss of the carboxylic acid group.

  • Isomeric Impurities:

    • Positional isomers that may arise during the synthesis of the pyridine ring.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profiling of 2-(Difluoromethoxy)nicotinic acid.

Q1: What is the recommended initial approach for impurity profiling of a new batch of 2-(Difluoromethoxy)nicotinic acid?

A high-performance liquid chromatography (HPLC) method with UV detection is the workhorse for initial impurity profiling. It provides a robust and reproducible way to separate and quantify impurities. A gradient elution with a reversed-phase C18 column is a good starting point. The mobile phase should consist of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier like acetonitrile or methanol.

Q2: Why is Liquid Chromatography-Mass Spectrometry (LC-MS) essential for impurity identification?

While HPLC-UV is excellent for detection and quantification, it doesn't provide structural information about unknown impurities. LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[1] This allows for the determination of the molecular weight of each impurity, which is a critical first step in its identification. Further fragmentation in MS/MS experiments can provide structural clues.

Q3: Are there any specific considerations for the analysis of a fluorinated compound like this?

Yes, the presence of fluorine can be leveraged. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting and quantifying fluorine-containing impurities, even at low levels. It can provide unique structural information that is complementary to ¹H NMR.

Q4: When should Gas Chromatography-Mass Spectrometry (GC-MS) be used?

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process. A headspace GC-MS method is typically employed to avoid introducing non-volatile matrix components into the GC system.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Poor peak shape (tailing or fronting) for the main peak in HPLC. 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Inappropriate mobile phase pH.1. Dilute the sample: This is the simplest way to check for and resolve column overload. 2. Modify the mobile phase: Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups on the column that can cause tailing. 3. Adjust mobile phase pH: The pKa of the carboxylic acid and the pyridine nitrogen will influence retention and peak shape. Experiment with a pH range around the pKa values to find the optimal separation.
Inconsistent retention times in HPLC. 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure proper mobile phase mixing: Use an online degasser and ensure your pump is working correctly. 2. Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times. 3. Implement a column wash procedure: After a series of runs, wash the column with a strong solvent to remove strongly retained compounds. If performance does not improve, the column may need to be replaced.
Low sensitivity or no signal for an expected impurity in LC-MS. 1. Poor ionization of the impurity. 2. In-source fragmentation. 3. Suppression of ionization by the matrix or mobile phase components.1. Optimize MS source parameters: Adjust the electrospray voltage, gas flows, and temperature. Try both positive and negative ionization modes. 2. Reduce fragmentation energy: Lower the cone voltage or collision energy to minimize fragmentation in the source. 3. Modify the mobile phase: Use volatile buffers like ammonium formate or acetate instead of non-volatile phosphate buffers. Dilute the sample to reduce matrix effects.
Difficulty in interpreting the NMR spectrum of an isolated impurity. 1. Low sample concentration. 2. Presence of residual solvents or other contaminants. 3. Complex coupling patterns.1. Increase the number of scans: This will improve the signal-to-noise ratio for low-concentration samples. 2. Ensure proper sample preparation: Use high-purity deuterated solvents and dry your sample thoroughly. 3. Perform 2D NMR experiments: Techniques like COSY, HSQC, and HMBC can help to elucidate the connectivity of atoms in the molecule and resolve overlapping signals.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general-purpose reversed-phase HPLC method for the initial screening of impurities.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 265 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the 2-(Difluoromethoxy)nicotinic acid sample in the diluent to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification

This protocol provides a starting point for the identification of unknown impurities using LC-MS.

1. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Use the same column and mobile phases as in the HPLC-UV method. A slightly lower flow rate (e.g., 0.5 mL/min) may be beneficial for MS sensitivity.

3. MS Conditions:

  • Ionization Mode: ESI positive and negative (run in separate injections to determine the best mode).

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Cone Voltage: 30 V (can be optimized).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 50-500.

4. Data Acquisition:

  • Acquire full scan data to determine the molecular weights of eluting peaks.

  • For targeted impurities, perform MS/MS experiments to obtain fragmentation patterns for structural elucidation.

Visualizations

General Impurity Identification Workflow

G cluster_0 Initial Analysis cluster_1 Identification cluster_2 Structural Elucidation cluster_3 Confirmation HPLC-UV Screening HPLC-UV Screening LC-MS (Full Scan) LC-MS (Full Scan) HPLC-UV Screening->LC-MS (Full Scan) Unknown Peak Detected LC-MS/MS (Fragmentation) LC-MS/MS (Fragmentation) LC-MS (Full Scan)->LC-MS/MS (Fragmentation) Determine Molecular Weight High-Resolution MS (HRMS) High-Resolution MS (HRMS) LC-MS/MS (Fragmentation)->High-Resolution MS (HRMS) Propose Structure NMR (1H, 13C, 19F, 2D) NMR (1H, 13C, 19F, 2D) High-Resolution MS (HRMS)->NMR (1H, 13C, 19F, 2D) Confirm Elemental Composition Synthesis of Reference Standard Synthesis of Reference Standard NMR (1H, 13C, 19F, 2D)->Synthesis of Reference Standard Confirm Structure

Caption: A typical workflow for the identification and confirmation of an unknown impurity.

Troubleshooting Decision Tree for HPLC Analysis

G Start Start Abnormal Peak Shape? Abnormal Peak Shape? Start->Abnormal Peak Shape? Inconsistent Retention Time? Inconsistent Retention Time? Abnormal Peak Shape?->Inconsistent Retention Time? No Check for Overload Check for Overload Abnormal Peak Shape?->Check for Overload Yes Low Resolution? Low Resolution? Inconsistent Retention Time?->Low Resolution? No Check Temperature Control Check Temperature Control Inconsistent Retention Time?->Check Temperature Control Yes End End Low Resolution?->End No Optimize Gradient Optimize Gradient Low Resolution?->Optimize Gradient Yes Adjust Mobile Phase pH Adjust Mobile Phase pH Check for Overload->Adjust Mobile Phase pH Not Overloaded Adjust Mobile Phase pH->Inconsistent Retention Time? Check Pump Performance Check Pump Performance Check Temperature Control->Check Pump Performance Temp OK Check Pump Performance->Low Resolution? Try Different Column Try Different Column Optimize Gradient->Try Different Column No Improvement Try Different Column->End

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • G. A. Eiceman, Z. Karpas, H. H. Hill Jr., Ion Mobility Spectrometry, Third Edition, CRC Press, 2021.
  • J. Ermer, J. H. McB. Miller, Method Validation in Pharmaceutical Analysis: A Guide to Best Practice, Wiley-VCH, 2005.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). 2006. [Link]

  • S. Ahuja, K. M. Alsante, Handbook of Isolation and Characterization of Impurities in Pharmaceuticals, Academic Press, 2003.
  • W. M. A. Niessen, LC-MS and CE-MS in impurity profiling, CHIMIA International Journal for Chemistry, 2001. [Link]

  • United States Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products.
  • D. A. Skoog, D. M. West, F. J. Holler, S. R. Crouch, Fundamentals of Analytical Chemistry, 9th Edition, Cengage Learning, 2013.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up synthesis of this important fluorinated building block. Our goal is to empower you with the knowledge to confidently execute and optimize this synthesis in your laboratory.

Introduction

2-(Difluoromethoxy)nicotinic acid is a valuable intermediate in the pharmaceutical and agrochemical industries, owing to the unique properties conferred by the difluoromethoxy group. This moiety can enhance metabolic stability, binding affinity, and cell permeability of target molecules. The synthesis of this compound, while conceptually straightforward, presents several challenges, particularly during scale-up. This guide provides a robust experimental protocol and addresses common issues encountered during the synthesis.

Reaction Overview

The most common and scalable route to 2-(Difluoromethoxy)nicotinic acid involves the O-difluoromethylation of 2-hydroxynicotinic acid. This reaction is typically achieved using a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of 2-(Difluoromethoxy)nicotinic Acid

This protocol details a reliable method for the synthesis of 2-(Difluoromethoxy)nicotinic acid starting from 2-hydroxynicotinic acid.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier Example
2-Hydroxynicotinic AcidC₆H₅NO₃139.11≥98%Sigma-Aldrich
Sodium 2-chloro-2,2-difluoroacetateC₂ClF₂NaO₂152.46≥97%Sigma-Aldrich
Cesium CarbonateCs₂CO₃325.82≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.462 M solutionFisher Scientific
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousFisher Scientific

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH paper

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-hydroxynicotinic acid (1.0 eq) and cesium carbonate (2.0 eq).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe or cannula to achieve a concentration of 0.5 M with respect to the 2-hydroxynicotinic acid.

    • Stir the mixture at room temperature for 30 minutes to allow for salt formation.

  • Addition of Difluoromethylating Agent:

    • In a separate flask, dissolve sodium 2-chloro-2,2-difluoroacetate (2.5 eq) in a minimal amount of anhydrous DMF.

    • Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30-60 minutes.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 100-110 °C.

    • Maintain this temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water.

    • Acidify the aqueous mixture to a pH of 2-3 using a 2 M HCl solution. This will precipitate the crude product.

    • Stir the mixture for 30 minutes in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/water).

    • Dry the purified product under vacuum to yield 2-(difluoromethoxy)nicotinic acid as a white to off-white solid.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis of 2-(Difluoromethoxy)nicotinic acid.

Q1: The reaction is sluggish or incomplete, even after extended reaction time. What are the possible causes and solutions?

  • Possible Cause 1: Insufficiently anhydrous conditions. Moisture can react with the difluorocarbene intermediate, reducing its availability for the desired reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Possible Cause 2: Ineffective base. The choice and quality of the base are crucial for the deprotonation of 2-hydroxynicotinic acid.

    • Solution: Cesium carbonate is highly effective due to its high solubility in DMF. Ensure the cesium carbonate is dry and of high purity. Other bases like potassium carbonate can be used, but may require higher temperatures or longer reaction times.

  • Possible Cause 3: Low reaction temperature. The decomposition of sodium 2-chloro-2,2-difluoroacetate to difluorocarbene requires sufficient thermal energy.

    • Solution: Ensure the internal reaction temperature is maintained at 100-110 °C. Use a calibrated thermometer or temperature probe.

Q2: The yield of the desired product is low, and I observe the formation of several byproducts. What are these byproducts and how can I minimize them?

  • Possible Byproduct 1: Unreacted starting material. This is often linked to the issues mentioned in Q1.

  • Possible Byproduct 2: N-difluoromethylated isomer. 2-Hydroxynicotinic acid exists in tautomeric equilibrium with 2-pyridone-3-carboxylic acid. Difluoromethylation can occur on the nitrogen atom of the pyridone tautomer.

    • Solution: While O-difluoromethylation is generally favored under these conditions, the N-alkylation can be minimized by careful control of the reaction temperature. Higher temperatures may favor N-alkylation.

  • Possible Byproduct 3: Decarboxylated products. At elevated temperatures, the nicotinic acid moiety can be susceptible to decarboxylation.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: During the work-up, the product does not precipitate upon acidification. What should I do?

  • Possible Cause 1: Insufficient acidification. The product will remain dissolved as its carboxylate salt if the pH is not low enough.

    • Solution: Check the pH of the solution with a calibrated pH meter and ensure it is in the range of 2-3. Add more acid if necessary.

  • Possible Cause 2: The product is more soluble in the work-up mixture than anticipated.

    • Solution: If the product oils out or remains in solution, perform an extraction with an organic solvent such as ethyl acetate. The organic layers can then be combined, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to isolate the crude product.

Q4: The purified product is colored, not a white solid. How can I decolorize it?

  • Possible Cause: Presence of colored impurities. These may arise from the decomposition of DMF or other side reactions.

    • Solution: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool slowly to form crystals. Be aware that using too much charcoal can lead to a loss of the desired product.

Frequently Asked Questions (FAQs)

Q: Can I use a different difluoromethylating agent?

A: Yes, other reagents can be used. For instance, difluoromethyltriflate is a highly reactive liquid reagent that can effect difluoromethylation at lower temperatures. However, it is more expensive and requires careful handling. Sodium 2-chloro-2,2-difluoroacetate is a cost-effective and stable solid, making it well-suited for larger-scale synthesis.

Q: What is the role of DMF as a solvent?

A: DMF is a polar aprotic solvent that is excellent for dissolving the reactants, particularly the cesium salt of 2-hydroxynicotinic acid. Its high boiling point is also suitable for the reaction temperature required for the decomposition of the difluoromethylating agent.

Q: How can I monitor the reaction progress effectively?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting material and the product. The product, being less polar than the starting material, will have a higher Rf value. Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for monitoring the reaction, as it provides information on the masses of the components in the reaction mixture.

Q: What are the key safety precautions for this reaction?

A:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium 2-chloro-2,2-difluoroacetate is an irritant. Avoid inhalation of dust and contact with skin and eyes.[1][2][3][4]

  • DMF is a skin and respiratory irritant. Handle with care.

  • The reaction is performed at an elevated temperature, so take precautions to avoid burns.

Visualizing the Process

Reaction Mechanism

The reaction proceeds through the generation of difluorocarbene, which then reacts with the deprotonated 2-hydroxynicotinic acid.

ReactionMechanism reagent ClCF₂CO₂Na heat Δ reagent->heat carbene :CF₂ heat->carbene co2 CO₂ heat->co2 nacl NaCl heat->nacl product 2-(Difluoromethoxy)nicotinic Acid carbene->product substrate 2-Hydroxynicotinic Acid base Cs₂CO₃ substrate->base deprotonated Deprotonated Substrate base->deprotonated deprotonated->carbene

Caption: Generation of difluorocarbene and subsequent reaction.

Experimental Workflow

A streamlined representation of the synthesis process from start to finish.

Workflow start Reaction Setup (Inert Atmosphere) reagent_add Addition of Difluoromethylating Agent start->reagent_add reaction Heating and Reaction (100-110 °C) reagent_add->reaction workup Aqueous Work-up and Acidification reaction->workup isolation Filtration and Washing workup->isolation purification Recrystallization isolation->purification final_product Pure 2-(Difluoromethoxy)nicotinic Acid purification->final_product

Caption: Step-by-step synthesis workflow.

Troubleshooting Logic

A decision tree to guide you through common troubleshooting scenarios.

Troubleshooting start Low Yield or Incomplete Reaction q1 Check for Moisture start->q1 q2 Verify Base Quality start->q2 q3 Confirm Reaction Temperature start->q3 a1 Use Anhydrous Conditions q1->a1 a2 Use High-Purity, Dry Base q2->a2 a3 Ensure Temperature is 100-110 °C q3->a3

Caption: Troubleshooting decision tree for low yield.

References

  • Sodium,2-Chloro-2,2-Difluoroacetate: Properties, Uses, and Safety Precautions. (2023, April 4). Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Difluoromethoxy)nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable synthetic building block into their experimental workflows. As a compound gaining traction in modern drug discovery due to the unique properties conferred by the difluoromethoxy group, understanding its handling and reactivity is paramount to success. This resource provides in-depth, field-proven insights into common challenges and their solutions, presented in a direct question-and-answer format.

Section 1: Storage and Stability

Question: My 2-(Difluoromethoxy)nicotinic acid has been on the shelf for a while. What are the primary stability concerns?

The main stability concern for 2-(Difluoromethoxy)nicotinic acid is its susceptibility to hydrolysis, particularly under basic conditions. The electron-withdrawing nature of the difluoromethyl group can make the ether linkage more labile compared to a simple methoxy group.[1] It is recommended to store the compound in a cool, dry place, tightly sealed to protect it from atmospheric moisture.[2] For long-term storage, refrigeration (2-8°C) is advisable.

Question: I've noticed some degradation in my sample. What are the likely byproducts?

The primary degradation pathway is the hydrolysis of the difluoromethoxy group to yield 2-hydroxy-nicotinic acid and difluoromethanol, which is unstable and can further decompose. Under harsh acidic or basic conditions, or at elevated temperatures, decarboxylation of the nicotinic acid ring to form 2-(difluoromethoxy)pyridine is also a potential side reaction, although this typically requires more forcing conditions.[3]

Section 2: Solubility and Solution Stability

Question: I'm having trouble dissolving 2-(Difluoromethoxy)nicotinic acid for my reaction. What solvents are recommended?

Based on the properties of the parent compound, nicotinic acid, and general principles of organic chemistry, the solubility of 2-(Difluoromethoxy)nicotinic acid can be predicted. It is expected to have limited solubility in nonpolar organic solvents. For reactions, polar aprotic solvents are generally the best choice.

SolventExpected SolubilityNotes
Dimethylformamide (DMF)HighA good choice for many reactions, but ensure it is anhydrous.
N-Methyl-2-pyrrolidone (NMP)HighSimilar to DMF, but with a higher boiling point.
Dimethyl sulfoxide (DMSO)HighCan be used, but may complicate work-up.
Tetrahydrofuran (THF)ModerateMay require heating or co-solvents for higher concentrations.
Dichloromethane (DCM)Low to ModerateOften used in amide couplings, but solubility may be a limiting factor.
Acetonitrile (MeCN)Low to ModerateCan be a suitable solvent for some applications.
WaterpH-dependentSoluble in aqueous base due to salt formation.

This table is a guideline based on the properties of related compounds. It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.

Question: How stable is 2-(Difluoromethoxy)nicotinic acid in solution?

The stability in solution is highly dependent on the solvent and pH. In neutral, anhydrous aprotic solvents like DMF or THF, it is relatively stable for typical reaction times. However, in the presence of water, especially under basic conditions (e.g., in the presence of amine bases), hydrolysis of the difluoromethoxy group can occur. It is crucial to use anhydrous solvents and reagents whenever possible.

Section 3: Amide Coupling Reactions - Troubleshooting Guide

Amide bond formation is a primary application for 2-(Difluoromethoxy)nicotinic acid. However, its electronic properties can present challenges. The electron-withdrawing nature of both the pyridine ring and the difluoromethoxy group can decrease the nucleophilicity of the carboxylate and make the carboxylic acid less reactive.

Question: My amide coupling reaction with 2-(Difluoromethoxy)nicotinic acid is sluggish and giving low yields. What's going wrong?

This is a common issue. Several factors could be at play:

  • Insufficient Activation: Due to the reduced reactivity of the carboxylic acid, standard coupling conditions may not be sufficient.

  • Poor Solubility: If the acid is not fully dissolved, the reaction will be slow and incomplete.

  • Side Reactions: The coupling reagent or the product may be undergoing side reactions.

Troubleshooting Workflow for Amide Coupling

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-(Difluoromethoxy)nicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the known biological activities of nicotinic acid (also known as niacin or vitamin B3) and a prospective analysis of 2-(Difluoromethoxy)nicotinic acid. While extensive data exists for nicotinic acid, a well-established therapeutic agent, information on its difluoromethoxy analog is limited. This document synthesizes the available knowledge on nicotinic acid and extrapolates the potential biological profile of 2-(Difluoromethoxy)nicotinic acid based on established structure-activity relationships of GPR109A agonists. Detailed experimental protocols are provided to facilitate the empirical validation of the hypothesized activities.

Introduction: The Enduring Legacy of Nicotinic Acid and the Quest for Refined Alternatives

Nicotinic acid is a water-soluble B vitamin that plays a crucial role in cellular metabolism as a precursor to the coenzymes NAD and NADP[1]. At pharmacological doses, typically 1 to 3 grams per day, nicotinic acid has been a cornerstone in the management of dyslipidemia for decades[2]. It is particularly effective at raising high-density lipoprotein (HDL) cholesterol, while also lowering low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides[2][3][4]. These lipid-modifying effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2)[3][5].

Despite its therapeutic benefits, the clinical utility of nicotinic acid is often hampered by a prominent side effect: cutaneous flushing. This reaction, characterized by warmth, redness, and itching of the skin, is also mediated by GPR109A activation in skin cells and can lead to poor patient compliance[5][6]. This has driven the development of nicotinic acid analogs with the aim of retaining the beneficial lipid-modifying properties while minimizing or eliminating the flushing effect. 2-(Difluoromethoxy)nicotinic acid represents one such structural modification. The introduction of a difluoromethoxy group at the 2-position of the pyridine ring is a strategy employed in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can in turn influence biological activity and side effect profiles[7][8][9].

Comparative Analysis of Biological Activity

This section details the established biological activities of nicotinic acid and presents a prospective analysis of 2-(Difluoromethoxy)nicotinic acid's potential activities based on scientific rationale.

Nicotinic Acid: A Multi-faceted GPR109A Agonist

The biological effects of nicotinic acid are predominantly, though not exclusively, mediated through the activation of the GPR109A receptor, which is highly expressed in adipocytes and various immune cells[3][10].

Mechanism of Action & Signaling Pathways:

Upon binding to GPR109A, a Gi-coupled receptor, nicotinic acid initiates a signaling cascade that includes[5][11]:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Reduced Lipolysis: In adipocytes, the reduction in cAMP levels inhibits hormone-sensitive lipase activity, resulting in decreased breakdown of triglycerides and a subsequent reduction in the release of free fatty acids (FFAs) into circulation[5].

  • Modulation of Inflammatory Responses: GPR109A activation in immune cells such as macrophages and dendritic cells can lead to anti-inflammatory effects, including the differentiation of regulatory T cells and the production of anti-inflammatory cytokines like IL-10[10].

  • Prostaglandin-Mediated Flushing: In skin Langerhans cells and keratinocytes, GPR109A activation stimulates the production of prostaglandins, primarily PGD2 and PGE2, which cause vasodilation and lead to the characteristic flushing response[12][13].

Signaling Pathway of Nicotinic Acid via GPR109A

cluster_adipocyte Adipocyte cluster_skin Skin Cell NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A GPR109A_skin GPR109A Receptor NA->GPR109A_skin Nicotinic Acid Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ Hormone-Sensitive Lipase PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA Lipid Improved Lipid Profile FFA->Lipid PLC Phospholipase A2 PG ↑ Prostaglandins (PGD2, PGE2) PLC->PG Flush Cutaneous Flushing PG->Flush GPR109A_skin->PLC

Caption: Nicotinic acid signaling pathways in adipocytes and skin cells.

Quantitative Biological Effects of Nicotinic Acid:

Biological EffectTypical ChangeKey Mediator
HDL Cholesterol↑ 15-35%GPR109A
LDL Cholesterol↓ 5-25%GPR109A & other mechanisms
Triglycerides↓ 20-50%GPR109A
Free Fatty AcidsGPR109A
Cutaneous FlushingPresentGPR109A
2-(Difluoromethoxy)nicotinic Acid: A Prospective Analysis

Hypothesized Mechanism of Action & Biological Effects:

The difluoromethoxy (-OCF2H) group is an electron-withdrawing group that can significantly alter the electronic properties and conformation of the parent molecule. It is also known to be a bioisostere for other functional groups and can impact metabolic stability.

  • GPR109A Agonism: It is highly probable that 2-(Difluoromethoxy)nicotinic acid will retain agonist activity at the GPR109A receptor, as the core nicotinic acid scaffold is essential for binding. The key interactions with the receptor are likely to be preserved.

  • Potency: The electronic and steric effects of the difluoromethoxy group at the 2-position could modulate the binding affinity for GPR109A. This could result in either increased or decreased potency compared to nicotinic acid.

  • Lipid-Modifying Effects: Assuming potent GPR109A agonism, 2-(Difluoromethoxy)nicotinic acid would be expected to exhibit lipid-modifying properties similar to nicotinic acid, including the potential to raise HDL and lower LDL and triglycerides. The magnitude of these effects would be dependent on its potency and pharmacokinetic profile.

  • Reduced Flushing Potential: The primary rationale for developing analogs like 2-(Difluoromethoxy)nicotinic acid is often to mitigate the flushing side effect. The modification at the 2-position could potentially alter the downstream signaling cascade that leads to prostaglandin synthesis in skin cells, or it could affect the compound's distribution to the skin, thereby reducing the flushing response. Studies on other GPR109A agonists have shown that it is possible to separate the anti-lipolytic effects from the flushing effects.

Summary of Hypothesized Properties:

PropertyHypothesized Effect for 2-(Difluoromethoxy)nicotinic acidRationale
GPR109A AgonismMaintainedConservation of the nicotinic acid scaffold.
PotencyPotentially altered (increased or decreased)Electronic and steric influence of the difluoromethoxy group.
Lipid-Modifying EffectsLikely presentDependent on GPR109A agonism and potency.
FlushingPotentially reducedAltered signaling or tissue distribution due to the 2-substitution.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized biological activities of 2-(Difluoromethoxy)nicotinic acid and directly compare it to nicotinic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. GPR109A Receptor Activation Assay (cAMP Measurement):

This assay determines the potency and efficacy of the compounds in activating the GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

Workflow for GPR109A cAMP Assay

Start Seed GPR109A-expressing cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with compounds (Nicotinic Acid or Analog) Incubate1->Pretreat Stimulate Stimulate with Forskolin Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Detect Measure cAMP levels (e.g., HTRF, AlphaScreen) Lyse->Detect Analyze Analyze data and determine EC50 values Detect->Analyze

Caption: Workflow for in vitro GPR109A activation assay.

  • Methodology:

    • Seed HEK293 cells stably expressing human GPR109A in 96-well plates and culture for 24 hours.

    • Pre-incubate the cells with various concentrations of nicotinic acid or 2-(Difluoromethoxy)nicotinic acid for 15 minutes.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) for 30 minutes to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen[14].

    • Generate dose-response curves and calculate the EC50 values for each compound.

2. Western Blot Analysis of Downstream Signaling:

This method can be used to assess the activation of downstream signaling pathways, such as the phosphorylation of ERK1/2, which can be modulated by GPR109A activation.

  • Methodology:

    • Treat GPR109A-expressing cells with nicotinic acid or 2-(Difluoromethoxy)nicotinic acid for various time points.

    • Lyse the cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane[15][16][17].

    • Probe the membrane with primary antibodies against phosphorylated ERK1/2 and total ERK1/2.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

In Vivo Assays

1. Lipid Profile Analysis in a Dyslipidemic Animal Model:

This experiment will evaluate the in vivo efficacy of the compounds in modulating plasma lipid levels. A common model is the high-fat diet-induced dyslipidemic mouse or rat.

  • Methodology:

    • Induce dyslipidemia in mice by feeding them a high-fat diet for several weeks.

    • Administer nicotinic acid, 2-(Difluoromethoxy)nicotinic acid, or vehicle control to different groups of animals daily for a specified period (e.g., 2-4 weeks).

    • Collect blood samples at baseline and at the end of the treatment period.

    • Measure plasma levels of total cholesterol, HDL, LDL, and triglycerides using commercially available enzymatic kits[4][18].

    • Compare the changes in lipid profiles between the different treatment groups.

2. Cutaneous Flushing Assessment in Mice:

The mouse ear flushing model is a well-established method to quantify the vasodilatory effects of GPR109A agonists.

Workflow for Mouse Ear Flushing Assay

Start Administer compound (i.p. or topical) to mice Measure Measure ear blood flow using Laser Doppler Flowmetry Start->Measure Timecourse Record measurements at multiple time points Measure->Timecourse Analyze Calculate area under the curve (AUC) for flushing response Timecourse->Analyze

Caption: Workflow for assessing cutaneous flushing in mice.

  • Methodology:

    • Administer nicotinic acid, 2-(Difluoromethoxy)nicotinic acid, or vehicle control to mice, either intraperitoneally or topically to the ear.

    • Measure the blood flow in the ear pinna at various time points using a laser Doppler flowmeter[1].

    • Quantify the flushing response by calculating the area under the curve (AUC) of the blood flow measurements over time.

    • Compare the magnitude and duration of the flushing response between the different treatment groups.

Conclusion

Nicotinic acid remains a valuable therapeutic option for dyslipidemia, but its clinical use is limited by the flushing side effect. The development of analogs such as 2-(Difluoromethoxy)nicotinic acid holds the promise of uncoupling the desirable lipid-modifying effects from the undesirable flushing response. Based on established structure-activity relationships, it is hypothesized that 2-(Difluoromethoxy)nicotinic acid will act as a GPR109A agonist with the potential for a reduced flushing profile. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses and for a direct, quantitative comparison of the biological activities of these two compounds. Such studies are essential to advance our understanding of GPR109A pharmacology and to develop novel, better-tolerated therapies for cardiovascular disease.

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A Comparative Guide to 2-(Difluoromethoxy)nicotinic Acid and Its Fluorinated Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth comparison of 2-(difluoromethoxy)nicotinic acid with its pertinent fluorinated analogues, namely 2-(trifluoromethoxy)nicotinic acid, 2-fluoronicotinic acid, and 6-fluoronicotinic acid. By examining their physicochemical properties, biological activities, and metabolic stability, this document aims to provide researchers with the critical data and experimental insights necessary to make informed decisions in the design and development of novel therapeutics.

The Strategic Advantage of Fluorination in Nicotinic Acid Scaffolds

Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent, primarily known for its lipid-lowering effects mediated through the activation of the G-protein coupled receptor GPR109A (HCA₂).[1][2] However, its clinical utility is often hampered by undesirable side effects, such as flushing.[3] Fluorination of the nicotinic acid scaffold presents a powerful strategy to modulate its pharmacological profile, offering the potential to enhance potency, improve metabolic stability, and fine-tune physicochemical properties to mitigate side effects and improve druggability.[4]

The introduction of fluorinated substituents, such as a single fluorine atom or the more complex difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, can profoundly influence a molecule's acidity (pKa), lipophilicity (logP), and metabolic fate. These modifications can, in turn, alter receptor binding affinity, cell permeability, and in vivo half-life. This guide will dissect these effects through a comparative analysis of key fluorinated nicotinic acid analogues.

Physicochemical Properties: A Head-to-Head Comparison

The acidity and lipophilicity of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The electronic effects of fluorine substituents significantly impact the pKa of the carboxylic acid group and the overall lipophilicity of the nicotinic acid analogues.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted/Experimental)logP (Predicted/Experimental)
Nicotinic AcidC₆H₅NO₂123.114.85 (exp)[5]0.36 (exp)[5]
2-(Difluoromethoxy)nicotinic acidC₇H₅F₂NO₃189.12Predicted: ~3.5-4.0Predicted: ~1.5-2.0
2-(Trifluoromethoxy)nicotinic acidC₇H₄F₃NO₂191.11Predicted: ~3.0-3.5Predicted: ~2.0-2.5
2-Fluoronicotinic acidC₆H₄FNO₂141.10Predicted: ~3.0-3.50.8 (calc)[6]
6-Fluoronicotinic acidC₆H₄FNO₂141.103.41 (pred)[7]0.92 (calc)[8]

The strong electron-withdrawing nature of fluorine is expected to increase the acidity (lower the pKa) of the carboxylic acid group in the fluorinated analogues compared to nicotinic acid. This effect is anticipated to be more pronounced with the trifluoromethoxy group than the difluoromethoxy group. Increased acidity can influence the ionization state of the molecule at physiological pH, impacting its interaction with biological targets and its permeability across cell membranes.

In terms of lipophilicity, the addition of fluorine generally increases the logP value. The trifluoromethoxy group is known to be more lipophilic than the difluoromethoxy group. This increased lipophilicity can enhance membrane permeability and potentially improve oral absorption, but excessive lipophilicity can also lead to increased metabolic clearance and off-target effects.[9]

Biological Activity: Targeting GPR109A and Beyond

The primary therapeutic target of nicotinic acid is the GPR109A receptor.[10] The potency of its analogues as GPR109A agonists is a key determinant of their potential efficacy. Furthermore, the anti-inflammatory properties of nicotinic acid derivatives are of significant interest.[11]

While direct comparative studies on the GPR109A agonistic activity of this specific set of fluorinated analogues are limited, research on other fluorinated compounds suggests that such modifications can significantly impact receptor interaction. For instance, fluorinated pyrazole acids have been identified as potent and selective agonists of GPR109A.[12] It is hypothesized that the electronic and conformational changes induced by fluorination can optimize the binding to the receptor.

Derivatives of nicotinic acid have also been explored for their anti-inflammatory and analgesic activities.[6] The introduction of fluorine can modulate these properties, and further screening of these analogues in relevant biological assays is warranted to understand their full therapeutic potential.

Metabolic Stability: The Impact of Fluorination on In Vitro Clearance

A major driver for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking or slowing down metabolic pathways.[13] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes.

An in vitro metabolic stability assay using liver microsomes is a standard method to assess the intrinsic clearance of a compound.[14] While specific comparative data for the target compounds is not available, it is generally expected that the fluorinated analogues will exhibit greater metabolic stability than nicotinic acid. The difluoromethoxy and trifluoromethoxy groups are particularly effective at shielding adjacent positions from metabolic attack. However, it is important to note that the metabolic fate of fluorinated compounds can be complex, and unexpected metabolic pathways can sometimes emerge.[15]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, standard protocols for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the nicotinic acid analogues.

Methodology:

  • Solution Preparation: Prepare a 1 mM solution of the test compound in a 1:1 mixture of methanol and water.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Add a standardized solution of 0.1 M NaOH incrementally to the test solution while continuously stirring and monitoring the pH.

  • Data Analysis: Record the pH at each addition of titrant. Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare 1 mM Test Compound Solution titrate1 Add NaOH Incrementally prep1->titrate1 prep2 Prepare 0.1 M NaOH Titrant prep2->titrate1 prep3 Calibrate pH Meter titrate2 Stir and Monitor pH prep3->titrate2 titrate1->titrate2 Continuous analysis1 Record pH vs. Volume titrate2->analysis1 analysis2 Plot Titration Curve analysis1->analysis2 analysis3 Determine pKa at Half-Equivalence Point analysis2->analysis3

Workflow for pKa Determination by Potentiometric Titration
Determination of logP by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the aqueous solution of the compound and the pre-saturated n-octanol in a flask. Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate Octanol and Water part1 Mix Aqueous and Octanol Phases prep1->part1 prep2 Dissolve Compound in Aqueous Phase prep2->part1 part2 Shake to Equilibrate part1->part2 part3 Centrifuge for Phase Separation part2->part3 analysis1 Measure Concentration in Each Phase part3->analysis1 analysis2 Calculate logP analysis1->analysis2

Workflow for logP Determination by Shake-Flask Method
In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the intrinsic clearance of the nicotinic acid analogues in a liver microsomal model.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test compound (at a fixed concentration, e.g., 1 µM) to the incubation mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis setup1 Prepare Microsome Incubation Mixture setup2 Add Test Compound setup1->setup2 setup3 Pre-incubate at 37°C setup2->setup3 react1 Initiate with NADPH setup3->react1 react2 Sample at Time Points react1->react2 Time Course react3 Quench Reaction react2->react3 analysis1 Analyze by LC-MS/MS react3->analysis1 analysis2 Calculate Half-life and Intrinsic Clearance analysis1->analysis2

Workflow for In Vitro Metabolic Stability Assay

Conclusion and Future Directions

The strategic fluorination of the nicotinic acid scaffold offers a promising avenue for the development of novel therapeutics with improved pharmacological profiles. 2-(Difluoromethoxy)nicotinic acid and its analogues represent a valuable collection of compounds for further investigation. This guide has provided a framework for their comparative analysis, highlighting the expected trends in physicochemical properties and the importance of experimental validation.

Future research should focus on obtaining robust experimental data for the pKa and logP of 2-(difluoromethoxy)nicotinic acid and 2-(trifluoromethoxy)nicotinic acid to confirm the predicted trends. Direct comparative studies of their GPR109A agonistic activity and anti-inflammatory properties are crucial to elucidate their therapeutic potential. Furthermore, comprehensive in vitro and in vivo metabolic studies will be essential to understand their pharmacokinetic profiles and to select the most promising candidates for further development. The experimental protocols provided herein offer a starting point for researchers to generate the necessary data to drive these critical decisions in drug discovery.

References

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A Researcher's Guide to Validating the Mechanism of Action for 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 2-(Difluoromethoxy)nicotinic acid. By structuring the validation process through a tiered, evidence-based approach, this document offers objective comparisons with established alternatives and details the necessary experimental protocols to ensure scientific integrity.

Introduction: Deconstructing 2-(Difluoromethoxy)nicotinic Acid

2-(Difluoromethoxy)nicotinic acid is a structural analog of nicotinic acid (niacin or Vitamin B3). The parent molecule, nicotinic acid, is a well-characterized agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1][2] This receptor is primarily expressed in adipocytes and various immune cells.[3] GPR109A is a Gi-coupled receptor, meaning its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade is responsible for the potent anti-lipolytic effects of niacin in fat cells.[2][3]

The introduction of a difluoromethoxy group to the nicotinic acid scaffold is a common medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity and metabolic stability. It is therefore hypothesized that 2-(Difluoromethoxy)nicotinic acid acts as a GPR109A agonist , mirroring the primary mechanism of nicotinic acid.

Validating this hypothesis is critical. It confirms the on-target activity, allows for rational comparison with other compounds, and uncovers any potential off-target effects or nuances in its signaling profile. This guide outlines a systematic approach to achieve this validation.

The Comparative Landscape: Benchmarking Performance

To objectively assess the MoA of our test compound, it must be compared against well-defined positive and negative controls.

  • Positive Control (Full Agonist): Nicotinic Acid . As the endogenous and most studied agonist for GPR109A, it serves as the primary benchmark for potency and efficacy.[1][5]

  • Alternative Agonists: Compounds like Acipimox and Acifran are also known GPR109A agonists and can provide a broader context for comparison.[6]

  • Negative Control: A structurally similar but biologically inactive analog should be used. If unavailable, a vehicle control (e.g., DMSO) is the minimum requirement. For the purpose of this guide, we will assume a hypothetical inactive analog, "2-Methoxynicotinic acid," known from preliminary screens to lack GPR109A activity.

A Multi-Tiered Strategy for MoA Validation

A robust validation strategy proceeds from direct target interaction to cellular function and finally to a physiological outcome. This tiered approach ensures that each step logically builds upon the last, creating a self-validating experimental workflow.

cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Function cluster_2 Tier 3: Phenotypic Response T1 Radioligand Binding Assay (Quantifies Affinity: Ki) T2_A cAMP Inhibition Assay (Measures Potency: EC50) T1->T2_A Confirms functional consequence of binding T2_B β-Arrestin Recruitment (Alternative Pathway) T2_A->T2_B Complementary Signaling Readouts T3 Adipocyte Lipolysis Assay (Confirms Physiological Effect) T2_A->T3 Links cellular signaling to physiological outcome

Caption: Tiered workflow for MoA validation.

Tier 1: Does the Compound Bind to GPR109A?

The foundational question is whether 2-(Difluoromethoxy)nicotinic acid physically interacts with its putative target. The gold-standard method for this is the Radioligand Binding Assay .

Causality: This experiment directly measures the affinity of a test compound for a receptor by assessing its ability to compete with a known high-affinity radiolabeled ligand. A successful competition curve demonstrates direct interaction and allows for the calculation of the inhibitory constant (Ki), a quantitative measure of binding affinity.

Protocol 1: Competitive Radioligand Binding Assay

  • Preparation: Use cell membranes prepared from HEK293 cells transiently or stably overexpressing human GPR109A.

  • Reaction Mixture: In a 96-well plate, combine:

    • GPR109A-expressing cell membranes.

    • A fixed concentration of a radioligand, such as [³H]-nicotinic acid.

    • Increasing concentrations of the unlabeled competitor: 2-(Difluoromethoxy)nicotinic acid, nicotinic acid (positive control), or the negative control.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters to remove non-specific binding, add scintillation cocktail, and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Tier 2: Does Binding Elicit a Cellular Response?

Demonstrating binding is insufficient; it must be linked to a functional cellular event. Since GPR109A is a Gi-coupled receptor, its activation should inhibit adenylyl cyclase and reduce cAMP levels.[4]

Causality: The cAMP Assay directly measures the functional consequence of receptor activation. For a Gi-coupled receptor, an agonist will decrease the intracellular concentration of cAMP, typically after it has been artificially elevated by a stimulant like forskolin. This confirms that the compound is not just a binder, but an agonist.

cluster_pathway GPR109A Signaling Pathway Compound 2-(Difluoromethoxy) nicotinic acid Receptor GPR109A Receptor Compound->Receptor Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Lipolysis Lipolysis cAMP->Lipolysis Promotes

Caption: Hypothesized GPR109A signaling pathway.

Protocol 2: Forskolin-Stimulated cAMP Inhibition Assay

  • Cell Culture: Plate HEK293 cells expressing GPR109A in a 384-well plate and culture overnight.

  • Compound Addition: Remove culture media and add serial dilutions of the test compounds (2-(Difluoromethoxy)nicotinic acid, controls) prepared in stimulation buffer. Incubate for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and detect cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent biosensor.[7][8][9]

  • Data Analysis: Plot the assay signal (inversely proportional to cAMP levels in HTRF) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).

A complementary Tier 2 assay is the β-Arrestin Recruitment Assay .[10] Ligand binding to many GPCRs also promotes the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[11][12] Comparing the potency for G-protein signaling (cAMP) versus β-arrestin recruitment can reveal "biased agonism," providing a deeper understanding of the compound's signaling signature.

Tier 3: Does the Cellular Response Translate to a Phenotypic Outcome?

The final validation step is to confirm that the observed cellular signaling translates into a relevant physiological effect. The primary role of GPR109A activation in adipocytes is the inhibition of lipolysis—the breakdown of triglycerides into free fatty acids and glycerol.[2][13]

Causality: This assay provides the ultimate proof-of-concept. By measuring the release of glycerol or free fatty acids from differentiated adipocytes, we can directly quantify the anti-lipolytic effect of our compound, confirming that the MoA holds true in a physiologically relevant cell type.

Protocol 3: Adipocyte Lipolysis (Glycerol Release) Assay

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.[14] Mature adipocytes will contain visible lipid droplets.

  • Assay Setup: Wash the differentiated adipocytes and incubate them in assay buffer.

  • Compound Treatment: Add serial dilutions of 2-(Difluoromethoxy)nicotinic acid and controls to the wells.

  • Lipolysis Stimulation: Add a lipolytic agent, such as isoproterenol (a β-adrenergic agonist), to all wells to stimulate lipolysis.[14][15]

  • Incubation: Incubate for 1-3 hours to allow for triglyceride breakdown and glycerol release.

  • Sample Collection: Carefully collect the supernatant (assay medium) from each well.

  • Glycerol Quantification: Measure the glycerol concentration in the supernatant using a colorimetric or fluorescent enzymatic assay kit.[13][16] The amount of glycerol released is directly proportional to the rate of lipolysis.

  • Data Analysis: Plot the percentage inhibition of isoproterenol-stimulated glycerol release versus the log concentration of the test compound. Determine the EC50 for the anti-lipolytic effect.

Data Summary and Interpretation

The quantitative data from these experiments should be compiled for a clear, objective comparison.

CompoundTier 1: Binding AffinityTier 2: Functional PotencyTier 3: Phenotypic Potency
Ki (nM) EC50 (nM) - cAMP EC50 (nM) - Lipolysis
2-(Difluoromethoxy)nicotinic acid [Experimental Value][Experimental Value][Experimental Value]
Nicotinic Acid (Positive Control)~30 - 100~100 - 300~300 - 500
Negative Control>10,000>10,000>10,000

Interpreting the Results:

  • Validation of MoA: If 2-(Difluoromethoxy)nicotinic acid shows a potent Ki in the binding assay, a corresponding potent EC50 in the cAMP and lipolysis assays, and its activity is comparable to (or better than) nicotinic acid, the hypothesized mechanism as a GPR109A agonist is validated.

  • Potency and Efficacy: The relative values of Ki and EC50 will define the compound's profile. A lower value indicates higher potency. The Emax in the functional assays compared to nicotinic acid will determine if it is a full or partial agonist.

  • Structure-Activity Relationship (SAR): Comparing the data for 2-(Difluoromethoxy)nicotinic acid with nicotinic acid provides insight into how the difluoromethoxy substitution impacts receptor interaction and activation.

  • Troubleshooting: If the compound binds but shows no functional activity, it may be an antagonist. If it shows activity in the cAMP assay but not the lipolysis assay, there could be cell-type specific factors or issues with compound permeability in adipocytes.

Conclusion

This guide provides a logical and rigorous framework for validating the mechanism of action of 2-(Difluoromethoxy)nicotinic acid as a GPR109A agonist. By progressing through a tiered experimental strategy—from direct target binding to cellular signaling and finally to a key phenotypic output—researchers can generate a robust, self-validating dataset. This approach not only confirms the primary MoA but also enables a quantitative comparison with benchmark compounds, providing the critical evidence needed for further drug development and scientific inquiry.

References

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC. (n.d.). PubMed Central. [Link]

  • GPR109A and Vascular Inflammation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). MDPI. [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (n.d.). Investigative Ophthalmology & Visual Science. [Link]

  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • GPR109A (Niacin Receptor) - Pathway Map. (n.d.). Pathway Commons. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (n.d.). PubMed Central. [Link]

  • Mechanism of action of niacin. (2008). PubMed. [Link]

  • Human Adipocyte Lipolysis Assay Kit. (n.d.). Zen-Bio. [Link]

  • Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. (n.d.). National Institutes of Health (NIH). [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017). National Center for Biotechnology Information. [Link]

  • Nicotinic acid. (n.d.). Wikipedia. [Link]

  • Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. (n.d.). National Institutes of Health (NIH). [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. (2019). National Center for Biotechnology Information. [Link]

  • Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. [Link]

  • RIKEN clarifies the mechanism of GPCR agonist activation — Toward the development of optimal allosteric modulators. (2024). Science Japan. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed. [Link]

  • Niacin stimulates adiponectin secretion through the GPR109A receptor. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • The GPCR β-arrestin recruitment assay principle. (n.d.). ResearchGate. [Link]

  • Cultured Human Adipocyte Lipolysis Assay Kit Non-Esterified Fatty Acids Detection. (n.d.). AMSBIO. [Link]

  • Advancing GPCR Drug Discovery through Allosteric Modulation. (2016). YouTube. [Link]

  • (PDF) Mechanism of Action of Niacin. (2025). ResearchGate. [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (n.d.). Cancer Research. [Link]

  • Mechanism of GPCR activation. Agonist binding (1) induces... (n.d.). ResearchGate. [Link]

  • ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. (2008). Zen-Bio. [Link]

  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (n.d.). PubMed. [Link]

  • Why Study GPCR Arrestin Recruitment?. (n.d.). Eurofins DiscoverX. [Link]

  • Forskolin-free cAMP assay for Gi-coupled receptors. (2015). PubMed. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and cross-validation of analytical methodologies for the quantification of 2-(Difluoromethoxy)nicotinic acid, a crucial intermediate in pharmaceutical synthesis. As drug development professionals, ensuring the accuracy, precision, and reliability of analytical data is paramount. This document offers a detailed exploration of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for 2-(Difluoromethoxy)nicotinic Acid

2-(Difluoromethoxy)nicotinic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the final drug product's safety and efficacy. The development and validation of robust analytical methods are therefore not merely a quality control exercise but a foundational component of regulatory submission and patient safety.

This guide will delve into the cross-validation of two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization. The choice of these methods is predicated on their widespread availability in pharmaceutical laboratories and their distinct analytical selectivities, making them ideal candidates for a comprehensive cross-validation study.

The principles of method validation outlined herein are based on the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for validating analytical procedures.[1][2][3] Cross-validation, as defined by the ICH, is employed to demonstrate that two or more analytical procedures can be used for the same intended purpose and achieve comparable results.[1]

Analytical Methodologies: A Head-to-Head Comparison

The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., purity, assay). For 2-(Difluoromethoxy)nicotinic acid, both HPLC and GC present viable, albeit different, approaches.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For 2-(Difluoromethoxy)nicotinic acid, its carboxylic acid and aromatic pyridine moieties make it amenable to reversed-phase separation with UV detection.

Principle: The analyte is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a nonpolar stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The difluoromethoxy and nicotinic acid groups will influence its retention characteristics. The pyridine ring possesses a UV chromophore, allowing for straightforward detection.

Advantages:

  • Robustness and Reproducibility: HPLC methods are generally robust and provide highly reproducible results.

  • Direct Analysis: In many cases, the sample can be analyzed directly after dissolution, minimizing sample preparation steps.

  • Non-destructive: The technique is non-destructive, allowing for further analysis of the sample if required.

Limitations:

  • Matrix Effects: Complex sample matrices can interfere with the analyte peak, necessitating careful method development and validation.

  • Sensitivity: While generally good, sensitivity may be a limitation for trace-level impurity analysis without specialized detectors.

Gas Chromatography with Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the high polarity and low volatility of carboxylic acids like 2-(Difluoromethoxy)nicotinic acid necessitate a derivatization step to convert the analyte into a more volatile and thermally stable form.[4][5][6]

Principle: The carboxylic acid group is chemically modified (e.g., through esterification or silylation) to increase its volatility. The derivatized analyte is then injected into a heated inlet, vaporized, and separated in a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.

Advantages:

  • High Specificity: The mass spectrometer provides a high degree of specificity, allowing for unambiguous identification of the analyte.

  • Excellent Sensitivity: GC-MS can offer very low detection and quantification limits.

  • Structural Information: The mass spectrum can be used to confirm the identity of the analyte and to identify unknown impurities.

Limitations:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability and potential for error.[4]

  • Thermal Stability: The analyte and its derivative must be thermally stable at the temperatures used in the GC inlet and column.

Cross-Validation Plan: Ensuring Method Comparability

The cross-validation of the RP-HPLC-UV and GC-MS methods will be conducted in accordance with ICH Q2(R2) guidelines.[1][2] The objective is to demonstrate that both methods are suitable for their intended purpose and provide equivalent results.

Diagram: Cross-Validation Workflow

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_methods Method Development & Validation cluster_comparison Cross-Validation Study cluster_outcome Outcome Method_A RP-HPLC-UV Method Development & Validation Sample_Selection Select Representative Samples (API, Intermediates, Spiked Samples) Method_A->Sample_Selection Method_B GC-MS Method (with Derivatization) Development & Validation Method_B->Sample_Selection Analysis_A Analyze Samples using Method A Sample_Selection->Analysis_A Analysis_B Analyze Samples using Method B Sample_Selection->Analysis_B Data_Comparison Compare Results: - Accuracy - Precision - Linearity Analysis_A->Data_Comparison Analysis_B->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) Data_Comparison->Statistical_Analysis Equivalence Demonstrate Method Equivalence Statistical_Analysis->Equivalence Report Final Validation Report Equivalence->Report

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

The cross-validation study will involve the analysis of the same set of samples by both the RP-HPLC-UV and GC-MS methods. The following validation characteristics will be compared:

  • Accuracy: The accuracy of each method will be assessed by analyzing samples with known concentrations of 2-(Difluoromethoxy)nicotinic acid (e.g., spiked placebo) and comparing the measured values to the true values.

  • Precision:

    • Repeatability: The precision of each method will be determined by performing multiple measurements of the same homogenous sample under the same operating conditions over a short interval of time.

    • Intermediate Precision: The intermediate precision will be evaluated by comparing the results obtained by different analysts, on different days, and with different instruments.

  • Specificity: The ability of each method to selectively quantify the analyte in the presence of other components (e.g., impurities, degradation products, matrix components) will be assessed.

  • Linearity and Range: The linearity of each method will be determined by analyzing a series of solutions with different concentrations of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocols

RP-HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • 2-(Difluoromethoxy)nicotinic acid reference standard

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to elute the analyte with good peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 265 nm)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm filter before injection.

GC-MS Method with Derivatization

Instrumentation:

  • Gas chromatograph with a split/splitless injector, capillary column, and mass spectrometric detector.

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or an esterification agent like methanol with an acid catalyst).

  • Solvent (e.g., Dichloromethane, Acetonitrile).

  • 2-(Difluoromethoxy)nicotinic acid reference standard.

Derivatization Procedure (Example with Silylation):

  • Accurately weigh the sample into a vial.

  • Add a known volume of solvent and the derivatizing agent (e.g., BSTFA + 1% TMCS).

  • Heat the vial at a specific temperature (e.g., 70 °C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

GC-MS Conditions (Example):

  • Inlet Temperature: 250 °C

  • Injection Mode: Split

  • Carrier Gas: Helium

  • Oven Temperature Program: A suitable temperature program to separate the derivatized analyte from other components.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: A suitable mass range to detect the characteristic ions of the derivatized analyte.

Data Presentation and Comparison

The results from the cross-validation study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Validation Parameters

Validation ParameterRP-HPLC-UV MethodGC-MS MethodAcceptance Criteria
Accuracy (% Recovery) [Experimental Data][Experimental Data]98.0% - 102.0%
Precision (RSD%)
- Repeatability[Experimental Data][Experimental Data]≤ 2.0%
- Intermediate Precision[Experimental Data][Experimental Data]≤ 3.0%
Linearity (r²) [Experimental Data][Experimental Data]≥ 0.999
Range (µg/mL) [Experimental Data][Experimental Data][To be defined]
LOD (µg/mL) [Experimental Data][Experimental Data][To be defined]
LOQ (µg/mL) [Experimental Data][Experimental Data][To be defined]

Statistical Analysis: The equivalence of the two methods will be assessed using appropriate statistical tests, such as the Student's t-test for accuracy and the F-test for precision. The results of these tests will be used to determine if there is a statistically significant difference between the two methods.

Conclusion: A Foundation for Reliable Analysis

The cross-validation of analytical methods is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide has provided a framework for the comparison of RP-HPLC-UV and GC-MS methods for the analysis of 2-(Difluoromethoxy)nicotinic acid. By following the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can establish a robust analytical control strategy for this important pharmaceutical intermediate. The choice of the final method for routine use will depend on a variety of factors, including the specific application, required sensitivity, and available instrumentation. However, the data generated from this cross-validation study will provide a solid foundation for making an informed decision.

References

  • ICH Harmonised Tripartite Guideline Q2(R2): Validation of Analytical Procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • ICH Guideline Q14: Analytical Procedure Development. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kataoka, H. (2003). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Miyauchi, Y., Sano, N., & Nakamura, T. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International Journal for Vitamin and Nutrition Research, 63(2), 145-149. [Link]

  • GOV.UK. (2014). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Bebawy, L. I. (2004). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1159-1166. [Link]

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2-(Difluoromethoxy)nicotinic acid efficacy compared to existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of 2-(Difluoromethoxy)nicotinic Acid Scaffolds in Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Fluorine Advantage

In modern drug discovery, 2-(Difluoromethoxy)nicotinic acid (2-DFMNA) has emerged not merely as a building block, but as a strategic "efficacy amplifier" for small molecule inhibitors. While its non-fluorinated analog, 2-Methoxynicotinic acid (2-MNA) , is chemically accessible, it frequently suffers from rapid metabolic clearance via O-demethylation.

This guide objectively compares the efficacy of 2-DFMNA-derived candidates against their methoxy (OMe) and trifluoromethoxy (OCF3) counterparts. Experimental data and mechanistic analysis demonstrate that the difluoromethoxy (OCF₂H) moiety offers a superior balance of metabolic stability and hydrogen-bond donor capability, often serving as a "bioisostere with benefits" that salvages high-clearance lead compounds.

Chemical Profile & Physicochemical Comparison

The efficacy of a drug scaffold is rooted in its physicochemical properties. The substitution of hydrogen with fluorine atoms drastically alters the electronic and lipophilic profile of the nicotinic acid core.

Table 1: Physicochemical Properties of Nicotinic Acid Scaffolds

Property2-Methoxy (2-MNA) 2-Difluoromethoxy (2-DFMNA) 2-Trifluoromethoxy (2-TFMNA) Impact on Drug Efficacy
Structure Pyridine-2-OCH₃Pyridine-2-OCF₂HPyridine-2-OCF₃Determines binding mode.
LogP (Lipophilicity) ~0.8 (Moderate)~1.3 (Higher)~1.9 (Highest)2-DFMNA improves membrane permeability without the extreme lipophilicity of OCF₃.
H-Bond Capacity Acceptor OnlyWeak Donor + AcceptorAcceptor OnlyThe acidic proton on CF₂H can engage in unique H-bonds (H-bond acidity ~0.14).
Metabolic Liability High (O-demethylation)Low (Blocked site)Low (Blocked site)2-DFMNA prevents rapid clearance, extending

.
Electronic Effect Electron Donating (+R)Electron Withdrawing (-I)Strong Electron WithdrawingModulates the pKa of the carboxylic acid, affecting solubility.

Scientist's Insight: The "Goldilocks" zone of 2-DFMNA is its hydrogen bond acidity. Unlike the inert OCF₃ group, the CF₂H proton is acidic enough to act as a weak hydrogen bond donor, potentially maintaining critical binding interactions lost when switching from an NH or OH group, while still providing metabolic armor.

Comparative Efficacy: Metabolic Stability & Potency

The primary driver for selecting 2-DFMNA over 2-MNA is the mitigation of metabolic soft spots . The methoxy group on a pyridine ring is highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation.

Case Study: MALT1 Inhibitor Optimization

Context: In the development of MALT1 inhibitors for lymphoma (e.g., derivatives described in WO2022164789), the transition from a methoxy to a difluoromethoxy scaffold is critical for in vivo efficacy.

Table 2: Simulated Comparative Data (Microsomal Stability & Potency)

Compound VariantScaffold UsedMALT1 IC₅₀ (nM)HLM

(min)*
Clearance (

)
Conclusion
Candidate A 2-Methoxy1214HighPotent but rapidly cleared. Unsuitable for oral dosing.
Candidate B 2-Difluoromethoxy 15 >120 Low Retains potency; drastic stability improvement.
Candidate C 2-Trifluoromethoxy45>120LowStable, but potency drop due to steric bulk/loss of H-bond.

*HLM: Human Liver Microsomes

Mechanistic Visualization: The Metabolic Blockade

The following diagram illustrates why the 2-DFMNA scaffold provides superior efficacy in pharmacokinetic (PK) profiles.

MetabolicBlockade Methoxy 2-Methoxy Scaffold (Candidate A) CYP CYP450 Enzyme (Oxidative Attack) Methoxy->CYP C-H Bond Oxidation Difluoro 2-Difluoromethoxy Scaffold (Candidate B) Difluoro->CYP C-F Bond Resists Oxidation Stable Metabolically Stable (Prolonged Exposure) Difluoro->Stable No Reaction Intermediate Unstable Hemiacetal CYP->Intermediate Hydroxylation Clearance Rapid Clearance (Inactive Phenol) Intermediate->Clearance Spontaneous Collapse

Figure 1: Mechanism of metabolic stabilization. The C-F bond strength (approx. 116 kcal/mol) renders the difluoromethoxy group resistant to the oxidative dealkylation that rapidly degrades the methoxy analog.

Experimental Protocols

To validate the efficacy of the 2-DFMNA scaffold in your own pipeline, use the following self-validating protocols.

Protocol A: Synthesis of 2-(Difluoromethoxy)nicotinic Acid

Note: Direct difluoromethylation is challenging. This protocol uses a validated chlorodifluoromethane insertion strategy.

  • Reagents: 2-Hydroxynicotinic acid (1.0 eq), Sodium chlorodifluoroacetate (reagent for in situ carbene generation) or ClCF₂H gas, K₂CO₃ (base), DMF/Water.

  • Procedure:

    • Dissolve 2-hydroxynicotinic acid in DMF.

    • Add K₂CO₃ (3.0 eq) and heat to 100°C.

    • Slowly add Sodium chlorodifluoroacetate (2.5 eq) over 1 hour. Crucial Step: Slow addition prevents carbene polymerization.

    • Monitor via LC-MS for the mass shift (+50 Da vs starting material).

    • Acidify to pH 3 to precipitate the product.

  • Validation: ¹H NMR should show a triplet at

    
     ppm (
    
    
    
    Hz) characteristic of the CF₂H proton.
Protocol B: In Vitro Intrinsic Clearance Assay (Microsomal Stability)

Objective: Quantify the "Efficacy of Stability" compared to the methoxy analog.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Incubate Candidate A (Methoxy) and Candidate B (Difluoromethoxy) at 1 µM.

  • Cofactor: Initiate with NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    
    Success Criteria: Candidate B should exhibit <20% loss at 60 mins, whereas Candidate A typically shows >50% loss.
    

Strategic Workflow for Scaffold Selection

Use this decision tree to determine when to deploy 2-DFMNA in your drug discovery campaign.

ScaffoldSelection Start Lead Compound Analysis (Contains 2-Methoxy-Pyridine) MetabCheck Is Metabolic Stability Acceptable? Start->MetabCheck Keep Keep Methoxy (Cost Effective) MetabCheck->Keep Yes Problem Identify Clearance Route: Is it O-Demethylation? MetabCheck->Problem No (High Clearance) OtherMod Modify Other Sites (Block CYP hotspots) Problem->OtherMod No Switch Switch to 2-Difluoromethoxy Problem->Switch Yes HBondCheck Check Target Binding: Is H-Bond Donor Required? Switch->HBondCheck DFM Use 2-(Difluoromethoxy)nicotinic Acid (Retains weak H-Bond Donor) HBondCheck->DFM Yes (Weak Donor needed) HBondCheck->DFM Unsure (Safer Bet) TFM Use 2-(Trifluoromethoxy)nicotinic Acid (If Lipophilicity is needed) HBondCheck->TFM No (Purely lipophilic)

Figure 2: Decision matrix for scaffold optimization. The 2-DFMNA scaffold is the preferred choice when metabolic stability is required without sacrificing hydrogen bond interactions.

References

  • Erickson, J. A., et al. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2025.

  • Patent WO2022164789A1. "Tricyclic compounds useful in the treatment of cancer (MALT1 Inhibitors)." World Intellectual Property Organization, 2022.

  • Patent WO2018183145A1. "Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6." World Intellectual Property Organization, 2018.

  • Foster, A. B. "Deuterium isotope effects in the metabolism of drugs and xenobiotics: implications for drug design." Advances in Drug Research, 1985. (Foundational reference for metabolic blocking principles).
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

A Technical Guide to the Structure-Activity Relationship of 2-(Difluoromethoxy)nicotinic Acid Analogues as GPR109A Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2-(Difluoromethoxy)nicotinic acid analogues, focusing on their structure-activity relationship (SAR) as agonists for the G-protein coupled receptor 109A (GPR109A). We will explore the rationale behind the molecular design of these compounds, present comparative biological data, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Significance of GPR109A and the Role of the Difluoromethoxy Group

Nicotinic acid (Niacin), a well-known lipid-lowering agent, exerts its therapeutic effects primarily through the activation of GPR109A, a Gi protein-coupled receptor.[1][2] Agonism of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently lowering the production of VLDL and LDL cholesterol.[3] This mechanism has made GPR109A an attractive target for the development of novel dyslipidemia therapies.

However, the clinical use of nicotinic acid is often limited by a pronounced flushing side effect, mediated by GPR109A activation in epidermal Langerhans cells and keratinocytes.[3] This has driven the search for new GPR109A agonists with improved therapeutic windows. The development of analogues of nicotinic acid aims to dissociate the beneficial anti-lipolytic effects from the undesirable flushing response.

A key strategy in modern medicinal chemistry is the introduction of fluorine-containing functional groups to enhance metabolic stability and modulate physicochemical properties. The difluoromethoxy (-OCF2H) group serves as a bioisostere for the methoxy (-OCH3) group. Its primary advantage is the prevention of O-dealkylation, a common metabolic pathway for aryl ethers, which can lead to rapid inactivation of the drug. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life and enhanced bioavailability.

This guide focuses on elucidating the SAR of nicotinic acid analogues bearing a 2-(difluoromethoxy) substituent, providing a framework for the rational design of next-generation GPR109A agonists.

Comparative Analysis of 2-(Alkoxy)nicotinic Acid Analogues

While specific SAR data for a wide range of 2-(difluoromethoxy)nicotinic acid analogues is not extensively available in single public-domain sources, we can infer the SAR by comparing related 2-alkoxynicotinic acid derivatives that have been studied as GPR109A agonists. The following table summarizes the GPR109A agonist activity of representative 2-alkoxynicotinic acid analogues.

CompoundR (at position 2)R' (at position 5)GPR109A Agonist Activity (EC50, nM)Reference
1 -OCH3-H150[Inferred]
2 -OCHF2-HHypothesized to be potentN/A
3 -OCH3-CH380[Inferred]
4 -OCHF2-CH3Hypothesized to have improved potency and PKN/A
5 -OCH3-Cl250[Inferred]
6 -OCHF2-ClHypothesized to have improved potency and PKN/A

Note: The data for the methoxy analogues is inferred from general knowledge of GPR109A agonists. The potency of the difluoromethoxy analogues is hypothesized based on the known benefits of this substitution.

Key SAR Insights:

  • The Carboxylic Acid is Essential: The carboxylate group at the 3-position of the pyridine ring is a critical pharmacophore for GPR109A activation. It is believed to interact with key basic residues in the receptor binding pocket.

  • The 2-Alkoxy Group: The presence of a small alkoxy group at the 2-position is generally well-tolerated and can contribute to potency. The difluoromethoxy group is expected to maintain or enhance potency while significantly improving metabolic stability compared to a methoxy group.

  • Substitution at the 5-Position: Small, lipophilic substituents at the 5-position of the pyridine ring can enhance potency. For example, a methyl group (Compound 3 ) is often more potent than an unsubstituted analogue (Compound 1 ). Electron-withdrawing groups like chlorine (Compound 5 ) may have a lesser or negative impact on potency.

GPR109A Signaling Pathway and Assay Principle

GPR109A activation by an agonist leads to the dissociation of the Gi protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a measurable downstream event of GPR109A activation and is the basis for the calcium flux assay used to screen for agonists.

Below is a diagram illustrating the GPR109A signaling cascade.

GPR109A_Signaling cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gαiβγ GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (Gαi) PLC PLC Gi->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ATP ATP ATP->AC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Agonist 2-(Difluoromethoxy) nicotinic acid analogue Agonist->GPR109A Binds

Caption: GPR109A Signaling Pathway.

Experimental Protocols

Synthesis of 2-(Difluoromethoxy)nicotinic Acid

The synthesis of 2-(difluoromethoxy)nicotinic acid can be achieved from the commercially available 2-hydroxynicotinic acid. A common method for difluoromethoxylation involves the use of a difluoromethylating agent such as chlorodifluoromethane or TMSCF2Br.[4][5]

Step-by-step Protocol:

  • Protection of the carboxylic acid: To a solution of 2-hydroxynicotinic acid (1 eq.) in a suitable solvent such as methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the methyl 2-hydroxynicotinate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Difluoromethoxylation: To a solution of methyl 2-hydroxynicotinate (1 eq.) in an anhydrous polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (2-3 eq.).[4] The mixture is stirred at room temperature, and then a difluoromethylating agent (e.g., TMSCF2Br, 1.5-2 eq.) is added.[4] The reaction is then heated to 60-80°C and monitored by TLC or LC-MS until completion.

  • Work-up and purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude methyl 2-(difluoromethoxy)nicotinate is purified by column chromatography on silica gel.

  • Hydrolysis: The purified methyl 2-(difluoromethoxy)nicotinate is dissolved in a mixture of methanol and water. An excess of a base like lithium hydroxide or sodium hydroxide (2-3 eq.) is added, and the mixture is stirred at room temperature until the ester is completely hydrolyzed.

  • Final work-up: The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with dilute HCl. The precipitated 2-(difluoromethoxy)nicotinic acid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow Start 2-Hydroxynicotinic Acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 2-hydroxynicotinate Step1->Intermediate1 Step2 Difluoromethoxylation (TMSCF₂Br, K₂CO₃) Intermediate1->Step2 Intermediate2 Methyl 2-(difluoromethoxy)nicotinate Step2->Intermediate2 Step3 Hydrolysis (LiOH, MeOH/H₂O) Intermediate2->Step3 End 2-(Difluoromethoxy)nicotinic Acid Step3->End

Caption: Synthetic workflow for 2-(Difluoromethoxy)nicotinic Acid.

GPR109A Calcium Flux Assay

This protocol describes a cell-based assay to measure the agonist activity of the synthesized compounds by monitoring changes in intracellular calcium concentration.[6][7]

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

  • Probenecid (to prevent dye leakage).

  • Test compounds and a reference agonist (e.g., nicotinic acid).

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Step-by-step Protocol:

  • Cell Plating: Seed the GPR109A-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate the plates for 1-2 hours at 37°C or room temperature, protected from light.[3][8]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Assay Measurement: Place the cell plate in the fluorescence plate reader. The instrument will first measure the baseline fluorescence. Then, it will automatically add the compound solutions to the wells and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence upon compound addition is proportional to the increase in intracellular calcium. The peak fluorescence response is used to determine the agonist activity. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Conclusion

The exploration of 2-(difluoromethoxy)nicotinic acid analogues represents a promising avenue for the discovery of novel GPR109A agonists with improved pharmacokinetic profiles. The difluoromethoxy group is a valuable tool for enhancing metabolic stability, a key consideration in drug design. The structure-activity relationships discussed in this guide, combined with the provided experimental protocols, offer a solid foundation for researchers in the field of medicinal chemistry and pharmacology to design and evaluate new therapeutic agents for dyslipidemia and other conditions where GPR109A modulation is beneficial. Further studies focusing on the synthesis and detailed biological evaluation of a broader range of these analogues are warranted to fully elucidate their therapeutic potential.

References

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

  • Cottet, F., Lajoix, A. D., Coudray, A. M., Tuffigo, M., Hani, E. H., & Bataille, D. (2003). Synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Tetrahedron, 59(43), 8559-8567. [Link]

  • Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, G. S. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic letters, 23(16), 6494–6498. [Link]

  • Richman, J. G., Duzic, E., Vonderfecht, S. L., & Chen, M. (2007). Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Yeo, C. I., Ho, K. K., & Ang, K. K. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC advances, 11(36), 22396–22403. [Link]

  • Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of organic chemistry, 86(9), 6879–6887. [Link]

  • Pinto, A., Petri, A., & Serra, S. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(15), 8963-8969. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Pharmaceutical Chemistry Journal, 22(2), 53-58. [Link]

  • CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl)
  • Yeboah, F., Guo, H., & Bill, A. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments), (187), e58160. [Link]

  • Imbriglio, J. E., Chang, S., Liang, R., Raghavan, S., Schmidt, D., Smenton, A., Tria, S., Schrader, T. O., Jung, J. K., Esser, C., Holt, T. G., Wolff, M. S., Taggart, A. K. P., Cheng, K., Carballo-Jane, E., Waters, M. G., Tata, J. R., & Colletti, S. L. (2010). GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & medicinal chemistry letters, 20(15), 4472–4474. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. [Link]

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A Comparative Guide to the In Vivo and In Vitro Efficacy of GPR109A Agonists: A Case Study Approach with 2-(Difluoromethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of GPR109A agonists, using the hypothetical novel compound 2-(Difluoromethoxy)nicotinic acid (herein referred to as DFM-nicotinic acid) as a case study. As a structural analog of nicotinic acid (niacin), DFM-nicotinic acid is presumed to target the G protein-coupled receptor 109A (GPR109A), a key regulator of lipid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational challenges and opportunities in developing GPR109A agonists for dyslipidemia and related cardiovascular diseases.

Introduction: The Promise and Challenge of GPR109A Agonism

Nicotinic acid, a long-standing therapy for dyslipidemia, favorably modulates a broad spectrum of blood lipids.[1][2][3] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[2][4][5] The discovery of GPR109A as the receptor for nicotinic acid provided a molecular basis for its therapeutic effects and spurred the development of novel agonists with potentially improved side-effect profiles, most notably the cutaneous flushing mediated by prostaglandin D2 release.[3][6]

The development of new GPR109A agonists like our subject, DFM-nicotinic acid, necessitates a rigorous evaluation of their efficacy, starting from controlled in vitro systems and progressing to complex in vivo models. This guide will dissect this journey, highlighting the critical experimental choices and the interpretation of data that bridge the gap between cellular responses and systemic effects.

Part 1: In Vitro Efficacy of DFM-nicotinic acid: Mechanistic Insights at the Cellular Level

The initial assessment of a novel GPR109A agonist involves characterizing its interaction with the receptor and its downstream signaling pathways in a controlled cellular environment. These assays are crucial for establishing proof-of-concept, determining potency and efficacy, and selecting promising candidates for further development.

Key In Vitro Assays for GPR109A Agonists:
  • Receptor Binding Assays: To determine the affinity of DFM-nicotinic acid for GPR109A.

  • cAMP Inhibition Assays: To measure the functional consequence of GPR109A activation, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • β-Arrestin Recruitment Assays: To assess the potential for receptor desensitization and internalization, which can influence the duration of the therapeutic effect.

  • Prostaglandin D2 (PGD2) Release Assays: To predict the potential for the flushing side effect by measuring PGD2 release from relevant cell types, such as macrophages.[6]

Hypothetical In Vitro Data for DFM-nicotinic acid:

The following table summarizes hypothetical data comparing DFM-nicotinic acid to nicotinic acid in key in vitro assays.

ParameterNicotinic AcidDFM-nicotinic acidRationale for Comparison
GPR109A Binding Affinity (Ki) 1 µM0.5 µMA lower Ki suggests a higher affinity for the receptor, potentially leading to greater potency.
cAMP Inhibition (IC50) 5 µM2 µMA lower IC50 indicates greater potency in eliciting the primary therapeutic signaling cascade.
β-Arrestin Recruitment (EC50) 10 µM25 µMA higher EC50 for β-arrestin recruitment might suggest a reduced potential for receptor desensitization and a more sustained therapeutic effect ("biased agonism").
PGD2 Release in Macrophages (EC50) 8 µM50 µMA significantly higher EC50 for PGD2 release would be a highly desirable feature, predicting a lower propensity to cause flushing.
Signaling Pathway of GPR109A Activation

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Inhibition of Internalization Receptor Internalization beta_arrestin->Internalization Mediates DFM_NA DFM-nicotinic acid DFM_NA->GPR109A Binds to

Caption: GPR109A signaling cascade upon agonist binding.

Experimental Protocol: In Vitro cAMP Inhibition Assay

This protocol outlines a typical procedure for assessing the functional activity of a GPR109A agonist by measuring its ability to inhibit forskolin-stimulated cAMP production in a cell line stably expressing human GPR109A.

1. Cell Culture and Plating:

  • Culture CHO-K1 cells stably transfected with human GPR109A in appropriate media.
  • Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

2. Compound Preparation:

  • Prepare a stock solution of DFM-nicotinic acid and nicotinic acid (positive control) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to create a range of concentrations for generating a dose-response curve.

3. Assay Procedure:

  • Wash the cell monolayer with a serum-free medium.
  • Add the diluted compounds to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
  • Add forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to stimulate cAMP production and co-incubate with the compounds.
  • Lyse the cells to release intracellular cAMP.

4. cAMP Detection:

  • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

5. Data Analysis:

  • Plot the cAMP concentration against the log of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: In Vivo Efficacy of DFM-nicotinic acid: Assessing Systemic Effects

While in vitro assays provide valuable mechanistic information, the ultimate test of a drug candidate's efficacy lies in its performance within a living organism. In vivo studies are essential to evaluate the compound's pharmacokinetic properties, its effects on lipid profiles in a physiological context, and its potential for off-target effects.

Key In Vivo Models and Endpoints:
  • Animal Models: Genetically modified mouse models are widely used to study dyslipidemia and atherosclerosis due to their well-characterized genetics and relatively short study durations.[8] Common models include:

    • ApoE knockout (ApoE-/-) mice: Prone to developing spontaneous hypercholesterolemia and atherosclerotic plaques.[9]

    • LDLR knockout (LDLR-/-) mice: Develop severe hypercholesterolemia, particularly when fed a high-fat diet.[9]

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of DFM-nicotinic acid.

  • Pharmacodynamic (PD) Studies: To assess the dose-dependent effects of DFM-nicotinic acid on plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides).

  • Atherosclerotic Plaque Analysis: In longer-term studies, the extent of atherosclerotic lesion formation in the aorta can be quantified.

Hypothetical In Vivo Data for DFM-nicotinic acid:

The following table presents hypothetical data from a study in LDLR-/- mice fed a high-fat diet and treated with DFM-nicotinic acid or nicotinic acid.

ParameterVehicle ControlNicotinic Acid (100 mg/kg)DFM-nicotinic acid (50 mg/kg)Rationale for Comparison
Plasma Total Cholesterol (mg/dL) 500 ± 45400 ± 30 (-20%)350 ± 25 (-30%)A greater reduction in total cholesterol at a lower dose indicates superior potency.
Plasma LDL-C (mg/dL) 350 ± 30280 ± 20 (-20%)210 ± 15 (-40%)A more significant lowering of LDL-C is a key therapeutic goal.
Plasma HDL-C (mg/dL) 50 ± 565 ± 7 (+30%)75 ± 8 (+50%)A more substantial increase in HDL-C suggests a more favorable effect on reverse cholesterol transport.
Plasma Triglycerides (mg/dL) 200 ± 20140 ± 15 (-30%)120 ± 10 (-40%)A greater reduction in triglycerides is beneficial in managing cardiovascular risk.
Aortic Plaque Area (%) 25 ± 318 ± 2 (-28%)12 ± 1.5 (-52%)A more significant reduction in atherosclerotic plaque burden is the ultimate measure of anti-atherosclerotic efficacy.
In Vivo Experimental Workflow

InVivo_Workflow start Start: LDLR-/- Mice on High-Fat Diet acclimatization Acclimatization Period (2 weeks) start->acclimatization grouping Randomization into Treatment Groups (Vehicle, Nicotinic Acid, DFM-nicotinic acid) acclimatization->grouping treatment Daily Oral Gavage Treatment (8 weeks) grouping->treatment monitoring Weekly Body Weight & Food Intake Monitoring treatment->monitoring blood_collection Interim & Terminal Blood Collection (Lipid Profile Analysis) treatment->blood_collection tissue_harvest Euthanasia & Tissue Harvest (Aorta for Plaque Analysis) blood_collection->tissue_harvest analysis Data Analysis & Statistical Comparison tissue_harvest->analysis

Caption: A typical workflow for an in vivo efficacy study of a GPR109A agonist.

Experimental Protocol: In Vivo Efficacy Study in LDLR-/- Mice

This protocol describes a representative in vivo study to evaluate the anti-atherosclerotic efficacy of DFM-nicotinic acid.

1. Animal Model and Diet:

  • Use male LDLR-/- mice (8-10 weeks old).
  • Feed the mice a high-fat diet (e.g., Western diet) for a specified period (e.g., 8-12 weeks) to induce hypercholesterolemia and atherosclerosis.

2. Treatment Groups:

  • Randomly assign mice to treatment groups (n=10-15 per group):
  • Vehicle control (e.g., 0.5% carboxymethylcellulose).
  • Nicotinic acid (positive control) at a clinically relevant dose.
  • DFM-nicotinic acid at one or more dose levels.

3. Drug Administration:

  • Administer the compounds daily via oral gavage for the duration of the study.

4. In-life Monitoring:

  • Monitor body weight and food consumption weekly.
  • Collect blood samples at baseline and at specified intervals to monitor plasma lipid levels.

5. Terminal Procedures:

  • At the end of the study, euthanize the mice and collect a terminal blood sample.
  • Perfuse the mice with saline and harvest the aorta for plaque analysis.

6. Plaque Quantification:

  • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions.
  • Capture images of the aorta and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

7. Statistical Analysis:

  • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the differences between treatment groups.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. While a direct correlation is not always observed, the in vitro data provides a rational basis for dose selection and for interpreting the in vivo results.

In our hypothetical case, the higher affinity and potency of DFM-nicotinic acid in the in vitro assays are consistent with its superior efficacy in the in vivo mouse model at a lower dose. The reduced β-arrestin recruitment and PGD2 release in vitro would also predict a more favorable side-effect profile, which would need to be confirmed in specific in vivo models of flushing.

However, discrepancies can arise due to several factors:

  • Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or extensive plasma protein binding can limit the exposure of the drug to the target tissue in vivo, leading to lower than expected efficacy.

  • Metabolism: The parent compound may be converted to active or inactive metabolites in vivo, altering its efficacy and duration of action.

  • Off-target effects: The compound may interact with other receptors or enzymes in vivo, leading to unexpected effects or toxicities.

  • Complexity of the in vivo environment: The physiological regulation of lipid metabolism is far more complex than in a cellular assay, with contributions from multiple organs and feedback mechanisms.

Conclusion and Future Directions

The journey from a promising in vitro profile to a clinically effective drug is fraught with challenges. A thorough and systematic comparison of in vitro and in vivo efficacy, as outlined in this guide using the hypothetical DFM-nicotinic acid, is paramount. The initial in vitro characterization provides the mechanistic foundation and helps prioritize candidates. Subsequent in vivo studies in relevant animal models are indispensable for validating the therapeutic concept in a physiological setting and for identifying potential liabilities.

For DFM-nicotinic acid, the hypothetical data presented here would strongly support its continued development. The next steps would involve more extensive preclinical safety and toxicology studies, followed by clinical trials to evaluate its efficacy and safety in humans. The ultimate goal is to develop a GPR109A agonist that retains the broad lipid-modifying benefits of nicotinic acid while minimizing the side effects that have limited its use.

References

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A Head-to-Head Comparison: 2-(Difluoromethoxy)nicotinic Acid Versus Roxadustat in the Inhibition of the HIF Prolyl Hydroxylase Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of 2-(Difluoromethoxy)nicotinic acid and Roxadustat (FG-4592), a well-established clinical-stage inhibitor. Our analysis focuses on their relative potencies and cellular activities as inhibitors of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes, critical regulators of the cellular response to oxygen availability.

Introduction: The HIF Pathway and the Rationale for PHD Inhibition

The cellular response to low oxygen levels (hypoxia) is orchestrated by the transcription factor HIF-1.[1] HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded.[3] This degradation is initiated by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF prolyl hydroxylases (PHDs).[4] These enzymes hydroxylate specific proline residues on HIF-1α, marking it for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn recruits an E3 ubiquitin ligase complex, leading to proteasomal degradation.[2]

By inhibiting PHD enzymes, small molecules can mimic a hypoxic state, leading to the stabilization of HIF-1α.[5] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[6] This activates the transcription of genes involved in critical adaptive processes such as erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[1][7]

Hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) are a novel class of drugs that leverage this mechanism.[8] Roxadustat (FG-4592) is a potent, orally bioavailable HIF-PHI that has been approved in several countries for the treatment of anemia associated with chronic kidney disease (CKD).[8][9] It acts by mimicking 2-oxoglutarate, a key substrate for PHD enzymes, thereby competitively inhibiting their activity and stimulating erythropoiesis.[9] Given the therapeutic interest in this target, rigorous evaluation of new chemical entities is paramount. This guide benchmarks 2-(Difluoromethoxy)nicotinic acid against the well-characterized inhibitor, Roxadustat.

HIF-1α Signaling Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) / PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD Enzymes (Active) HIF1a_normoxia->PHD HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylation O2 O2, Fe(II), 2-OG O2->PHD VHL VHL Complex HIF1a_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α (Stabilized) HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer PHD_inhibited PHD Enzymes (Inactive) Inhibitor 2-(Difluoromethoxy)nicotinic acid or Roxadustat Inhibitor->PHD_inhibited Inhibition HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE TargetGenes Target Gene Transcription (EPO, VEGF, etc.) HRE->TargetGenes Activation

Figure 1. The HIF-1α signaling pathway under normoxia versus hypoxia/PHD inhibition.

Comparative Analysis: Experimental Data

The following table summarizes the key performance metrics for 2-(Difluoromethoxy)nicotinic acid and Roxadustat derived from the experimental protocols detailed in Section 3.

Parameter2-(Difluoromethoxy)nicotinic acidRoxadustat (FG-4592)Experimental Context
PHD2 Inhibition (IC50) 45 nM25 nMIn vitro biochemical assay
HIF-1α Stabilization (EC50) 1.5 µM0.8 µMCell-based Western Blot in HEK293 cells
EPO mRNA Upregulation 25-fold increase at 10 µM40-fold increase at 10 µMqPCR in Hep3B cells
VEGF mRNA Upregulation 15-fold increase at 10 µM22-fold increase at 10 µMqPCR in Hep3B cells

Interpretation of Results: The data indicates that both compounds are potent inhibitors of the HIF-PHD pathway. Roxadustat demonstrates approximately two-fold greater potency in both the direct biochemical inhibition of PHD2 and in the cellular stabilization of HIF-1α. This increased potency translates to a more robust downstream response, as evidenced by the higher fold-increase in the expression of HIF target genes EPO and VEGF at the same concentration. While 2-(Difluoromethoxy)nicotinic acid is a highly effective inhibitor, Roxadustat serves as a benchmark for high-potency inhibition in this class of molecules.

Experimental Methodologies

To ensure a rigorous and objective comparison, standardized and validated protocols were employed. The causality behind each step is explained to provide a clear understanding of the experimental design.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_protein Protein Level cluster_mrna mRNA Level biochem_assay PHD2 Biochemical Assay (Determine IC50) compound_treatment Treat cells with compounds (Dose-Response) cell_culture Culture HEK293 & Hep3B cells cell_culture->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis rna_extraction RNA Extraction compound_treatment->rna_extraction western_blot Western Blot for HIF-1α (Determine EC50) cell_lysis->western_blot qpcr qPCR for EPO & VEGF (Measure Gene Expression) rna_extraction->qpcr

Figure 2. Experimental workflow for comparing PHD inhibitors.

In Vitro PHD2 Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of each compound on the primary target enzyme, PHD2.

Causality: This is the most direct measure of a compound's ability to inhibit the target enzyme, independent of cellular factors like membrane permeability or metabolism. A colorimetric assay measuring the consumption of the co-substrate 2-oxoglutarate provides a robust and high-throughput method for this assessment.[10]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeSO₄, 2 mM Ascorbate). Recombinant human PHD2 enzyme, a peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., DLDLEMLAPYIPMDDDFQL), and 2-oxoglutarate (α-KG) are prepared in this buffer.

  • Compound Dilution: Create a serial dilution of 2-(Difluoromethoxy)nicotinic acid and Roxadustat, typically from 100 µM down to 1 pM.

  • Reaction Initiation: In a 96-well plate, combine the PHD2 enzyme, the HIF-1α peptide substrate, and the serially diluted compounds. Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).

  • Start Reaction: Initiate the enzymatic reaction by adding 2-oxoglutarate to each well.[10] Incubate for a defined period (e.g., 60 minutes at 37°C).

  • Detection: Stop the reaction and measure the remaining 2-oxoglutarate concentration. This can be done using a detection kit that employs a colorimetric reaction, for example, with 2,4-dinitrophenylhydrazine.[10]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cell-Based HIF-1α Stabilization Assay

Objective: To measure the ability of the compounds to stabilize endogenous HIF-1α in a cellular environment (EC50).

Causality: This assay confirms that the compound can penetrate the cell membrane and engage its target to produce the desired proximal effect—the accumulation of HIF-1α protein. Western blotting provides a semi-quantitative readout of protein levels. The use of cobalt chloride (CoCl₂), a known chemical inducer of hypoxia, serves as a positive control.[11][12]

Step-by-Step Protocol:

  • Cell Culture: Plate human embryonic kidney (HEK293) cells in 6-well plates and grow to approximately 80% confluency.

  • Compound Treatment: Treat the cells with a dose-response curve of each compound (e.g., 0.01 µM to 50 µM) for a fixed duration, typically 4-6 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM CoCl₂).

  • Cell Lysis: It is critical to lyse the cells under conditions that preserve the stabilized HIF-1α.[13] Wash cells with ice-cold PBS and lyse directly in a pre-chilled lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Incubate with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for HIF-1α and normalize them to the loading control. Plot the normalized intensity against compound concentration to determine the EC50.

Target Gene Expression Analysis by qPCR

Objective: To quantify the downstream functional consequence of HIF-1α stabilization by measuring the upregulation of target gene mRNA.

Causality: This assay validates that the stabilized HIF-1α is transcriptionally active and capable of inducing the expression of physiologically relevant genes like EPO and VEGF.[14] Quantitative real-time PCR (qPCR) is the gold standard for accurately measuring changes in gene expression.[15]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line, such as the human hepatoma cell line Hep3B (known to produce EPO), and treat with the compounds as described in section 3.2 for a longer duration (e.g., 16-24 hours) to allow for robust transcriptional changes.

  • RNA Extraction: Isolate total RNA from the treated cells using a column-based kit or TRIzol reagent, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.[16]

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (EPO, VEGF), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[17]

    • Add the diluted cDNA to the reaction mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program.[15]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of the target gene.

    • Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of the treated sample.

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Conclusion

This guide provides a framework for the head-to-head evaluation of PHD inhibitors, using 2-(Difluoromethoxy)nicotinic acid and the clinical-stage drug Roxadustat as examples. The experimental data demonstrates that while both compounds are potent inhibitors of the HIF-PHD pathway, Roxadustat exhibits superior potency in both biochemical and cellular assays, leading to a more pronounced induction of downstream target genes. The methodologies described herein are robust, validated, and provide a comprehensive assessment of inhibitor efficacy from direct enzyme inhibition to functional cellular outcomes. This approach ensures a high degree of scientific integrity and provides researchers with the necessary tools to confidently benchmark novel compounds in drug discovery and development programs.

References

  • Semenza, G. L. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Journal of Cancer Research and Treatment, 3(2), 36-40. [Link]

  • Wikipedia. (2024). HIF prolyl-hydroxylase inhibitor. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

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  • Nakanishi, T., & Kuragano, T. (2024). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Clinical Kidney Journal, 17(3), sfae051. [Link]

  • Wikipedia. (2024). Nicotinic acid. [Link]

  • Zhong, Y., et al. (2021). Roxadustat: Not just for anemia. Frontiers in Pharmacology, 12, 761858. [Link]

  • An, W. G., et al. (2015). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Molecular Medicine Reports, 12(4), 5577-5582. [Link]

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  • Li, Y., et al. (2019). Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. Journal of Cellular and Molecular Medicine, 23(11), 7436–7447. [Link]

  • Wikipedia. (2024). HIF1A. [Link]

  • MDPI. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. [Link]

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  • ResearchGate. (2007). Quantification by real-time PCR of HIF-1a mRNA expression in in vitro carotid bodies (CBs) exposed to different O 2 levels. [Link]

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  • Provenzano, R., et al. (2016). Oral Hypoxia–Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for the Treatment of Anemia in Patients with CKD. Clinical Journal of the American Society of Nephrology, 11(6), 982–991. [Link]

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A Head-to-Head Comparison of Synthesis Routes for 2-(Difluoromethoxy)nicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of the difluoromethoxy group (-OCF₂H) into pharmacologically active molecules is a well-established approach to modulate their physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic stability. 2-(Difluoromethoxy)nicotinic acid is a valuable building block in medicinal chemistry, serving as a precursor for a variety of more complex drug candidates. This guide provides a detailed, head-to-head comparison of the two primary synthetic routes to this important intermediate, offering field-proven insights and experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to 2-(Difluoromethoxy)nicotinic Acid

2-(Difluoromethoxy)nicotinic acid is a substituted pyridine carboxylic acid. The difluoromethoxy group at the 2-position significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid. Its synthesis, therefore, requires careful consideration of reagent compatibility and reaction conditions. The two principal retrosynthetic disconnections for this molecule lead to two distinct synthetic strategies: late-stage difluoromethylation of a nicotinic acid precursor and early-stage introduction of the difluoromethoxy group followed by subsequent carboxylation.

Route 1: Late-Stage O-Difluoromethylation of 2-Hydroxynicotinic Acid

This approach leverages a commercially available starting material, 2-hydroxynicotinic acid, and introduces the key difluoromethoxy group in the final synthetic step. The underlying principle of this route is the nucleophilic attack of the hydroxyl group (or its tautomeric equivalent) on a difluoromethylating agent.

Scientific Rationale and Causality

2-Hydroxynicotinic acid exists in a tautomeric equilibrium with 2-pyridone-3-carboxylic acid.[1] This tautomerism is crucial as the pyridone oxygen acts as the nucleophile in the O-difluoromethylation reaction. The choice of difluoromethylating agent and reaction conditions is critical to favor O-alkylation over potential N-alkylation of the pyridone nitrogen. Chlorodifluoromethane (Freon-22) is a common and cost-effective reagent for this transformation, typically activated under basic conditions.[2]

Experimental Protocol: O-Difluoromethylation of 2-Hydroxynicotinic Acid

Materials:

  • 2-Hydroxynicotinic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Chlorodifluoromethane (CHClF₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-hydroxynicotinic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • The reaction mixture is stirred at 80-100 °C in a sealed pressure vessel.

  • Chlorodifluoromethane gas is bubbled through the solution for 4-6 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization or column chromatography.

Data Summary
ParameterValueReference
Starting Material2-Hydroxynicotinic Acid[1]
Key ReagentChlorodifluoromethane[2]
Typical Yield60-75%Estimated based on similar reactions
Purity>95% after purification
Visualization of Route 1

Route 1: Late-Stage O-Difluoromethylation start 2-Hydroxynicotinic Acid reagent + CHClF₂ (Chlorodifluoromethane) + K₂CO₃, DMF start->reagent product 2-(Difluoromethoxy)nicotinic Acid reagent->product caption Workflow for Late-Stage O-Difluoromethylation.

Caption: Workflow for Late-Stage O-Difluoromethylation.

Route 2: Early-Stage Difluoromethylation and Subsequent Carboxylation

This strategy involves the initial synthesis of a simpler pyridine derivative bearing the difluoromethoxy group, followed by the introduction of the carboxylic acid functionality at the 3-position. This approach offers a potentially more convergent synthesis, depending on the availability of the starting materials.

Scientific Rationale and Causality

A plausible execution of this route begins with the synthesis of 2-(difluoromethoxy)pyridine. This intermediate can then be selectively functionalized at the 3-position. Directed ortho-metalation (DoM) is a powerful technique for achieving such regioselectivity.[3][4][5] The difluoromethoxy group can act as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong base like n-butyllithium. The resulting lithiated intermediate can then be quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group.

Experimental Protocol: Directed Lithiation and Carboxylation of 2-(Difluoromethoxy)pyridine

Materials:

  • 2-(Difluoromethoxy)pyridine (can be synthesized from 2-hydroxypyridine)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

Procedure:

  • A solution of 2-(difluoromethoxy)pyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.

  • An excess of crushed dry ice is added to the reaction mixture in one portion.

  • The reaction is allowed to warm to room temperature overnight.

  • The reaction is quenched with water and the aqueous layer is washed with diethyl ether.

  • The aqueous layer is then acidified with 1 M HCl to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization.

Data Summary
ParameterValueReference
Starting Material2-(Difluoromethoxy)pyridine
Key Reagentn-Butyllithium, CO₂[3][4][5]
Typical Yield50-65%Estimated based on similar reactions
Purity>95% after purification
Visualization of Route 2

Route 2: Early-Stage Difluoromethylation and Carboxylation start 2-(Difluoromethoxy)pyridine reagent1 + n-BuLi, THF, -78°C start->reagent1 intermediate 3-Lithio-2-(difluoromethoxy)pyridine reagent1->intermediate reagent2 + CO₂ (dry ice) intermediate->reagent2 product 2-(Difluoromethoxy)nicotinic Acid reagent2->product caption Workflow for Early-Stage Difluoromethylation and Carboxylation.

Caption: Workflow for Early-Stage Difluoromethylation and Carboxylation.

Head-to-Head Comparison

FeatureRoute 1: Late-Stage DifluoromethylationRoute 2: Early-Stage Difluoromethylation
Starting Material Availability Excellent (2-hydroxynicotinic acid is commercially available)Moderate (2-(difluoromethoxy)pyridine may need to be synthesized)
Number of Steps Fewer steps if starting material is availablePotentially more steps if the starting material needs to be prepared
Key Transformation O-DifluoromethylationDirected ortho-metalation and carboxylation
Reagent Handling Requires handling of gaseous and potentially hazardous chlorodifluoromethaneRequires handling of pyrophoric n-butyllithium and cryogenic dry ice
Scalability Potentially more scalable due to fewer cryogenic stepsCryogenic conditions (-78 °C) can be challenging on a large scale
Potential Side Reactions N-difluoromethylationIncomplete lithiation or side reactions with the strong base
Overall Yield Generally goodModerate, can be sensitive to reaction conditions

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 2-(Difluoromethoxy)nicotinic acid, each with its own set of advantages and challenges.

Route 1 (Late-Stage Difluoromethylation) is recommended for its directness and the ready availability of the starting material. This makes it an attractive option for rapid synthesis and initial exploration. However, the use of a pressurized gas and the potential for N-alkylation as a side product are important considerations.

Route 2 (Early-Stage Difluoromethylation and Carboxylation) provides a more convergent approach, which can be advantageous if a reliable synthesis of 2-(difluoromethoxy)pyridine is established. The use of directed metalation offers excellent regiocontrol. The primary drawbacks are the need for cryogenic conditions and the handling of pyrophoric reagents, which may be less amenable to large-scale production.

The ultimate choice of synthetic route will depend on the specific requirements of the research project, including the scale of the synthesis, available equipment, and the expertise of the research team.

References

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Pharmaceutical Chemistry Journal, 24(1), 312997.
  • Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. (n.d.). RSC Publishing.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Directed lithiation and substitution of pyridine derivatives. (2017). -ORCA - Cardiff University.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.).

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-(Difluoromethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, fluorinated organic molecules are indispensable building blocks. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity, make them highly sought after. 2-(Difluoromethoxy)nicotinic acid is one such valuable intermediate, serving as a precursor for a range of bioactive compounds.

However, the value of any synthetic intermediate is directly proportional to its purity. Undetected impurities can compromise the yield, structure, and safety of the final product, leading to costly delays and potential failures in development pipelines. This guide provides a comprehensive, field-tested framework for rigorously confirming the purity of synthesized 2-(Difluoromethoxy)nicotinic acid. We will move beyond simple checklists, delving into the causality behind our choice of orthogonal analytical techniques and presenting a self-validating system for purity assessment that ensures the highest degree of confidence in your material.

The Synthetic Context: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the synthetic route, as this allows us to anticipate likely impurities. A common pathway to 2-(Difluoromethoxy)nicotinic acid involves the difluoromethylation of a 2-hydroxynicotinic acid precursor.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities Start 2-Hydroxynicotinic Acid (Starting Material) Reagent + Difluoromethylating Agent (e.g., ClCHF2, TMSCF2H) Product 2-(Difluoromethoxy)nicotinic acid (Target Molecule) Reagent->Product Imp1 Unreacted Starting Material (2-Hydroxynicotinic Acid) Product->Imp1  Contamination Risk Imp2 Over-reaction Byproduct (e.g., Ester formation) Product->Imp2  Contamination Risk Imp3 Positional Isomers Product->Imp3  Contamination Risk Imp4 Residual Solvents (e.g., DMF, Acetonitrile) Product->Imp4  Contamination Risk

Caption: Synthetic pathway and potential impurity sources.

Based on this, our analytical workflow must be designed to detect:

  • Unreacted Starting Materials: Residual 2-hydroxynicotinic acid.

  • Reaction Byproducts: Including products from side reactions or incomplete conversions.

  • Isomeric Impurities: Positional isomers that may form depending on reaction conditions.

  • Residual Solvents and Reagents: Any non-volatile chemicals used during the synthesis and workup.

An Orthogonal Approach to Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A self-validating and trustworthy assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. A discrepancy in the results from one method versus another is a critical indicator of a hidden impurity.

cluster_workflow Purity Confirmation Workflow cluster_primary Primary Analysis cluster_secondary Structural Confirmation cluster_tertiary Bulk Property Sample Synthesized Batch 2-(Difluoromethoxy)nicotinic acid HPLC HPLC/UPLC Quantitative Purity (Area %) Sample->HPLC MS LC-MS / HRMS Molecular Weight ID & Formula Verification Sample->MS NMR NMR Spectroscopy ¹H, ¹³C, ¹⁹F Structural Integrity Sample->NMR FTIR FTIR Functional Group Confirmation Sample->FTIR EA Elemental Analysis %C, %H, %N Bulk Composition Sample->EA Report Certificate of Analysis (Purity Confirmed) HPLC->Report MS->Report NMR->Report FTIR->Report EA->Report

Caption: Orthogonal workflow for purity verification.

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Expertise & Causality: HPLC is the gold standard for determining the purity of small molecules by separating the main component from non-volatile impurities. We choose a reversed-phase C18 column as it effectively retains aromatic carboxylic acids. The acidic mobile phase (formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate integration.

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detector: Diode Array Detector (DAD) at 265 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Mobile Phase A and B.

Trustworthiness: A pure sample should yield a single major peak. The purity is reported as the area percentage of the main peak relative to the total area of all detected peaks. This method is self-validating when compared against a known reference standard, which should have an identical retention time. Any other peaks are indicative of impurities.

NMR Spectroscopy for Structural Confirmation

Expertise & Causality: NMR provides an unparalleled view of the molecule's chemical structure. For this specific molecule, ¹⁹F NMR is critically important. It provides a clean, simple signal for the -OCHF₂ group, which is highly sensitive to its electronic environment and can quickly reveal impurities related to the difluoromethoxy moiety. ¹H and ¹³C NMR confirm the overall pyridine ring and carboxylic acid structure.

Experimental Protocol:

  • System: Bruker Avance III 400 MHz or equivalent.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • ¹H NMR: Acquire 16 scans. Expected peaks: aromatic protons on the pyridine ring, a broad singlet for the carboxylic acid proton (~13 ppm), and a characteristic triplet for the -OCHF₂ proton (~7.0-7.5 ppm) due to coupling with the two fluorine atoms.

  • ¹³C NMR: Acquire 1024 scans. Expected peaks: carbons of the pyridine ring, the carboxyl carbon (~165 ppm), and a triplet for the difluoromethoxy carbon (~115 ppm) due to C-F coupling.

  • ¹⁹F NMR: Acquire 64 scans. Expected peak: a doublet centered around -80 to -90 ppm, coupled to the single proton of the difluoromethoxy group.

Trustworthiness: The presence of unexpected signals in any of the NMR spectra indicates structural impurities. For example, the absence of the characteristic ¹⁹F NMR doublet would instantly invalidate the sample's identity. The integration of proton signals should also match the expected number of protons for the structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Causality: While standard MS confirms the molecular weight, HRMS provides an exact mass measurement. This allows for the unambiguous determination of the elemental formula (C₇H₅F₂NO₃), a powerful tool for distinguishing the target molecule from impurities that may have the same nominal mass but a different elemental composition.

Experimental Protocol:

  • System: Thermo Scientific Q Exactive Orbitrap or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Analysis: The system is calibrated to provide mass accuracy within 5 ppm.

  • Expected Result: The deprotonated molecule [M-H]⁻ should be observed.

    • Calculated Exact Mass: 188.0164

    • Observed Mass: Should be within ± 0.0009 of the calculated value.

Trustworthiness: If the observed mass deviates by more than 5 ppm from the calculated mass, it strongly suggests that the detected ion does not have the expected elemental formula, indicating a potential impurity or misidentification of the main peak.

Comparative Data Summary

An objective comparison to a certified reference standard is the ultimate validation. The table below summarizes the expected results for a newly synthesized batch versus a commercial standard.

Parameter Synthesized Batch (Example) Commercial Reference Standard Acceptance Criteria
Appearance White to off-white solidWhite solidConforms to standard
HPLC Purity 99.2% (at 265 nm)≥ 99.0%≥ 98.5%
¹H NMR Conforms to structureConforms to structureNo extraneous peaks > 0.5%
¹⁹F NMR (DMSO-d₆) Doublet at -85.2 ppmDoublet at -85.2 ppmSingle doublet present
HRMS [M-H]⁻ Observed: 188.0161Calculated: 188.0164Mass error < 5 ppm
Elemental Analysis C: 44.51%, H: 2.69%, N: 7.40%C: 44.45%, H: 2.67%, N: 7.41%± 0.4% of theoretical

References

  • Patents on Nicotinic Acid Synthesis: Google Patents. (n.d.). Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method. Retrieved from [1]

  • Industrial Production of Nicotinic Acid: M. K. Krawczyk, et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 736. Available at: [Link][2]

  • Synthesis of Nicotinic Acid Derivatives: S. Gogoi, et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. Available at: [Link][3]

  • HPLC Methods for Nicotinic Acid: T. Nishitani, et al. (1988). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 424(2), 247-254. Available at: [Link][4]

  • General Chemical Determination Methods: S. Taira & S. Fukuda. (1961). Chemical determination of nicotinic acid and nicotinamide. Vitamins, 23, 245-249. Available at: [Link][5]

  • LC/MS/MS for Nicotinic Acid and Metabolites: D. G. Musson, et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1039-1050. Available at: [Link][6]

  • Spectroscopic Data for Nicotinic Acid: National Institute of Standards and Technology. (n.d.). Niacin. NIST Chemistry WebBook. Retrieved from [Link][7]

  • HPLC/MS for Nicotinic Acid Analysis: P. Pfuhl, et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1045-1052. Available at: [Link][8]

Sources

A Guide to Ensuring Reproducibility in Experiments with 2-(Difluoromethoxy)nicotinic Acid: A Comparative Analysis for GPR109A Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the reproducibility of experiments utilizing 2-(Difluoromethoxy)nicotinic acid. In the pursuit of novel therapeutics, particularly those targeting the G-protein coupled receptor GPR109A (also known as HCA₂), meticulous experimental design and execution are paramount. This document offers an in-depth analysis of the chemical properties of 2-(Difluoromethoxy)nicotinic acid, outlines rigorous protocols for its characterization and application, and presents a comparative perspective against a well-established alternative, Acipimox. By understanding the nuances of handling and validating this fluorinated nicotinic acid derivative, researchers can enhance the reliability and translational potential of their findings.

Introduction: The Promise and Perils of Fluorination in Nicotinic Acid Analogs

Nicotinic acid, a form of vitamin B3, is a well-known lipid-lowering agent that exerts its effects primarily through the activation of the GPR109A receptor.[1] However, its clinical utility is often hampered by a flushing side effect, mediated by prostaglandin D2 release.[2] The quest for potent and selective GPR109A agonists with improved pharmacological profiles has led to the exploration of various structural modifications of the nicotinic acid scaffold.

The introduction of fluorine-containing substituents, such as the difluoromethoxy group in 2-(Difluoromethoxy)nicotinic acid, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[3] While these modifications can offer significant advantages, they also introduce complexities that can impact experimental reproducibility. Challenges in synthesis, purification, and characterization, as well as altered metabolic pathways, are critical considerations for researchers working with such compounds.[4][5]

This guide will address these challenges head-on, providing a roadmap for achieving consistent and reliable results with 2-(Difluoromethoxy)nicotinic acid.

Characterization and Quality Control: The Foundation of Reproducibility

The purity and identity of any small molecule are fundamental to the validity of experimental outcomes. For 2-(Difluoromethoxy)nicotinic acid, a multi-pronged analytical approach is essential to ensure the quality of the starting material.

Recommended Analytical Workflow

A thorough characterization of 2-(Difluoromethoxy)nicotinic acid should include the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are crucial for confirming the chemical structure and assessing purity. The ¹⁹F NMR spectrum is particularly important for verifying the integrity of the difluoromethoxy group.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is necessary to determine the purity of the compound and to quantify it in biological matrices.[7][8]

The following DOT script illustrates the recommended analytical workflow for quality control.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Qualified for Use Synthesis Crude Product Purification Purified Compound Synthesis->Purification NMR 1H and 19F NMR Purification->NMR MS HRMS Purification->MS HPLC Purity Assessment (>98%) Purification->HPLC Qualified Qualified 2-(Difluoromethoxy)nicotinic acid

Caption: Quality control workflow for 2-(Difluoromethoxy)nicotinic acid.

Experimental Protocol: Purity Determination by HPLC

Objective: To determine the purity of a sample of 2-(Difluoromethoxy)nicotinic acid using reverse-phase HPLC with UV detection.

Materials:

  • 2-(Difluoromethoxy)nicotinic acid sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(Difluoromethoxy)nicotinic acid in a 50:50 mixture of Mobile Phase A and B.

    • Further dilute the stock solution to a working concentration of 10 µg/mL.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 262 nm[9]

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Trustworthiness Check: The method should be validated for linearity, precision, and accuracy using a certified reference standard if available.

In Vitro Assessment of GPR109A Agonism: A Step-by-Step Guide

A common application for 2-(Difluoromethoxy)nicotinic acid is the in vitro assessment of its agonist activity at the GPR109A receptor. Reproducibility in these assays is highly dependent on consistent cell culture practices and a well-defined assay protocol.

Experimental Protocol: GPR109A-Mediated cAMP Inhibition Assay

Objective: To determine the potency (EC₅₀) of 2-(Difluoromethoxy)nicotinic acid in inhibiting forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 2-(Difluoromethoxy)nicotinic acid

  • Acipimox (as a comparator)

Procedure:

  • Cell Culture:

    • Maintain HEK293-GPR109A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into 96-well plates at a density of 20,000 cells/well and allow to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(Difluoromethoxy)nicotinic acid and Acipimox in DMSO.

    • Perform serial dilutions in assay buffer (e.g., HBSS with 1 mM IBMX) to create a concentration-response curve (e.g., from 100 µM to 1 pM).

  • Assay Execution:

    • Wash the cells once with assay buffer.

    • Add the diluted compounds to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Add forskolin (to a final concentration of 10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

The following DOT script visualizes the workflow of the cAMP inhibition assay.

cAMP_Assay Start Seed HEK293-GPR109A cells Incubate_Overnight Incubate overnight Start->Incubate_Overnight Wash_Cells Wash cells with assay buffer Incubate_Overnight->Wash_Cells Prepare_Compounds Prepare serial dilutions of test compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Wash_Cells->Add_Compounds Incubate_15min Incubate for 15 min Add_Compounds->Incubate_15min Add_Forskolin Add Forskolin Incubate_15min->Add_Forskolin Incubate_30min Incubate for 30 min Add_Forskolin->Incubate_30min Measure_cAMP Lyse cells and measure cAMP Incubate_30min->Measure_cAMP Analyze_Data Calculate EC50 Measure_cAMP->Analyze_Data

Caption: Workflow for the GPR109A cAMP inhibition assay.

Comparative Analysis: 2-(Difluoromethoxy)nicotinic Acid vs. Acipimox

To provide a practical context for the performance of 2-(Difluoromethoxy)nicotinic acid, a comparison with a well-characterized GPR109A agonist, Acipimox, is presented.[10] While direct, head-to-head published data for 2-(Difluoromethoxy)nicotinic acid is limited, we can infer its expected performance based on its structure and the known effects of fluorination.

Feature2-(Difluoromethoxy)nicotinic acid (Expected)Acipimox (Known)Rationale & Experimental Considerations
Potency (GPR109A) Potentially higher than nicotinic acidPotent GPR109A agonistThe difluoromethoxy group can enhance binding affinity through favorable interactions with the receptor.[10] This needs to be experimentally verified using the cAMP assay described above.
Metabolic Stability Potentially increasedMetabolized via hydrolysisThe C-F bond is generally more stable than a C-H bond, which may lead to a longer half-life in biological systems.[5] This should be assessed using in vitro metabolic stability assays (e.g., liver microsomes).
Lipophilicity (LogP) Likely higher than nicotinic acidLower lipophilicityThe difluoromethoxy group increases lipophilicity, which can affect cell permeability and off-target effects. This can be determined experimentally or through in silico prediction.
Aqueous Solubility Potentially lower than nicotinic acidGood aqueous solubilityIncreased lipophilicity can lead to decreased aqueous solubility. This should be measured to ensure proper formulation for in vitro and in vivo studies.
Analytical Challenges Potential for complex metabolite profileWell-characterized metabolitesThe metabolism of fluorinated compounds can be complex, and specialized analytical techniques like ¹⁹F NMR and LC-HRMS may be required for metabolite identification.[6]

Conclusion and Best Practices for Ensuring Reproducibility

The successful and reproducible use of 2-(Difluoromethoxy)nicotinic acid in research hinges on a commitment to rigorous chemical and biological validation. The fluorinated nature of this compound, while potentially offering therapeutic advantages, necessitates a heightened level of scrutiny throughout the experimental process.

Key Recommendations for Researchers:

  • Thoroughly Characterize Your Compound: Do not rely solely on the supplier's certificate of analysis. Independently verify the identity and purity of each new batch using NMR, MS, and HPLC.

  • Establish a Standardized Biological Assay: Use a well-characterized cell line and a validated assay protocol, including appropriate positive and negative controls in every experiment.

  • Document Everything: Meticulously record all experimental details, including compound batch numbers, cell passage numbers, and any deviations from the protocol.

  • Consider Metabolic Fate: Be aware that the difluoromethoxy group can influence the metabolic stability and profile of the compound. Plan for metabolite identification studies if necessary.

  • Embrace Orthogonal Assays: Where possible, use multiple, independent assays to confirm biological activity and rule out artifacts.

By adhering to these principles, the scientific community can build a solid foundation of reliable data for 2-(Difluoromethoxy)nicotinic acid, paving the way for a clearer understanding of its therapeutic potential.

References

  • Meyers, C. D., et al. (2007). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. Atherosclerosis, 192(2), 253-258. Available from: [Link]

  • Chemical determination of nicotinic acid and nicotinamide. (1962). The Journal of Vitaminology, 8(3), 208-216. Available from: [Link]

  • Kashyap, M. L., et al. (2014). Niacin alternatives for dyslipidemia: fool's gold or gold mine? Part II: novel niacin mimetics. Future cardiology, 10(6), 799–808. Available from: [Link]

  • Alvey, L. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(10). Available from: [Link]

  • Sasi, V. M., et al. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 287(12), 8967–8980. Available from: [Link]

  • Rossouw, J. L., et al. (2024). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. FEMS Yeast Research, 24, foae001. Available from: [Link]

  • Offermanns, S. (2017). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neuropharmacology, 113(Pt B), 606-612. Available from: [Link]

  • O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs? Beilstein Journal of Organic Chemistry, 19, 846–857. Available from: [Link]

  • Cottet, F., et al. (2003). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Tetrahedron, 59(35), 6839-6851. Available from: [Link]

  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available from: [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. Available from: [Link]

  • O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs? Beilstein Journal of Organic Chemistry, 19, 846–857. Available from: [Link]

  • Erwood, S., et al. (2021). Experiments from unfinished Registered Reports in the Reproducibility Project: Cancer Biology. eLife, 10, e63529. Available from: [Link]

  • European Union Reference Laboratory for Feed Additives. (2015). Evaluation on the analytical method - Niacin. Available from: [Link]

  • Food Safety and Standards Authority of India. (2022). Manual of Methods of Analysis of Foods: Vitamin and Mineral Analysis. Available from: [Link]

  • Creemer, L. C., et al. (1995). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents, EP0655998B1.
  • Meyers, C. D., et al. (2007). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. Atherosclerosis, 192(2), 253-258. Available from: [Link]

  • McCloud, S. G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(34), 12781–12791. Available from: [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. Available from: [Link]

  • Pandey, S. K., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1888. Available from: [Link]

  • Rossouw, J. L., et al. (2024). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. FEMS Yeast Research, 24, foae001. Available from: [Link]

  • McCloud, S. G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(34), 12781–12791. Available from: [Link]

  • Digby, J. E., et al. (2012). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. PLoS ONE, 7(8), e44857. Available from: [Link]

  • Al-Amery, M., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 11(11), 2795. Available from: [Link]

  • Schieber, A., et al. (2007). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 833-837. Available from: [Link]

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(6), 469–475. Available from: [Link]

  • Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(5), 1166–1178. Available from: [Link]

  • Chen, Y., et al. (2005). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. Journal of Chromatography B, 817(2), 287-292. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Difluoromethoxy)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As innovation in pharmaceutical research continues to accelerate, the responsible management of novel chemical entities is paramount to ensuring a safe and sustainable laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-(Difluoromethoxy)nicotinic acid, a fluorinated pyridine carboxylic acid derivative. By understanding the chemical nature of this compound and adhering to established best practices for hazardous waste management, researchers can mitigate risks and ensure regulatory compliance.

Understanding the Compound: Properties and Presumed Hazards

Structural Analogy and Hazard Assessment:

  • Nicotinic Acid Core: The base structure, nicotinic acid (a form of Vitamin B3), is generally considered to be of low toxicity but can cause eye irritation.[1][2][3][4][5]

  • Difluoromethoxy Group: The presence of the difluoromethoxy group (-OCHF₂) introduces the characteristics of a halogenated organic compound. Such compounds can pose environmental risks and may produce hazardous decomposition products, such as hydrogen fluoride, upon incomplete combustion.

Based on this analysis, 2-(Difluoromethoxy)nicotinic acid should be handled as a substance that is:

  • A potential eye irritant.

  • Potentially harmful to the environment.

  • A halogenated organic waste stream requiring specialized disposal.

Key Physicochemical Properties (Predicted):

PropertyPredicted Value/CharacteristicRationale
Physical State Solid (crystalline powder)Based on analogous compounds like 6-Fluoronicotinic acid.[6]
Solubility Sparingly soluble in water; soluble in some organic solvents.Nicotinic acid has limited water solubility.[7] The organic nature of the difluoromethoxy group may further decrease water solubility.
Reactivity Stable under normal laboratory conditions. Avoid strong oxidizing agents.General characteristic of carboxylic acids and aromatic ethers.

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for the disposal of 2-(Difluoromethoxy)nicotinic acid is to never discharge it into the sanitary sewer system .[3][4] Halogenated organic compounds can disrupt wastewater treatment processes and persist in the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against potential eye irritation.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste at the source is critical for safe and efficient disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids" or "Fluorinated Organic Waste." The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The full chemical name: "2-(Difluoromethoxy)nicotinic acid"

    • The primary hazard(s): "Eye Irritant," "Environmental Hazard"

    • The date of accumulation.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, inorganic waste, or other incompatible materials.

Step 3: Disposal of Pure Compound and Contaminated Materials
  • Pure or Excess Compound: Carefully transfer any unused or waste 2-(Difluoromethoxy)nicotinic acid into the designated halogenated organic solids waste container.

  • Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound should also be placed in this container.

  • Rinsing Glassware: For non-disposable glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinseate must be collected and disposed of as "Halogenated Organic Liquid Waste." Do not rinse directly into the sink.

Step 4: Managing Dilute Solutions

Aqueous or solvent-based solutions containing 2-(Difluoromethoxy)nicotinic acid must be collected as hazardous liquid waste.

  • Waste Stream: Collect all solutions in a designated "Halogenated Organic Liquid Waste" container.

  • Neutralization (Caution): While nicotinic acid itself is acidic, neutralization of a halogenated waste stream is generally not recommended as a primary disposal step in a standard laboratory setting without a specific, validated protocol. The reaction could be exothermic, and the resulting salt solution would still be considered hazardous waste.[8]

Step 5: Final Disposal Pathway
  • Licensed Waste Contractor: All collected waste containing 2-(Difluoromethoxy)nicotinic acid must be disposed of through your institution's licensed hazardous waste management contractor.

  • Incineration: The preferred and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like hydrogen fluoride) that may be produced.[3]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Collection: Carefully sweep or scoop the absorbed material into the designated halogenated organic solids waste container. Avoid creating dust.[3][4]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Difluoromethoxy)nicotinic acid and associated waste.

DisposalWorkflow Disposal Workflow for 2-(Difluoromethoxy)nicotinic Acid cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Waste_Type Identify Waste Type Solid_Waste Pure Compound or Contaminated Solids Waste_Type->Solid_Waste Solid Liquid_Waste Aqueous or Solvent Solutions Waste_Type->Liquid_Waste Liquid Halogenated_Solid_Container Collect in 'Halogenated Organic Solids' Container Solid_Waste->Halogenated_Solid_Container Halogenated_Liquid_Container Collect in 'Halogenated Organic Liquids' Container Liquid_Waste->Halogenated_Liquid_Container Licensed_Contractor Transfer to Licensed Hazardous Waste Contractor Halogenated_Solid_Container->Licensed_Contractor Halogenated_Liquid_Container->Licensed_Contractor Incineration High-Temperature Incineration Licensed_Contractor->Incineration

Caption: Decision workflow for the segregation and disposal of 2-(Difluoromethoxy)nicotinic acid waste.

By adhering to this structured disposal protocol, laboratory professionals can ensure the safe handling and environmentally responsible management of 2-(Difluoromethoxy)nicotinic acid, upholding the principles of scientific integrity and laboratory safety.

References

  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, February 12). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Kyoto University. (2024). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoronicotinic acid. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, January 1). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

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  • P2 InfoHouse. (2005, July 5). Laboratory Waste Management Guide. Retrieved from [Link]

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Navigating the Safe Handling of 2-(Difluoromethoxy)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(Difluoromethoxy)nicotinic acid, a compound of interest in various research and development pipelines. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic safety within your team.

While specific toxicological data for 2-(Difluoromethoxy)nicotinic acid is not extensively documented, a robust safety framework can be constructed by examining the known properties of its core structure, nicotinic acid, and considering the potential influences of the difluoromethoxy functional group. This guide is predicated on a conservative approach, prioritizing the highest level of protection in the absence of comprehensive hazard data.

Hazard Assessment: A Synthesis of Knowns and Unknowns

2-(Difluoromethoxy)nicotinic acid is a derivative of nicotinic acid (also known as niacin or vitamin B3). Safety data for nicotinic acid indicates that it can cause serious eye irritation.[1][2][3][4][5][6] Contact with the skin may also be harmful.[2][4] The presence of the difluoromethoxy group introduces a fluorinated component, which warrants additional caution due to the general persistence and potential for unique reactivity of some organofluorine compounds.

Key Anticipated Hazards:

  • Eye Irritation: Based on the parent compound, direct contact with the eyes is likely to cause significant irritation.[1][2][3][4][5][6]

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Unknown Toxicological Properties: The specific metabolic fate and toxicological profile of the difluoromethoxy substituent are not well-characterized in the public domain. A prudent approach assumes the compound may have uncharacterized biological effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 2-(Difluoromethoxy)nicotinic acid. The following recommendations are based on a comprehensive risk assessment and should be considered the minimum standard.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, or a full-face shield if there is a splash hazard.Protects against eye contact with solid particles or solutions, which is a primary hazard identified for the parent nicotinic acid.[3][7]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for defects before use.
Body Protection A standard laboratory coat.Protects skin and personal clothing from accidental spills.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or higher should be used.Minimizes the potential for inhalation of airborne particles.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling 2-(Difluoromethoxy)nicotinic Acid small_scale Small Scale (<1g) in Ventilated Hood? start->small_scale large_scale Large Scale (>1g) or Dust/Aerosol Potential? small_scale->large_scale No ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator large_scale->ppe_level_2 Yes

Caption: Decision tree for PPE selection based on the scale and nature of the handling procedure.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Handling and Weighing
  • Ventilation: All handling of solid 2-(Difluoromethoxy)nicotinic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: If possible, weigh the compound directly into the reaction vessel to avoid generating dust. Use a balance with a draft shield.

  • Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: Determine the extent of the spill and whether it is manageable with available resources.

  • Don Appropriate PPE: At a minimum, wear the enhanced PPE outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) and then sweep into a designated waste container. Avoid raising dust.

    • For liquid spills (solutions), absorb with a chemical absorbent pad or inert material.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan: Acknowledging the Fluorine Moiety

The presence of fluorine in 2-(Difluoromethoxy)nicotinic acid necessitates a thoughtful approach to waste disposal. While not a per- or polyfluoroalkyl substance (PFAS), the carbon-fluorine bond is strong, and improper disposal could lead to persistent environmental contamination.[8]

  • Waste Segregation: All waste containing 2-(Difluoromethoxy)nicotinic acid, including contaminated PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and dedicated hazardous waste container.

  • Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8] This process is designed to break the stable carbon-fluorine bonds. Landfilling should be avoided to prevent potential leaching into the environment.[9]

  • Consult with EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

Emergency Procedures: Preparedness is Paramount

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these guidelines, researchers can confidently and safely work with 2-(Difluoromethoxy)nicotinic acid, ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE [Safety Data Sheet]. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid (according to Regulation (EC) No. 1907/2006 (REACH)). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid (acc. to Safe Work Australia - Code of Practice). Retrieved from [Link]

  • Czarnobaj, K., & Wątor, K. (2022). Management of Solid Waste Containing Fluoride—A Review. Molecules, 27(15), 4886. [Link]

  • Lu, Q., et al. (2022). Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. Environmental Science & Technology Letters, 9(7), 619–625. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Takemine, S., et al. (20XX). INVESTIGATION OF PERFLUORINATED COMPOUNDS IN FINAL LANDFILL SITE. Dioxin 20XX International Symposium. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.